venturicidin
Description
Venturicidin B is a natural product found in Streptomyces with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-72-6 | |
| Record name | Venturicidin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VENTURICIDIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Venturicidin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of venturicidin, a potent antifungal macrolide produced by various species of the genus Streptomyces. This document details the fermentation processes, extraction and purification protocols, and the underlying mechanism of action of this promising natural product.
Introduction
This compound is a 20-membered macrolide antibiotic first discovered in 1961.[1] It is a secondary metabolite produced by several soil-dwelling actinomycetes, primarily belonging to the genus Streptomyces.[2] Known for its potent and specific inhibition of mitochondrial and bacterial F1Fo-ATP synthase, this compound has demonstrated significant antifungal activity.[1][2] More recently, it has garnered attention as an antibiotic adjuvant, capable of potentiating the efficacy of aminoglycosides against multidrug-resistant bacteria.[2] This guide offers a comprehensive resource for researchers seeking to isolate and study this valuable compound.
Discovery and Producing Organisms
Several Streptomyces species have been identified as producers of this compound and its congeners. Notable strains include Streptomyces sp. D828, Streptomyces sp. TS-2-2, and Streptomyces sp. NRRL S-4.[2][3][4] The production of venturicidins, including this compound A, B, and novel congeners like C, D, E, and F, has been documented from these strains.[4][5][6]
Production Yields
The production of this compound can vary significantly between different Streptomyces strains and fermentation conditions. The following table summarizes reported yields of this compound A and B from two different species.
| Streptomyces Species | This compound A Yield (mg/L) | This compound B Yield (mg/L) | Reference |
| Streptomyces sp. D828 | 930 | 460 | [3] |
| Streptomyces sp. TS-2-2 | 40.0 | 10.8 | [6] |
Experimental Protocols
This section provides detailed methodologies for the fermentation of Streptomyces, and the subsequent extraction, purification, and characterization of this compound.
Fermentation of Streptomyces
Successful production of this compound relies on optimized fermentation conditions, including the appropriate culture medium and growth parameters.
3.1.1. Culture Media
-
Seed Culture: A medium such as Gause's No. 1 liquid medium is suitable for preparing the initial inoculum. The composition of Gause's No. 1 medium is as follows (g/L): soluble starch, 20; KNO₃, 1; K₂HPO₄, 0.5; MgSO₄·7H₂O, 0.5; NaCl, 0.5; FeSO₄·7H₂O, 0.01. The final pH should be adjusted to 7.0.[7]
-
Production Culture: A nutrient-rich medium is required for large-scale production. While specific media like "PG3" have been used for high-yield production, its exact composition is not publicly detailed.[3] A representative production medium for Streptomyces consists of (g/L): glucose, 10.0; millet steep liquor, 10.0; peptone, 3.0; (NH₄)₂SO₄, 1.0; NaCl, 2.5; and CaCO₃, 1.0, with a final pH of 7.2.[8]
3.1.2. Fermentation Parameters
-
Inoculum Preparation: Inoculate a suitable seed medium with spores or a vegetative culture of the Streptomyces strain. Incubate at 28°C with shaking at 180 rpm for 18-72 hours.[7][8]
-
Production: Transfer the seed culture to the production medium. The fermentation is typically carried out at 28-30°C with vigorous shaking (e.g., 180-220 rpm) for 4 to 12 days.[8][9]
Extraction and Purification
This compound is primarily located within the mycelium of the Streptomyces culture.[2] The following protocol outlines a multi-step process for its extraction and purification.
3.2.1. Mycelial Extraction
-
Cell Separation: Separate the mycelial biomass from the culture broth by filtration or centrifugation.[2]
-
Solvent Extraction: Suspend the collected mycelium in methanol (B129727) and incubate overnight at 4°C with shaking. This extracts this compound and other metabolites from the cells.[2]
-
Concentration: Filter the methanolic extract to remove the mycelial debris and concentrate the filtrate under reduced pressure to obtain a crude extract.
3.2.2. Chromatographic Purification
A sequential chromatographic approach is effective for isolating this compound to a high degree of purity.
-
Solid-Phase Extraction (SPE):
-
Resin: HP-20 resin.
-
Procedure: Dissolve the crude extract in methanol and adsorb it onto the HP-20 resin. Load the resin onto a column and elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol). This compound typically elutes in the 80-100% methanol fractions.[2]
-
-
Reversed-Phase Flash Chromatography:
-
Stationary Phase: C18-functionalized silica (B1680970) gel.
-
Mobile Phase: A linear gradient of acetonitrile (B52724) in water (e.g., starting from a lower concentration and increasing to 100% acetonitrile).
-
Procedure: Combine the active fractions from the SPE step and concentrate them. Dissolve the residue in a minimal amount of a suitable solvent and load it onto the C18 column. Elute with the acetonitrile gradient. This compound is expected to elute at approximately 95-100% acetonitrile.[2]
-
-
Normal-Phase Flash Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A linear gradient of ethyl acetate (B1210297) in hexane.
-
Procedure: Combine the this compound-containing fractions from the reversed-phase step and evaporate the solvent. Redissolve the residue and load it onto a silica gel column. Elute with the ethyl acetate gradient. The active compound typically elutes at 90-100% ethyl acetate.[2]
-
Purity Analysis and Structural Elucidation
3.3.1. Purity Assessment
The purity of the isolated this compound can be determined using reversed-phase high-performance liquid chromatography (HPLC).
-
Column: C8 or C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile in water containing 0.1% formic acid.
-
Detection: UV absorbance at 195 nm.[2]
3.3.2. Structural Confirmation
The identity of the purified compound should be confirmed through spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are used to elucidate the chemical structure.[5][6]
Mechanism of Action: Inhibition of F1Fo-ATPase
This compound exerts its biological effects by specifically targeting the F1Fo-ATP synthase, a crucial enzyme complex for ATP synthesis in both mitochondria and bacteria.[10][11]
Signaling Pathway
This compound binds to the c-subunit of the membrane-embedded Fo domain of the ATP synthase.[10] This binding physically obstructs the proton translocation channel, thereby inhibiting the flow of protons across the membrane.[10][12] The disruption of this proton motive force directly inhibits the synthesis of ATP.[10] At higher concentrations, this compound can induce a functional decoupling of the F1 and Fo subunits, leading to dysregulated ATPase activity and further depletion of cellular ATP.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Structure, bioactivity and toxicity of venturicidins A and B from Streptomyces sp. D828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound Congeners and Identification of the Biosynthetic Gene Cluster from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound C, A New 20-Membered Macrolide Produced by Streptomyces sp. TS-2-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of medium compositions to improve a novel glycoprotein production by Streptomyces kanasenisi ZX01 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Venturicidin C: Chemical Structure, Source, and Biological Activity
Authored by Gemini
December 16, 2025
Abstract
Venturicidin C is a 20-membered macrolide antibiotic that represents a noteworthy member of the this compound family of natural products. First identified from the Appalachian bacterial strain Streptomyces sp. TS-2-2, this compound, along with its analogues this compound A and B, has demonstrated significant biological activity, particularly potent antifungal properties.[1] The primary mechanism of action for venturicidins is the inhibition of the F₀F₁ ATP synthase, a critical enzyme in cellular energy metabolism. This technical guide provides a comprehensive overview of the chemical structure, natural source, and biological context of this compound C, intended for an audience of researchers, scientists, and drug development professionals. Detailed experimental protocols for isolation, structural elucidation, and bioactivity assessment are provided, alongside quantitative data and visual representations of key processes.
Chemical Structure and Properties
This compound C is a complex macrolide characterized by a 20-membered lactone ring. Its molecular formula has been established as C₄₂H₆₉NO₁₁ through high-resolution mass spectrometry.[1] The structure was elucidated using a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).[1]
Key structural features include a glycosidically linked 3'-O-carbamoyl-olivose sugar moiety, which is a common feature among venturicidins. The macrolactone core is extensively substituted with methyl groups and hydroxyl functionalities.
Table 1: Physicochemical Properties of this compound C
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₉NO₁₁ | [1] |
| Molecular Weight | 763.99 g/mol | Calculated |
| Appearance | White powder | [1] |
| HR-ESI-MS (m/z) | 786.4799 [M+Na]⁺ | [1] |
Natural Source and Isolation
This compound C is a secondary metabolite produced by the bacterial strain Streptomyces sp. TS-2-2.[1] This strain was isolated from soil samples collected near thermal vents associated with an underground coal mine fire in the Appalachian Mountains.[1] This unique environmental niche, with its altered soil composition, is a promising source for the discovery of novel bioactive natural products.[1]
The production of this compound C is achieved through large-scale submerged fermentation of Streptomyces sp. TS-2-2. The compound is primarily found within the mycelial biomass, from which it is extracted using organic solvents. Purification is typically accomplished through a series of chromatographic techniques.
Experimental Protocol: Isolation and Purification of this compound C
This protocol outlines a general procedure for the isolation and purification of this compound C from a large-scale fermentation of Streptomyces sp. TS-2-2.
-
Fermentation:
-
Prepare a seed culture of Streptomyces sp. TS-2-2 in a suitable liquid medium (e.g., Tryptic Soy Broth).
-
Inoculate a large-scale production medium with the seed culture and incubate for 5-7 days with shaking at 28-30°C.
-
-
Extraction:
-
Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Suspend the mycelial biomass in methanol (B129727) and agitate overnight at room temperature.
-
Filter the mixture and concentrate the methanolic extract under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a stepwise gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC and pool fractions containing compounds with similar retention factors to venturicidins.
-
Further purify the active fractions using reversed-phase flash chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient.
-
Final purification to yield pure this compound C can be achieved by high-performance liquid chromatography (HPLC), typically on a C18 column.
-
Structural Elucidation
The definitive structure of this compound C was determined through a combination of mass spectrometry and NMR spectroscopy.
Experimental Protocol: Structural Elucidation
-
High-Resolution Mass Spectrometry (HR-MS):
-
Dissolve a small sample of purified this compound C in a suitable solvent (e.g., methanol).
-
Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to calculate the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR: To identify carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings and identify spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting spin systems and determining the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through space correlations between protons.
-
-
Integrate the data from all spectroscopic experiments to assemble the planar structure and assign the relative stereochemistry of this compound C.
-
Biological Activity and Mechanism of Action
Venturicidins, including this compound C, are known for their potent antifungal activity.[1][2] While specific quantitative data for this compound C is not extensively published, the this compound class of compounds are well-established inhibitors of F₀F₁ ATP synthase.
Mechanism of Action: Inhibition of F₀F₁ ATP Synthase
The F₀F₁ ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria. It is responsible for the synthesis of ATP, the primary energy currency of the cell, by utilizing the energy stored in a proton gradient.
Venturicidins bind to the F₀ subunit of the ATP synthase, which forms the proton channel through the membrane. This binding event physically obstructs the flow of protons, thereby uncoupling the proton motive force from ATP synthesis. The disruption of this vital process leads to a depletion of cellular ATP, ultimately resulting in metabolic collapse and cell death in susceptible organisms.
Antifungal Activity
Venturicidins A, B, and C have all been reported to exhibit potent antifungal activity.[1][2] However, detailed Minimum Inhibitory Concentration (MIC) data specifically for this compound C against a broad panel of fungal pathogens is not available in the primary literature. The data available for related venturicidins are presented below for context.
Table 2: Antifungal Activity of Venturicidins
| Compound(s) | Fungal Species | Activity Metric | Value | Reference |
| This compound A & B (2:1 mixture) | Pyricularia oryzae | IC₉₀ | 0.115 mg/L | [3] |
| This compound A | Fusarium graminearum | EC₅₀ | 3.69 µg/mL | [4] |
| This compound A | Botrytis cinerea | EC₅₀ | 1.08 µg/mL | [5] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound C against a fungal pathogen.
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain a sporulating culture.
-
Harvest the spores and suspend them in sterile saline containing a surfactant (e.g., Tween 80).
-
Adjust the spore suspension to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound C in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound C stock solution in a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal inoculum.
-
Include a positive control (fungus without drug) and a negative control (broth without fungus).
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound C that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Conclusion and Future Perspectives
This compound C is a structurally interesting macrolide with potent antifungal activity, stemming from its targeted inhibition of the F₀F₁ ATP synthase. Its discovery from a unique microbial habitat underscores the importance of exploring novel environments for natural product drug discovery. While the biological activity of the this compound class is well-documented, further studies are warranted to fully characterize the antifungal spectrum and potential therapeutic applications of this compound C specifically. The detailed protocols provided in this guide offer a framework for researchers to conduct further investigations into this promising natural product. Future research could focus on establishing a comprehensive antifungal profile for this compound C, exploring its potential synergies with other antifungal agents, and investigating its biosynthetic pathway to enable the production of novel analogues with improved therapeutic properties.
References
- 1. This compound C, A New 20-Membered Macrolide Produced by Streptomyces sp. TS-2-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C, a new 20-membered macrolide produced by Streptomyces sp. TS-2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, bioactivity and toxicity of venturicidins A and B from Streptomyces sp. D828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity mechanisms of this compound A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
Venturicidin's Mechanism of Action on F₀ ATP Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Venturicidin, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of F-type ATP synthases (F₁F₀-ATPase). This enzyme complex is central to cellular bioenergetics across bacteria, mitochondria, and chloroplasts. This compound's primary mechanism of action involves the direct inhibition of the membrane-embedded F₀ subunit, effectively halting ATP synthesis by obstructing the proton translocation channel.[1][2] At higher concentrations, this compound can induce a functional decoupling of the F₁ and F₀ subunits, leading to unregulated ATP hydrolysis.[1][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved pathways and workflows.
Core Mechanism of Action: Targeting the F₀ Proton Channel
This compound exerts its inhibitory effect by specifically binding to the c-subunit ring of the F₀ domain.[2][5][6][7] This binding physically obstructs the transmembrane proton channel, preventing the flow of protons down their electrochemical gradient.[1][5] The proton motive force is the driving energy for the rotational catalysis performed by the F₁ subunit to synthesize ATP.[5] By blocking this crucial proton pathway, this compound effectively uncouples proton translocation from ATP synthesis, leading to a cessation of cellular ATP production via oxidative phosphorylation.[8]
While both this compound and the well-known inhibitor oligomycin (B223565) target the F₀ subunit, their binding sites, though overlapping, are not identical.[5][9] This subtle difference in binding can result in varying inhibitory efficacies against ATP synthases from different organisms.[5] Notably, this compound has been reported to be a potent inhibitor of both mitochondrial and bacterial ATP synthase.[6]
Concentration-Dependent Effects: Inhibition and Decoupling
The effect of this compound on F₀F₁-ATP synthase is concentration-dependent. At lower concentrations, it acts as a potent inhibitor of ATP synthesis.[10] However, at higher concentrations, this compound can induce a functional decoupling of the F₁ catalytic domain from the F₀ proton channel.[3][4] In this decoupled state, the F₁ unit is no longer constrained by the proton gradient and can begin to hydrolyze ATP at an unregulated rate.[1][3] This ATP hydrolysis activity in the presence of a blocked proton channel can lead to a significant depletion of cellular ATP levels.[3][4]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values can vary depending on the source of the ATP synthase and the specific experimental conditions.
| Parameter | Value | Organism/System | Reference |
| IC₅₀ | 31 µg/mL | Human Embryonic Kidney (HEK) cells | [5] |
| IC₅₀ | 21.49 nM | Trypanosoma brucei brucei | [5][11] |
| IC₅₀ | 5 nM | Trypanosoma brucei rhodesiense | [5] |
| IC₅₀ | 160 nM | Trypanosoma brucei brucei (previously reported) | [11] |
| IC₅₀ | 720 nM | Trypanosoma brucei rhodesiense (previously reported) | [11] |
| Kᵢ | 1.2 µM | Pseudomonas aeruginosa membranes | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound on F₀ ATP synthase.
Preparation of Submitochondrial Particles (SMPs)
SMPs are inside-out vesicles of the inner mitochondrial membrane and are a common model system for studying ATP synthase activity.
Materials:
-
Bovine heart muscle or other mitochondrial source
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Hypotonic Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Sonication device
-
Centrifuge and ultracentrifuge
Procedure:
-
Mince the heart muscle into small pieces.
-
Homogenize the minced tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
Pellet the mitochondria from the supernatant by centrifugation at a higher speed (e.g., 12,000 x g for 10 minutes).
-
Wash the mitochondrial pellet by resuspending in Homogenization Buffer and repeating the centrifugation.
-
Resuspend the washed mitochondria in a hypotonic buffer to induce swelling.
-
Disrupt the swollen mitochondria using sonication on ice to form inverted inner membrane vesicles (SMPs).
-
Centrifuge the sonicate at 12,000 x g to remove unbroken mitochondria.
-
Pellet the SMPs from the supernatant by ultracentrifugation at 100,000 x g for 60 minutes.
-
Resuspend the SMP pellet in a suitable buffer and store at -80°C.[1]
NADH-Coupled ATPase Assay
This assay measures the ATP hydrolysis (ATPase) activity of the F₁F₀-ATP synthase by coupling the production of ADP to the oxidation of NADH, which is monitored spectrophotometrically.[5]
Materials:
-
Submitochondrial particles (SMPs) or bacterial membranes
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl₂)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ATP
-
This compound stock solution (in DMSO or ethanol)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mix in the assay buffer containing PEP, PK, LDH, and NADH.
-
Add the desired concentrations of this compound or a vehicle control to the wells of a microplate.
-
Add the SMPs or bacterial membranes (e.g., 30-50 µg of protein) to the wells.
-
Incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP (final concentration, e.g., 2.5 mM).
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.
-
Calculate the rate of ATP hydrolysis and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[1][5]
Luciferin/Luciferase ATP Synthesis Assay
This highly sensitive assay measures the rate of ATP synthesis by detecting the light produced from the luciferase-catalyzed reaction between ATP and luciferin.[5]
Materials:
-
Isolated mitochondria or SMPs
-
Respiration Buffer (e.g., containing respiratory substrates like succinate (B1194679) or pyruvate/malate)
-
ADP
-
Inorganic phosphate (B84403) (Pi)
-
Luciferin/Luciferase reagent
-
This compound stock solution
-
Luminometer
Procedure:
-
In a luminometer tube or well, prepare a reaction mixture containing respiration buffer, respiratory substrates, ADP, Pi, and the luciferin/luciferase reagent.
-
Add the isolated mitochondria or SMPs and varying concentrations of this compound or a vehicle control.
-
Equilibrate for a few minutes at the desired temperature.
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
Immediately and continuously measure the luminescence signal for a set period (e.g., 5-10 minutes).
-
Determine the rate of ATP synthesis from the slope of the linear portion of the luminescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[2][5]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of this compound Action on F₀F₁-ATP Synthase.
Experimental Workflow: NADH-Coupled ATPase Assay
Caption: Workflow for Determining IC₅₀ using NADH-Coupled ATPase Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of this compound and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Grip: A Technical Guide to the Venturicidin Binding Site on the c-Subunit of ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the venturicidin binding site on the c-subunit of the F-type ATP synthase, a critical enzyme in cellular bioenergetics. This compound, a macrolide antibiotic, is a potent inhibitor of this enzyme, and understanding its precise binding interactions is paramount for the development of novel therapeutics targeting microbial and parasitic diseases, as well as for its use as a tool in bioenergetics research. This document synthesizes key findings on binding site location, the molecular basis of resistance, and the functional consequences of inhibitor binding, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The this compound Binding Locus: Pinpointing the Interaction Site
This compound exerts its inhibitory effect by targeting the membrane-embedded F₀ domain of the ATP synthase, specifically the rotating c-subunit ring.[1] This interaction physically obstructs the proton translocation channel, a crucial step in the synthesis of ATP.[1] The precise binding site has been elucidated primarily through the genetic analysis of resistant mutants, particularly in the model organism Saccharomyces cerevisiae.
Studies have unequivocally demonstrated that resistance to this compound is conferred by specific amino acid substitutions in the c-subunit, which is encoded by the mitochondrial oli1 gene in yeast.[2][3] These mutations are clustered in the N-terminal region of the c-subunit protein.[3]
Key Resistance Mutations in Saccharomyces cerevisiae c-subunit:
| Original Residue | Mutant Residue | Position | Reference |
| Glycine (Gly) | Serine (Ser) | 25 | [3] |
| Alanine (Ala) | Glycine (Gly) | 27 | [3] |
These findings strongly indicate that the N-terminal stem of the c-subunit forms a critical part of the this compound binding pocket. It is noteworthy that this binding site overlaps with that of other ATP synthase inhibitors, such as oligomycin, suggesting a common drug-binding domain on the c-subunit.[4]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound, particularly this compound A, has been quantified in various organisms and cell lines. While direct binding affinity constants (Kd) are not widely reported in the literature, half-maximal inhibitory concentrations (IC₅₀) provide valuable comparative data on its efficacy.
Table 1: IC₅₀ Values of this compound A Against Various Organisms and Cell Lines
| Target Organism/Cell Line | Assay Type | Parameter | Value | Reference(s) |
| Trypanosoma brucei | Whole-cell viability | IC₅₀ | 120-540 ng/mL | [5] |
| Trypanosoma brucei brucei 2T1 | Whole-cell viability | IC₅₀ | 21.49 nM | [5][6] |
| Trypanosoma brucei rhodesiense | Whole-cell viability | IC₅₀ | 5 nM | [5] |
| Human Embryonic Kidney (HEK) cells | Cytotoxicity | IC₅₀ | 31 µg/mL | [5] |
Note: The IC₅₀ value for HEK cells reflects general cytotoxicity and may not solely represent direct inhibition of ATP synthase.[5]
While this compound is a potent inhibitor of both fungal and mammalian ATP synthase, the observed lower toxicity towards mammalian cells in vivo suggests a potential therapeutic window, which may be attributed to differences in drug uptake, metabolism, or subtle structural variations in the c-subunit between species.[5]
Experimental Protocols: Elucidating the Binding Site
The identification of the this compound binding site has relied heavily on classical genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Generation and Selection of this compound-Resistant Mutants in Saccharomyces cerevisiae
This protocol outlines the fundamental steps to isolate yeast mutants with resistance to this compound, a crucial first step in identifying the genetic basis of resistance.
1. Mutagenesis:
- Prepare a liquid culture of a wild-type S. cerevisiae strain (e.g., on YPD medium).
- Induce mutagenesis by exposing the yeast cells to a mutagenic agent, such as ethyl methanesulfonate (B1217627) (EMS) or ultraviolet (UV) radiation, following established safety protocols. The goal is to introduce random mutations into the yeast genome.
2. Selection of Resistant Mutants:
- After mutagenesis, wash the cells to remove the mutagen.
- Plate the mutagenized cells onto a selective medium containing a concentration of this compound that is lethal to the wild-type strain. The medium should contain a non-fermentable carbon source (e.g., glycerol (B35011) in YPG medium) to ensure that cells rely on mitochondrial respiration for growth.
- Incubate the plates at 30°C for several days. Colonies that grow on the selective medium are potential this compound-resistant mutants.[2]
3. Confirmation of Resistance:
- Isolate single colonies from the selective plates and re-streak them onto fresh selective medium to confirm their resistance phenotype.
- Quantify the level of resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound for each mutant strain compared to the wild-type strain using broth microdilution or agar (B569324) dilution methods.[2]
Identification of Resistance-Conferring Mutations
Once resistant mutants are isolated and confirmed, the next step is to identify the specific genetic changes responsible for the resistance.
1. Genetic Analysis:
- Perform genetic crosses between the resistant mutants and a wild-type strain with a different mating type to determine if the resistance trait is inherited in a Mendelian (nuclear) or non-Mendelian (mitochondrial) fashion. For this compound resistance, a mitochondrial inheritance pattern is expected.[2]
2. Mitochondrial DNA Isolation and Sequencing:
- Isolate total DNA from the resistant yeast mutants.
- Specifically amplify the oli1 gene from the mitochondrial DNA using polymerase chain reaction (PCR) with primers flanking the gene.
- Sequence the amplified PCR product to identify any nucleotide changes compared to the wild-type oli1 gene sequence.[2][7]
Biochemical Characterization of ATP Synthase Activity
To confirm that the observed resistance is due to a direct effect on the ATP synthase enzyme, biochemical assays are performed on isolated mitochondria.
1. Isolation of Mitochondria:
- Grow the wild-type and resistant yeast strains in a medium with a non-fermentable carbon source (e.g., YPG) to the late logarithmic phase.
- Harvest the cells and generate spheroplasts by enzymatic digestion of the cell wall.
- Gently lyse the spheroplasts and isolate mitochondria by differential centrifugation.
2. ATP Synthase Activity Assay:
- Measure the ATP hydrolysis (ATPase) activity of the isolated mitochondria. This can be done by coupling the production of ADP to the oxidation of NADH in a spectrophotometric assay, which results in a decrease in absorbance at 340 nm.
- Perform the assay in the presence of a range of this compound concentrations to determine the IC₅₀ value for the inhibition of ATPase activity in both wild-type and mutant mitochondria. A significantly higher IC₅₀ value for the mutant mitochondria confirms that the mutation directly affects the inhibitor's interaction with the ATP synthase.
Visualizing the Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ATP synthase inhibition by this compound and the experimental workflow for identifying resistance mutations.
Caption: Signaling pathway of ATP synthase inhibition by this compound.
Caption: Experimental workflow for identifying this compound resistance mutations.
Conclusion and Future Directions
The binding site of this compound on the c-subunit of ATP synthase is a well-defined target, primarily elucidated through the study of resistance mutations. The N-terminal region of the c-subunit, specifically around residues Gly25 and Ala27 in Saccharomyces cerevisiae, is crucial for this interaction. While quantitative data on binding affinities remain somewhat limited, the available IC₅₀ values highlight the potent inhibitory activity of this compound.
For drug development professionals, the defined binding pocket presents an attractive target for the rational design of novel antifungals and antiparasitic agents. Further research, including high-resolution structural studies of the this compound-c-subunit complex, would provide invaluable insights for structure-based drug design. Additionally, a more comprehensive quantitative comparison of this compound's inhibitory effects on ATP synthases from various pathogens versus the human enzyme would be instrumental in predicting and improving its therapeutic index. The methodologies outlined in this guide provide a robust framework for continued investigation into the fascinating and therapeutically relevant interactions of inhibitors with this essential molecular machine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid substitutions in mitochondrial ATP synthase subunit 9 of Saccharomyces cerevisiae leading to this compound or ossamycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MITOTOX [mitotox.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biogenesis of mitochondria: DNA sequence analysis of mit- mutations in the mitochondrial oli1 gene coding for mitochondrial ATPase subunit 9 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Venturicidin: A Technical Guide to a Macrolide Antibiotic and ATP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venturicidin, a 20-membered macrolide antibiotic first isolated from Streptomyces species, is a potent and specific inhibitor of F-type ATP synthase. While its intrinsic antibacterial activity against many pathogens is limited, it has garnered significant interest as a powerful antifungal agent and, more recently, as an adjuvant to potentiate the efficacy of conventional antibiotics, particularly aminoglycosides, against multidrug-resistant bacteria. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synergistic potential, and relevant experimental methodologies. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research in the fields of drug discovery and microbiology.
Introduction
Initially identified for its antifungal properties, this compound exerts its biological effects by targeting the F₀ subunit of the F₁F₀-ATP synthase complex, a highly conserved enzyme essential for cellular energy production in both eukaryotes and prokaryotes. By binding to the c-subunit of this complex, this compound effectively blocks the translocation of protons, thereby inhibiting ATP synthesis. This disruption of the proton motive force forms the basis of its antimicrobial action and its ability to synergize with other antibiotics. This guide will delve into the core aspects of this compound, providing researchers with the necessary information to explore its therapeutic potential.
Structure and Congeners
This compound belongs to the macrolide class of natural products, characterized by a large macrocyclic lactone ring. Several congeners of this compound have been identified, with this compound A and B being the most well-characterized. The chemical structures of this compound A, B, and C are known.
Table 1: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₇NO₁₁ | |
| Molecular Weight | 749.97 g/mol | |
| CAS Number | 33538-71-5 |
Mechanism of Action
The primary molecular target of this compound is the F₁F₀-ATP synthase. This enzyme couples the electrochemical gradient of protons across a membrane to the synthesis of ATP. This compound's binding to the F₀ proton channel obstructs this proton flow, leading to a cascade of downstream effects.
Inhibition of ATP Synthesis
By blocking the F₀ proton channel, this compound uncouples proton translocation from ATP synthesis, leading to a significant depletion of intracellular ATP. This energy deficit is a key factor in its antimicrobial and antifungal activities.
Potentiation of Aminoglycoside Antibiotics
This compound's ability to potentiate aminoglycosides against resistant bacteria is a promising area of research. The proposed mechanism involves the hyperpolarization of the bacterial membrane. By inhibiting the F₁F₀-ATPase, which can act in reverse to pump protons out of the cell at the expense of ATP, this compound causes an accumulation of protons on the outer side of the membrane. This increased proton motive force is thought to enhance the uptake of positively charged aminoglycosides, leading to higher intracellular concentrations and restored bactericidal activity.
Caption: Mechanism of this compound Action and Aminoglycoside Potentiation.
Quantitative Data
The synergistic effect of this compound with aminoglycosides has been quantified through various in vitro assays. The following tables summarize key findings from checkerboard and time-kill assays.
Synergistic Activity with Aminoglycosides (Checkerboard Assay)
The Fractional Inhibitory Concentration (FIC) index is used to determine synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.
Table 2: Synergistic Activity of this compound A with Aminoglycosides against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Organism | MIC Alone (µg/mL) | MIC in Combination with this compound A (16 µg/mL) | Fold Reduction in MIC | FIC Index |
| Gentamicin (B1671437) | MRSA C1014 | >128 | 16 | >8 | ≤ 0.5 |
| Kanamycin | MRSA C1014 | >128 | 16 | >8 | ≤ 0.5 |
| Amikacin | MRSA C1014 | >128 | 32 | >4 | ≤ 0.5 |
Table 3: Broad-Spectrum Potentiation of Gentamicin by this compound A
| Bacterial Strain | MIC of Gentamicin without this compound A (µg/mL) | MIC of Gentamicin with this compound A (16 µg/mL) | Fold Reduction in MIC |
| MRSA C1024 | >256 | 64 | >4 |
| Enterococcus faecalis C0558 | >256 | 32 | >8 |
| Pseudomonas aeruginosa C0089 | 128 | 16 | 8 |
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal nature of the synergistic combination.
Table 4: Time-Kill Kinetics of Gentamicin in Combination with this compound A against MRSA C1014
| Treatment | Log₁₀ CFU/mL at 0 hr | Log₁₀ CFU/mL at 4 hr | Log₁₀ Reduction at 4 hr |
| Control (no drug) | ~7.5 | ~8.0 | - |
| Gentamicin (32 µg/mL) | ~7.5 | ~7.5 | 0 |
| This compound A (32 µg/mL) | ~7.5 | ~7.5 | 0 |
| Gentamicin (32 µg/mL) + this compound A (16 µg/mL) | ~7.5 | <4.5 | >3.0 |
Note: The combination of gentamicin and this compound A demonstrated rapid bactericidal activity, achieving a >3 log₁₀ reduction in CFU/mL within 4 hours.
Cytotoxicity
Understanding the toxicity profile of this compound is crucial for its therapeutic development.
Table 5: Cytotoxicity of this compound A
| Cell Line | Assay | IC₅₀ | Reference |
| Human Embryonic Kidney (HEK) cells | Cytotoxicity Assay | 31 µg/mL | (1) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Checkerboard Broth Microdilution Assay
This assay is used to assess the in vitro interaction between two antimicrobial agents.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells
-
Stock solutions of this compound A and aminoglycoside antibiotics
-
Incubator (35°C ± 2°C)
Protocol:
-
In a 96-well plate, prepare serial twofold dilutions of this compound A along the x-axis and the aminoglycoside along the y-axis.
-
Column 11 should contain only the dilutions of the aminoglycoside to determine its MIC alone.
-
Row H should contain only the dilutions of this compound A to determine its MIC alone.
-
Well H12 serves as the growth control.
-
Inoculate all wells (except a sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
-
Caption: Workflow for a Checkerboard Synergy Assay.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent or combination kills a bacterial population.
Materials:
-
CAMHB
-
Sterile culture tubes or flasks
-
Bacterial inoculum standardized to a starting density of approximately 5 x 10⁵ CFU/mL
-
Test compounds (this compound alone, aminoglycoside alone, and the combination)
-
Agar (B569324) plates for colony counting
Protocol:
-
Grow the bacterial strain to the logarithmic phase in CAMHB.
-
Dilute the culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Expose the culture to the test compounds at their respective MICs or multiples of the MIC.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Serially dilute the samples and plate them on appropriate agar plates.
-
Incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) at each time point and plot the results to generate time-kill curves.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Caption: Workflow for a Time-Kill Kinetic Assay.
Bacterial Membrane Potential Assay
This assay measures changes in bacterial membrane potential using a voltage-sensitive fluorescent dye.
Materials:
-
Log-phase bacterial cells
-
Voltage-sensitive dye (e.g., DiSC₃(5))
-
Buffer (e.g., PBS or HEPES)
-
This compound A stock solution
-
Depolarizing agent (e.g., CCCP) as a positive control
-
Fluorometer or fluorescence microscope
Protocol:
-
Prepare a suspension of log-phase bacterial cells in the appropriate buffer.
-
Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.
-
Measure the baseline fluorescence.
-
Add this compound A to the cell suspension.
-
Measure the fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
Add a known depolarizing agent (e.g., CCCP) to determine the maximal fluorescence signal.
-
Analyze the fluorescence changes to determine the effect of this compound A on the bacterial membrane potential.
Caption: Workflow for Measuring Bacterial Membrane Potential.
Conclusion and Future Directions
This compound is a multifaceted macrolide with significant potential as an antifungal agent and as an antibiotic adjuvant. Its well-defined mechanism of action, centered on the inhibition of the F₁F₀-ATP synthase, provides a solid foundation for further drug development. The ability of this compound to restore the efficacy of aminoglycosides against resistant pathogens is particularly noteworthy and warrants further investigation.
Future research should focus on:
-
In vivo efficacy studies: While in vitro data are promising, the efficacy of this compound-aminoglycoside combinations needs to be validated in animal models of infection.
-
Toxicology studies: A more comprehensive understanding of this compound's toxicity profile is necessary to assess its therapeutic window.
-
Structure-activity relationship (SAR) studies: Medicinal chemistry efforts could lead to the development of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Exploration of other synergistic combinations: The potential for this compound to synergize with other classes of antibiotics should be investigated.
The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this compound in the fight against infectious diseases.
References
The Biosynthesis of Venturicidin in Streptomyces Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of venturicidin, a 20-membered macrolide antibiotic with significant antifungal properties, in various Streptomyces species. This document details the genetic organization of the this compound biosynthetic gene cluster (ven), the proposed functions of the key enzymes involved, and the current understanding of the biosynthetic pathway. Furthermore, it includes detailed experimental protocols for the genetic manipulation of Streptomyces and quantitative data on this compound production.
The this compound Biosynthetic Gene Cluster (ven)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, first identified in Streptomyces sp. NRRL S-4.[1][2][3] This cluster, designated as ven, is a type I polyketide synthase (PKS) system responsible for the assembly of the macrolide core, its subsequent modification, and glycosylation.[1][2][3] The complete ven gene cluster spans approximately 97.5 kb and contains a suite of genes encoding the necessary enzymatic machinery.[4]
Organization of the ven Gene Cluster
The ven gene cluster from Streptomyces sp. NRRL S-4 (GenBank accession number MT361594.1) comprises at least 18 open reading frames (ORFs), designated venA through venR.[4] These genes can be categorized based on their putative functions in biosynthesis, regulation, and transport.
Table 1: Deduced Functions of Genes in the this compound (ven) Biosynthetic Cluster
| Gene | Proposed Function | Reference |
| venA | dTDP-glucose 4,6-dehydratase | [4] |
| venB | dTDP-D-glucose synthase (Glucose-1-phosphate thymidylyltransferase) | [4] |
| venC | Glycosyltransferase | [4] |
| venD | Polyketide synthase (PKS) module | [4] |
| venE | Polyketide synthase (PKS) module | [4] |
| venF | Polyketide synthase (PKS) module | [4] |
| venG | Polyketide synthase (PKS) module | [4] |
| venH | Polyketide synthase (PKS) module | [4] |
| venI | Thioesterase | [4] |
| venJ | Acyl-CoA dehydrogenase | [4] |
| venK | Core Polyketide Synthase (PKS) | [1][2][3] |
| venL | 3-oxoacyl-ACP synthase | [4] |
| venM | Acyl-CoA synthetase | [4] |
| venN | Methyltransferase | [4] |
| venO | Cytochrome P450 monooxygenase | [4] |
| venP | O-carbamoyltransferase | [4] |
| venQ | ABC transporter | [4] |
| venR | FNR-family transcriptional regulator | [4] |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound follows a modular type I PKS pathway, beginning with a starter unit and sequential addition of extender units, followed by tailoring reactions including oxidation, methylation, glycosylation, and carbamoylation.
Polyketide Chain Assembly
The core of the this compound molecule is assembled by a series of type I PKS enzymes, including the core synthase VenK and other PKS modules (VenD, VenE, VenF, VenG, VenH).[1][4] These modular enzymes catalyze the decarboxylative condensation of malonyl-CoA or methylmalonyl-CoA extender units to a growing polyketide chain. The specific domains within each PKS module (ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase, and acyl carrier protein) dictate the structure of the final polyketide backbone. The process is terminated by a thioesterase (VenI), which likely catalyzes the release and macrolactonization of the polyketide chain.[4]
Post-PKS Modifications
Following the formation of the macrolide ring, a series of post-PKS modifications occur to yield the various this compound congeners. These tailoring reactions are crucial for the biological activity of the final products.
-
Oxidation: Cytochrome P450 monooxygenases, such as VenO, are likely responsible for hydroxylating specific positions on the macrolide core.[4]
-
Methylation: Methyltransferases, like VenN, are presumed to add methyl groups to the polyketide backbone or the sugar moiety.[4]
Glycosylation and Carbamoylation
A key feature of venturicidins is the presence of a carbamoylated sugar moiety attached to the macrolide core. The biosynthesis of this sugar and its subsequent attachment are carried out by a dedicated set of enzymes within the ven cluster.
-
Sugar Biosynthesis: VenA (dTDP-glucose 4,6-dehydratase) and VenB (dTDP-D-glucose synthase) are involved in the synthesis of the deoxysugar precursor, likely dTDP-3-amino-3,6-dideoxy-D-glucose.[4]
-
Glycosylation: A glycosyltransferase, VenC, catalyzes the attachment of the activated sugar precursor to the this compound aglycone.[4]
-
Carbamoylation: The final step in the biosynthesis of this compound A is the carbamoylation of the sugar's amino group, a reaction catalyzed by the O-carbamoyltransferase VenP.[4] This step converts this compound B into this compound A.
References
- 1. Structure, bioactivity and toxicity of venturicidins A and B from Streptomyces sp. D828 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BGC0002454 [mibig.secondarymetabolites.org]
- 3. Discovery of this compound Congeners and Identification of the Biosynthetic Gene Cluster from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Nature's Arsenal: A Technical Guide to the Identification and Analysis of the Venturicidin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidins are a class of 20-membered macrolide antibiotics produced by Streptomyces species, first discovered in 1961.[1][2] These natural products have garnered significant interest due to their potent antifungal activity and, more recently, their role as antibiotic adjuvants that can potentiate the effects of other antimicrobial agents.[3][4] The primary mechanism of action for venturicidins is the inhibition of F1Fo-ATP synthase, a critical enzyme in cellular energy production.[5] This technical guide provides an in-depth overview of the identification and analysis of the venturicidin biosynthetic gene cluster (BGC), offering detailed experimental protocols and data presentation to aid researchers in the discovery and development of novel therapeutics. The first-ever identification of the this compound BGC was reported in Streptomyces sp. NRRL S-4.[1][2][6]
The this compound Biosynthetic Gene Cluster (ven)
The this compound biosynthetic gene cluster, designated as the ven cluster, was identified in Streptomyces sp. NRRL S-4.[1][2][6] This discovery has paved the way for a deeper understanding of this compound biosynthesis and has opened up possibilities for genetic engineering to produce novel analogs. The ven cluster is a type I polyketide synthase (PKS) BGC.[1][7]
Data Presentation: Characteristics of the this compound Gene Cluster and Biological Activity of its Products
The following tables summarize key quantitative data related to the this compound gene cluster and the biological activity of its products.
Table 1: this compound Gene Cluster (ven) Details
| Attribute | Description | Reference |
| MIBiG Accession | BGC0002454 | [8][9] |
| Producing Organism | Streptomyces sp. NRRL S-4 | [8][9] |
| Biosynthetic Class | Type I Polyketide (PKS) | [8][9] |
| Genomic Location | MT361594.1 (1-97575) | [8][9] |
| Cluster Size | 97.5 kb | [8][9] |
| Number of ORFs | >20 | [8][9] |
| Core Biosynthetic Gene | venK (Type I PKS) | [1][2][6] |
Table 2: Bioactivity of this compound Congeners
| Compound | Activity | Cell Line/Organism | IC50 / EC50 | Reference |
| This compound A | Cytotoxicity | MV-4-11 (Acute monocytic leukemia) | 0.09 µM | [1][2][6] |
| This compound E | Cytotoxicity | MV-4-11 (Acute monocytic leukemia) | 0.94 µM | [1][2][6] |
| This compound A | Antifungal | Fusarium graminearum | 3.69 µg/mL | [10] |
| This compound A | Synergism with Gentamicin | MRSA C1014 | FIC Index ≤ 0.5 | [4] |
| This compound A | Synergism with Kanamycin | MRSA C1014 | FIC Index ≤ 0.5 | [4] |
| This compound A | Synergism with Amikacin | MRSA C1014 | FIC Index ≤ 0.5 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and analysis of the this compound gene cluster.
Genome Mining for this compound BGC Identification
This protocol outlines the general steps for identifying a putative this compound BGC from a sequenced bacterial genome.
-
Objective: To identify the biosynthetic gene cluster responsible for this compound production.
-
Methodology:
-
Whole Genome Sequencing: Sequence the genome of a this compound-producing Streptomyces strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis:
-
Submit the assembled genome sequence to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone software.[11]
-
Analyze the output for predicted type I PKS gene clusters.
-
Compare the predicted chemical structure from the PKS modules with the known structure of this compound.
-
Perform BLASTp analysis of the predicted proteins within the cluster against known PKS and tailoring enzymes from other macrolide biosynthetic pathways to identify homologous genes.
-
-
Gene Cluster Annotation: Manually curate the antiSMASH output to define the boundaries of the putative ven cluster and annotate the open reading frames (ORFs) based on homology to genes with known functions (e.g., PKSs, dehydrogenases, glycosyltransferases, etc.).
-
Confirmation of Gene Cluster Function via Gene Inactivation
This protocol describes the use of CRISPR/Cas9-mediated gene editing to inactivate a core gene in the putative ven cluster to confirm its role in this compound biosynthesis.
-
Objective: To confirm that the identified ven cluster is responsible for this compound production.
-
Methodology:
-
Target Gene Selection: Select a core biosynthetic gene within the ven cluster for inactivation. The core PKS gene (venK) is an ideal target.[1][2][6]
-
CRISPR/Cas9 Plasmid Construction:
-
Design a specific guide RNA (gRNA) targeting the venK gene.
-
Clone the gRNA into a suitable Streptomyces CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2).[1]
-
Construct a repair template containing homologous arms flanking the target gene with a desired deletion or insertion.
-
Assemble the final CRISPR/Cas9 plasmid containing the Cas9 nuclease, gRNA, and repair template.
-
-
Transformation and Gene Editing:
-
Introduce the CRISPR/Cas9 plasmid into the this compound-producing Streptomyces strain via conjugation from E. coli.[12]
-
Select for exconjugants that have integrated the plasmid.
-
Screen for mutants with the desired gene inactivation by PCR and Sanger sequencing.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and venK-mutant strains under this compound-producing conditions.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare the metabolite profiles.
-
Confirm the abolishment of this compound production in the mutant strain.
-
-
Heterologous Expression of the this compound Gene Cluster
This protocol details the expression of the ven cluster in a heterologous host to confirm its function and potentially improve production titers.
-
Objective: To express the ven gene cluster in a genetically tractable host to verify its function and facilitate engineered biosynthesis.
-
Methodology:
-
Gene Cluster Cloning:
-
Host Strain Selection:
-
Choose a well-characterized and genetically amenable Streptomyces host strain that does not produce interfering secondary metabolites (e.g., S. coelicolor M1152, S. lividans TK24).[13]
-
-
Transformation of Heterologous Host:
-
Introduce the expression vector containing the ven cluster into the chosen Streptomyces host strain via conjugation or protoplast transformation.
-
-
Cultivation and Metabolite Analysis:
-
Cultivate the heterologous host strain under conditions conducive to secondary metabolite production.
-
Extract and analyze the metabolites by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the production of venturicidins.
-
-
Chemical Analysis of Venturicidins
This section provides an overview of the analytical techniques used to detect and characterize venturicidins.
-
Objective: To identify and quantify venturicidins and their congeners from microbial cultures.
-
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Extract metabolites from the culture broth with an organic solvent (e.g., ethyl acetate) and from the mycelium by solvent extraction.
-
Chromatographic Separation: Separate the crude extract on a C18 reverse-phase HPLC column using a water/acetonitrile gradient containing 0.1% formic acid.[14]
-
Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative electrospray ionization (ESI) modes.[15]
-
Data Analysis: Identify venturicidins based on their characteristic mass-to-charge ratios (m/z) and fragmentation patterns.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Purification: Purify the this compound compounds from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel chromatography, preparative HPLC).
-
NMR Data Acquisition: Dissolve the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[6]
-
Structure Elucidation: Analyze the NMR data to determine the chemical structure of the isolated venturicidins.
-
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the this compound gene cluster.
References
- 1. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BGC0002454 [mibig.secondarymetabolites.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ask-force.org [ask-force.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Venturicidin's Antifungal Properties Against Plant Pathogens: A Technical Guide
Introduction
Venturicidin A, a 20-membered macrolide antibiotic originally isolated from Streptomyces species, has emerged as a promising candidate for the development of novel antifungal agents for agricultural applications.[1] First discovered in 1961, its potent inhibitory effects against a range of plant pathogenic fungi have garnered significant interest within the research community.[1] This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its mechanism of action, spectrum of activity against key plant pathogens, and detailed experimental protocols for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new fungicides.
Mechanism of Antifungal Action
The primary mode of action of this compound is the inhibition of mitochondrial F1Fo-ATP synthase, a crucial enzyme responsible for ATP synthesis.[2] By binding to the F0 subunit of this complex, this compound effectively blocks the proton channel, disrupting the proton motive force and consequently inhibiting ATP production.[1][2] This energy depletion triggers a cascade of downstream cellular events that contribute to its antifungal efficacy.
Key downstream effects of F1Fo-ATP synthase inhibition by this compound include:
-
Increased Cell Membrane Permeability: Treatment with this compound leads to a significant increase in the permeability of fungal cell membranes.[1][3][4][5] This has been demonstrated through increased leakage of intracellular contents and confirmed by staining with dyes such as propidium (B1200493) iodide, which can only penetrate cells with compromised membranes.[6]
-
Accumulation of Reactive Oxygen Species (ROS): this compound induces the accumulation of reactive oxygen species within fungal cells.[1][6] This oxidative stress contributes to cellular damage and programmed cell death.
-
Inhibition of Mycotoxin Biosynthesis: In mycotoxigenic fungi such as Fusarium graminearum, this compound has been shown to inhibit the biosynthesis of mycotoxins like deoxynivalenol (B1670258) (DON).[1][3][5] This is achieved by reducing the production of precursors like pyruvic acid and acetyl-CoA, and by downregulating the expression of trichothecene (B1219388) (TRI) biosynthesis genes.[1][3][5]
-
Morphological Alterations: Microscopic examination of fungi treated with this compound reveals significant morphological abnormalities. These include distorted and shrunken hyphae, as well as abnormal conidia, indicating a severe disruption of normal growth and development.[1][3][6]
References
- 1. A simplified technique to prepare fungal specimens for scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsnet.org [apsnet.org]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
Venturicidin A: A Technical Guide to its Antitrypanosomal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venturicidin A, a macrolide antibiotic produced by Streptomyces species, has emerged as a potent inhibitor of trypanosomatid parasites, the causative agents of debilitating neglected tropical diseases such as Human African Trypanosomiasis and Chagas disease.[1][2] This technical guide provides a comprehensive overview of the antitrypanosomal activity of this compound A, detailing its mechanism of action, summarizing key quantitative efficacy data, and outlining the experimental protocols used for its characterization. The primary molecular target of this compound A is the F1F0-ATP synthase, a critical enzyme for maintaining mitochondrial function in these parasites.[1][3] Inhibition of this enzyme leads to a cascade of events including the collapse of the mitochondrial membrane potential and subsequent loss of kinetoplast DNA (kDNA), ultimately resulting in parasite death.[1][4] This document serves as a resource for researchers engaged in the discovery and development of novel antitrypanosomal therapeutics.
Core Mechanism of Action: Targeting the F1F0-ATP Synthase
This compound A exerts its trypanocidal activity by specifically inhibiting the F1F0-ATP synthase enzyme complex within the parasite's mitochondrion.[1][3] In the bloodstream form of Trypanosoma brucei, this enzyme functions in reverse as an ATPase, hydrolyzing ATP to pump protons across the inner mitochondrial membrane. This process is essential for maintaining the mitochondrial membrane potential (ΔΨm), which is vital for parasite survival.[5]
This compound A binds to the F0 subunit of the ATP synthase, obstructing the proton channel and thereby inhibiting ATP hydrolysis.[3] This disruption leads to a rapid dissipation of the mitochondrial membrane potential.[1][2] A significant downstream consequence of this mitochondrial dysfunction is the loss of kinetoplast DNA (kDNA), the mitochondrial genome of trypanosomatids.[1][4] The loss of kDNA is a lethal event for the parasite.[6]
VentA [label="this compound A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Synthase [label="Trypanosomal F1F0-ATP Synthase\n(acting as ATPase)", fillcolor="#FBBC05", fontcolor="#202124"]; Proton_Pumping [label="Proton Pumping Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Potential [label="Collapse of Mitochondrial\nMembrane Potential (ΔΨm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kDNA_Loss [label="kDNA Loss", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Parasite_Death [label="Parasite Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
VentA -> ATP_Synthase [label="Inhibits"]; ATP_Synthase -> Proton_Pumping [label="Blocks"]; Proton_Pumping -> Mito_Potential [label="Leads to"]; Mito_Potential -> kDNA_Loss [label="Induces"]; kDNA_Loss -> Parasite_Death [label="Results in"]; }
Figure 1: Mechanism of this compound A against Trypanosomes.
Quantitative Efficacy Data
The in vitro activity of this compound A has been evaluated against various trypanosomatid species and life cycle stages. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Parasite | Life Stage | IC50 (nM) | Reference Drug | IC50 (nM) of Ref. Drug |
| Trypanosoma brucei brucei (2T1) | Bloodstream Form | 21.49 ± SD | N/A | N/A |
| Trypanosoma brucei rhodesiense | Bloodstream Form | 5 ± SD | N/A | N/A |
| Trypanosoma evansi | Bloodstream Form | >1000 | N/A | N/A |
| Leishmania donovani | Promastigote | 100-1000 | Miltefosine | 100-1000 |
| Leishmania donovani | Axenic Amastigote | 100-1000 | Miltefosine | 100-1000 |
| Leishmania donovani | Intracellular Amastigote | 100-1000 | Miltefosine | 100-1000 |
| Table compiled from data reported in literature.[4][7] Note: Standard deviations (SD) were mentioned but not always quantified in the source material. |
Detailed Experimental Protocols
This section outlines the key methodologies employed in the assessment of this compound A's antitrypanosomal activity.
In Vitro Susceptibility Testing (Alamar Blue Assay)
The Alamar Blue assay is a colorimetric method used to quantify the viability of parasite cultures upon drug exposure.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound A against trypanosomatid parasites.
Methodology:
-
Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Drug Preparation: this compound A is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Assay Procedure:
-
Parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/mL.
-
Serial dilutions of this compound A are added to the wells.
-
Plates are incubated for 72 hours.
-
Alamar Blue reagent (resazurin) is added to each well and incubated for an additional 4-6 hours.
-
-
Data Analysis: The fluorescence or absorbance is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[7]
Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture Trypanosomes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed Parasites in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Drug [label="Add Serial Dilutions of this compound A", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_72h [label="Incubate for 72 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Add_Alamar [label="Add Alamar Blue Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_4h [label="Incubate for 4-6 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Plate [label="Measure Fluorescence/Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Culture; Culture -> Seed; Seed -> Add_Drug; Add_Drug -> Incubate_72h; Incubate_72h -> Add_Alamar; Add_Alamar -> Incubate_4h; Incubate_4h -> Read_Plate; Read_Plate -> Analyze; Analyze -> End; }
Figure 2: Workflow for the Alamar Blue susceptibility assay.
Analysis of Mitochondrial Membrane Potential
Fluorescence microscopy is utilized to visualize the effect of this compound A on the mitochondrial membrane potential.
Objective: To qualitatively and quantitatively assess the dissipation of the mitochondrial membrane potential in treated parasites.
Methodology:
-
Treatment: Trypanosoma brucei bloodstream forms are treated with varying concentrations of this compound A (e.g., 1x, 5x, and 8x IC50) for 24 hours.[4]
-
Staining:
-
A mitochondrial membrane potential-sensitive dye, such as MitoTracker Red CMXRos, is added to the culture and incubated according to the manufacturer's instructions.
-
The parasites are also stained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nucleus and kinetoplast.[4]
-
-
Imaging: The stained parasites are visualized using a fluorescence microscope. Images are captured for both the MitoTracker and DAPI channels.
-
Analysis: The intensity of the MitoTracker fluorescence is compared between untreated and treated parasites. A decrease in fluorescence intensity in the treated cells indicates a loss of mitochondrial membrane potential.[2][4]
Assessment of kDNA Loss
The loss of kinetoplast DNA is a key indicator of this compound A's mechanism of action.
Objective: To determine the percentage of parasites that have lost their kDNA following treatment with this compound A.
Methodology:
-
Treatment and Staining: Parasites are treated and stained with DAPI as described in the previous section. An anti-α-tubulin antibody can also be used to visualize the cell body.[4]
-
Microscopy: DAPI-stained cells are examined under a fluorescence microscope. The nucleus and the smaller, intensely stained kinetoplast are visualized.
-
Quantification: A significant number of cells (e.g., >100) are counted for both treated and untreated populations. The percentage of cells in which the kDNA is absent (dyskinetoplastic) is determined.[4] Treatment with this compound A has been shown to induce kDNA loss in approximately 40-50% of the parasite population after 24 hours.[1]
Conclusion and Future Directions
This compound A demonstrates potent and specific antitrypanosomal activity, primarily by targeting the F1F0-ATP synthase. This leads to a collapse of the mitochondrial membrane potential and subsequent loss of kDNA, highlighting a critical vulnerability in the parasite's metabolism. The low nanomolar efficacy against Trypanosoma brucei subspecies makes this compound A a promising lead compound for further drug development.
Future research should focus on:
-
In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of this compound A in animal models of trypanosomiasis.
-
Structure-activity relationship (SAR) studies: To synthesize and screen analogs of this compound A with improved efficacy and pharmacokinetic properties.
-
Combination therapy: Investigating the synergistic effects of this compound A with existing antitrypanosomal drugs to enhance efficacy and combat potential resistance.[6]
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trypanosoma brucei TbIF1 inhibits the essential F1-ATPase in the infectious form of the parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Venturicidin's Role in Studying Mitochondrial Respiration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidin, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of F-type ATP synthase (also known as F1Fo-ATPase or Complex V), a critical enzyme in cellular energy metabolism.[1] Its ability to disrupt mitochondrial respiration by blocking ATP synthesis makes it an invaluable tool for researchers studying cellular bioenergetics, mitochondrial dysfunction, and related signaling pathways. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in experimental settings, and detailed protocols for its use.
Mechanism of Action
This compound specifically targets the F0 subunit of the ATP synthase complex, which is embedded in the inner mitochondrial membrane. By binding to the c-subunit ring of the F0 domain, this compound physically obstructs the proton channel, preventing the translocation of protons from the intermembrane space into the mitochondrial matrix.[2] This disruption of the proton motive force decouples the electron transport chain from ATP synthesis, leading to a rapid decrease in cellular ATP levels and a collapse of the mitochondrial membrane potential.[2][3]
At lower concentrations, this compound primarily acts as an inhibitor of ATP synthesis. However, at higher concentrations, it can induce a functional decoupling of the F1 catalytic subunit from the F0 proton channel.[1] This can lead to unregulated ATP hydrolysis, further depleting cellular ATP reserves. This concentration-dependent dual effect is a critical consideration in experimental design.
Quantitative Data on this compound's Effects
The inhibitory potency of this compound varies depending on the cell type and experimental conditions. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Organism/Cell Line | Reference |
| IC50 | 31 µg/mL | Human Embryonic Kidney (HEK) cells | [1] |
| IC50 | 21.49 nM | Trypanosoma brucei brucei | [3] |
| IC50 | 5 nM | Trypanosoma brucei rhodesiense | [3] |
| EC50 | 3.69 µg/mL | Fusarium graminearum | |
| Ki | 1.2 µM | Pseudomonas aeruginosa membranes |
Table 1: Inhibitory Concentrations of this compound A. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound A in various organisms and cell lines. These values highlight the compound's potent inhibitory effects across different biological systems.
| Parameter | Vehicle Control | This compound A (Low Conc.) | This compound A (High Conc.) | Oligomycin (B223565) (Positive Control) |
| Basal OCR | 100% | Decrease | Significant Decrease | Significant Decrease |
| ATP-linked Respiration | 100% | Significant Decrease | Profound Decrease | Profound Decrease |
| Maximal Respiration | 100% | Decrease | Significant Decrease | Significant Decrease |
| Spare Respiratory Capacity | 100% | Decrease | Significant Decrease | Significant Decrease |
| Basal ECAR | 100% | Increase (compensatory glycolysis) | Significant Increase | Significant Increase |
Table 2: Representative Changes in Mitochondrial Respiration Parameters (Seahorse XF Mito Stress Test). This table illustrates the expected qualitative changes in key parameters of mitochondrial function measured by a Seahorse XF Analyzer upon treatment with low and high concentrations of this compound A, with oligomycin as a positive control for ATP synthase inhibition.[1]
| Treatment Group | This compound A Concentration | Incubation Time | Expected Change in ATP Levels (relative to Untreated Control) |
| Untreated Control | 0 µM | 6 hours | 100% |
| Vehicle Control (DMSO) | 0 µM (0.1% DMSO) | 6 hours | ~100% |
| This compound A | Low (e.g., 1-10 µM) | 6 hours | 20-50% decrease |
| This compound A | High (e.g., >10 µM) | 6 hours | >50% decrease (can be up to a 10-fold drop) |
| Positive Control (Oligomycin) | 1 µM | 6 hours | Significant decrease (>50%) |
Table 3: Expected Effects of this compound A on Cellular ATP Levels. This table provides an overview of the anticipated dose-dependent decrease in cellular ATP levels following treatment with this compound A.[1]
| Treatment Group | This compound A Concentration | Incubation Time | Expected Change in TMRE Fluorescence (relative to Vehicle Control) |
| Vehicle Control (DMSO) | 0 µM (0.1% DMSO) | 1 hour | 100% |
| This compound A | Low (e.g., 1-10 µM) | 1 hour | 10-30% decrease |
| This compound A | High (e.g., >10 µM) | 1 hour | >30% decrease |
| Positive Control (FCCP) | 10-50 µM | 15-30 minutes | Significant decrease (>50%) |
Table 4: Expected Changes in Mitochondrial Membrane Potential (TMRE Assay). This table outlines the expected reduction in mitochondrial membrane potential, as measured by TMRE fluorescence, in response to this compound A treatment.[1]
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
This protocol details the use of an Agilent Seahorse XF Analyzer to measure the effect of this compound on cellular respiration.
Materials:
-
This compound A stock solution (in DMSO)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Agilent Seahorse XF Analyzer
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Compound Preparation: Prepare working solutions of this compound A and the mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium. A vehicle control (DMSO) should also be prepared.
-
Cell Preparation:
-
Remove the growth medium from the cells.
-
Wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Base Medium containing either this compound A, the vehicle control, or no treatment to the wells.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the Seahorse XF Cell Mito Stress Test protocol.
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell culture plate.
-
Run the Mito Stress Test protocol. The instrument will measure basal OCR and then sequentially inject the mitochondrial stressors to determine key parameters of mitochondrial function.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in this compound A-treated cells compared to controls.[1]
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.
Materials:
-
This compound A stock solution (in DMSO)
-
TMRE dye
-
FCCP (as a positive control for depolarization)
-
Cell culture medium
-
Black, clear-bottom 96-well plate
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with the desired concentrations of this compound A or a vehicle control for the specified duration. Include an untreated control. In separate wells, treat cells with FCCP (e.g., 10-50 µM) for 15-30 minutes as a positive control for mitochondrial depolarization.
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (final concentration typically 20-200 nM, but should be optimized for your cell type).
-
Remove the treatment medium and add the TMRE-containing medium to all wells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells with pre-warmed assay buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement:
-
Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~549/575 nm.
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters.
-
-
Data Analysis: A decrease in TMRE fluorescence intensity in this compound A-treated cells compared to the vehicle control indicates mitochondrial depolarization.[1]
Protocol 3: Measurement of Cellular ATP Levels
This protocol outlines the use of a commercial bioluminescence-based ATP assay kit to measure changes in intracellular ATP levels.
Materials:
-
This compound A stock solution (in DMSO)
-
96-well white, clear-bottom plates
-
Bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound A in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound A concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound A or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2.
-
ATP Measurement:
-
Allow the plate and the ATP assay reagent to equilibrate to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence signal of the treated samples to the untreated control to determine the percentage of ATP depletion.[1]
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial ATP synthase by this compound triggers a cascade of downstream signaling events, primarily related to cellular energy stress and the induction of apoptosis.
Caption: Mechanism of this compound Action on ATP Synthase.
Inhibition of ATP synthase leads to a decrease in cellular ATP, which is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5] Activated AMPK attempts to restore energy balance by inhibiting anabolic pathways and stimulating catabolic processes.
Disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS) can trigger the intrinsic pathway of apoptosis.[6] This involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[7][8]
Caption: this compound-Induced Apoptotic Signaling Pathway.
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on mitochondrial respiration and cell viability.
Caption: Experimental Workflow for Studying this compound.
Conclusion
This compound is a powerful and specific tool for the investigation of mitochondrial respiration. Its well-characterized mechanism of action as an ATP synthase inhibitor allows researchers to probe the intricate relationship between mitochondrial function, cellular bioenergetics, and downstream signaling pathways. By carefully considering its concentration-dependent effects and employing the detailed experimental protocols outlined in this guide, scientists can effectively utilize this compound to advance our understanding of mitochondrial biology in both health and disease, and to explore its potential in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2/Bax: a rheostat that regulates an anti-oxidant pathway and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
venturicidin experimental protocol for ATPase inhibition assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidin A is a macrolide antibiotic produced by Streptomyces species that acts as a potent inhibitor of F-type ATP synthases (also known as F1Fo-ATPase or Complex V).[1][2] This enzyme is crucial for cellular energy metabolism, catalyzing the synthesis of ATP from ADP and inorganic phosphate (B84403) using the energy derived from a proton gradient.[3] The primary mechanism of action for this compound involves binding to the F0 subunit of the ATP synthase, which obstructs the proton channel and thereby inhibits ATP synthesis.[2][3]
Recent studies have highlighted this compound's potential as an antibiotic adjuvant, particularly in potentiating the effects of aminoglycosides against multidrug-resistant bacteria.[1][4] This has been attributed to its ability to disrupt the proton motive force, leading to hyperpolarization of the bacterial membrane and enhanced uptake of aminoglycosides.[5][6] Interestingly, at higher concentrations, this compound can induce a time- and ATP-dependent decoupling of the F1-ATPase activity from the inhibited F0 complex, which can lead to a dysregulated hydrolysis of ATP.[4][7] This complex behavior makes a well-defined experimental protocol essential for accurately assessing its inhibitory effects.
These application notes provide a detailed protocol for an in vitro ATPase inhibition assay using this compound, methods for preparing the enzyme source, and a summary of its inhibitory characteristics.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound A can vary depending on the source of the ATP synthase and the specific experimental conditions. Below is a summary of reported values.
| Parameter | Organism/Enzyme Source | Value | Assay Conditions | Reference |
| IC50 | Human Embryonic Kidney (HEK) cells | 31 µg/mL | Cell viability assay | [1] |
| Ki | E. coli membrane ATPase | 0.7 µM | Excess Mg2+ over ATP | [4] |
| Concentration for 50% inhibition | Spinach thylakoids | ~10 molecules/CF1/CF0 | ATPase activity assay | [8] |
| Effective Concentration Range | E. coli and P. aeruginosa membranes | 1-15 µM | ATPase inhibition and decoupling studies | [4] |
Experimental Protocols
Protocol 1: Preparation of Bacterial Inverted Membrane Vesicles (e.g., from E. coli)
This protocol is for isolating inverted membrane vesicles that have the F1 subunit of the ATP synthase facing the exterior, making it accessible for the ATPase assay.[9]
Materials:
-
E. coli culture (grown to late logarithmic phase)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% glycerol
-
French press or sonicator
-
Centrifuge and rotors capable of 12,000 x g and 100,000 x g
Procedure:
-
Harvest the E. coli cells from the culture by centrifugation.
-
Wash the cell pellet with Lysis Buffer.
-
Resuspend the cells in fresh Lysis Buffer.
-
Lyse the cells using a French press or sonication on ice.
-
Centrifuge the lysate at 12,000 x g to remove unbroken cells and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and pellet the membrane vesicles by ultracentrifugation at 100,000 x g for 1-2 hours.
-
Discard the supernatant and resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Determine the protein concentration of the membrane vesicle preparation (e.g., using a Bradford or BCA assay).
-
Store the inverted membrane vesicles at -80°C in small aliquots.
Protocol 2: Preparation of Submitochondrial Particles (SMPs) from Bovine Heart
This protocol describes the preparation of "inside-out" vesicles from the inner mitochondrial membrane, which exposes the ATP-hydrolyzing F1 subunit.[9]
Materials:
-
Fresh bovine heart tissue
-
Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl (pH 7.2), supplemented with a protease inhibitor cocktail before use.[10]
-
Hypotonic Buffer
-
Sonication equipment
-
Centrifuge and rotors capable of 12,000 x g and 100,000 x g
Procedure:
-
On ice, trim away fat and connective tissue from the bovine heart muscle and mince it into small pieces.
-
Homogenize the minced tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Pellet the mitochondria from the supernatant by centrifugation at 12,000 x g for 10 minutes.
-
Wash the mitochondrial pellet by resuspending it in Homogenization Buffer and repeating the centrifugation.
-
Resuspend the washed mitochondria in a hypotonic buffer to induce swelling.
-
Disrupt the swollen mitochondria using sonication on ice to form SMPs.
-
Centrifuge the sonicate at 12,000 x g to remove unbroken mitochondria.
-
Pellet the SMPs from the supernatant by ultracentrifugation at 100,000 x g for 60 minutes.
-
Resuspend the SMP pellet in a suitable buffer and determine the protein concentration.
-
Store the SMPs at -80°C.
Protocol 3: ATPase Inhibition Assay (Coupled Spectrophotometric Method)
This assay measures the ATP hydrolysis (ATPase) activity of the F1Fo-ATP synthase. The production of ADP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.[9][10]
Principle:
-
ATP + H₂O --(ATPase)--> ADP + Pi
-
ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
For every molecule of ATP hydrolyzed by the synthase, one molecule of NADH is oxidized to NAD⁺.[9]
Materials:
-
Prepared bacterial membranes or SMPs (30-50 µg of protein per assay)
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[10]
-
This compound A stock solution (dissolved in DMSO or ethanol)
-
ATP solution (e.g., 50 mM stock)
-
Coupling enzyme mixture containing:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay medium by adding the coupling enzyme mixture components to the Assay Buffer.[10]
-
Add the desired concentration of this compound A or a vehicle control (DMSO/ethanol) to the wells of the 96-well plate or cuvettes.
-
Add the bacterial membranes or SMPs to the wells.
-
Incubate for a few minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding.[9]
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM.[9]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the ATPase activity.
-
Calculate the rate of ATP hydrolysis. The specific activity of the ATPase can be determined by subtracting the rate obtained in the presence of a known F-type ATPase inhibitor like oligomycin.[10]
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound A concentration.
Note on Data Interpretation: Be aware that at higher concentrations of this compound, you may observe an initial inhibition followed by a time-dependent increase in ATPase activity.[4] This is due to the decoupling of the F1 subunit from the F0 subunit.
Mandatory Visualizations
Mechanism of Action of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Thylakoid ATPase by this compound as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
Application Notes and Protocols for Studying Mitochondrial Membrane Potential with Venturicidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidin A is a macrolide antibiotic produced by Streptomyces species that acts as a potent and specific inhibitor of F-type ATP synthase (also known as Complex V) in mitochondria.[1] Its primary mechanism of action involves binding to the F0 subunit of the ATP synthase complex, thereby blocking the translocation of protons across the inner mitochondrial membrane.[1][2] This inhibition of proton flow disrupts the synthesis of ATP, leading to a dissipation of the mitochondrial membrane potential (ΔΨm). This property makes this compound A a valuable tool for studying mitochondrial function, bioenergetics, and the effects of ATP synthase inhibition on cellular processes. These application notes provide detailed protocols for utilizing this compound A to study mitochondrial membrane potential.
Data Presentation
Quantitative Data Summary
The inhibitory effect of this compound A on cell viability and its consequential impact on mitochondrial membrane potential have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the effective concentration range for experimentation.
Table 1: IC50 Values of this compound A in Various Parasites [3][4]
| Organism/Cell Line | Life Stage | IC50 (nM) |
| Trypanosoma brucei brucei | Bloodstream Form | 21.49 |
| Trypanosoma brucei rhodesiense | Bloodstream Form | 5 |
| Trypanosoma evansi | Bloodstream Form | >1000 |
| Leishmania donovani | Promastigote | 250 |
| Leishmania donovani | Amastigote (axenic) | 500 |
| Leishmania donovani | Amastigote (intracellular) | 1000 |
Table 2: Effect of this compound A on Mitochondrial Membrane Potential in Trypanosoma brucei [3][4]
| Treatment Concentration (relative to IC50) | This compound A Concentration (nM) | Observation |
| 1x | 21.49 | Loss of MitoTracker fluorescence signal, indicating collapse of mitochondrial membrane potential. |
| 5x | 107.45 | Complete loss of MitoTracker fluorescence signal. |
| 8x | 171.92 | Complete loss of MitoTracker fluorescence signal. |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
References
Application Notes and Protocols: Venturicidin in Fungal Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing venturicidin, a potent F1Fo-ATP synthase inhibitor, in fungal growth inhibition studies. This document outlines the core mechanism of action, provides detailed protocols for key experimental assays, and presents quantitative data in a clear, comparative format.
Introduction
This compound is a macrolide antibiotic produced by Streptomyces species that exhibits significant antifungal activity.[1] Its primary mechanism of action is the specific inhibition of the F1Fo-ATP synthase, a crucial enzyme for cellular energy production in fungi.[1][2] By binding to the Fo subunit of this complex, this compound blocks proton translocation, thereby disrupting the proton motive force and inhibiting ATP synthesis.[1][2] This energy depletion leads to a cascade of downstream effects, ultimately resulting in fungal growth inhibition and cell death. These notes provide the necessary protocols to investigate and quantify the antifungal properties of this compound.
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of this compound against various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Fungi
| Fungal Species | This compound Concentration (µg/mL) | Reference |
| Botrytis cinerea | 1.08 (EC50) | [3][4] |
| Fusarium graminearum | 3.69 (EC50) | [5][6] |
EC50: Effective concentration causing 50% growth inhibition.
Table 2: Effects of this compound on Fungal Physiology
| Fungal Species | Parameter Assessed | This compound Concentration | Observed Effect | Reference |
| Botrytis cinerea | Spore Germination Inhibition | Various | 49-86% inhibition | [3][4] |
| Botrytis cinerea | Disease Incidence Reduction (on tomato fruit) | Various | 28-78% reduction | [3][4] |
| Fusarium graminearum | Conidial Germination Inhibition (at 8h) | EC50, 20, 40 µg/mL | 32.67%, 71.32%, 85.33% inhibition respectively | [1] |
| Fusarium graminearum | Cell Membrane Permeability (Relative Leakage at 12h) | EC50, 20, 40 µg/mL | 1.11, 1.77, 2.59-fold increase vs control | [1] |
| Fusarium graminearum | Malondialdehyde (MDA) Content (at 12h) | EC50, 20, 40 µg/mL | 56.86%, 120.26%, 209.15% increase vs control | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely accepted method for determining the MIC of an antifungal agent.[3]
Materials:
-
This compound stock solution (in DMSO)
-
Fungal isolate
-
RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland standard
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[4]
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours. For some fungi, a longer incubation of up to 72 hours may be necessary.[7]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
-
For visual reading, a reading mirror can be used to observe the button of growth at the bottom of the wells.
-
For spectrophotometric reading, measure the optical density (OD) at 600 nm. The MIC is typically defined as the concentration that shows a ≥50% reduction in turbidity compared to the control.[7]
-
Fungal Growth Curve Analysis
This protocol allows for the continuous monitoring of fungal growth in the presence of this compound.
Materials:
-
This compound
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth, Potato Dextrose Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader with temperature control and shaking capability
Procedure:
-
Inoculum Preparation: Prepare a fungal spore or cell suspension as described in the MIC protocol and dilute it in the growth medium to the desired starting concentration (e.g., 1 x 10⁴ spores/mL).
-
Plate Setup:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Add 100 µL of this compound solution at various concentrations (prepared in the same growth medium) to the respective wells. Include a no-drug control.
-
-
Incubation and Measurement:
-
Place the plate in a microplate reader set to the optimal growth temperature for the fungus (e.g., 25-37°C).
-
Set the reader to take optical density (OD) measurements at 600 nm at regular intervals (e.g., every 30-60 minutes) for 24-72 hours. Ensure the plate is shaken before each reading.
-
-
Data Analysis:
-
Subtract the initial OD reading (time zero) from all subsequent readings to correct for background absorbance.
-
Plot the corrected OD values against time to generate growth curves for each this compound concentration.
-
Analyze the growth curves to determine parameters such as the lag phase duration, exponential growth rate, and maximum culture density.
-
Assessment of Fungal Cell Membrane Integrity
This protocol uses the fluorescent dye propidium (B1200493) iodide (PI) to quantify the percentage of cells with compromised membranes.
Materials:
-
This compound-treated and control fungal cells
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture the fungus in the presence of various concentrations of this compound for a defined period.
-
Harvest the fungal cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with PBS to remove any residual medium.
-
-
Staining:
-
Resuspend the cell pellet in PBS.
-
Add PI to a final concentration of 1-10 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells (with compromised membranes) will emit red fluorescence. Quantify the percentage of PI-positive cells in the population.
-
Fluorescence Microscopy: Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. Observe the cells using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm). Live cells will not show red fluorescence, while dead or membrane-compromised cells will have red-stained nuclei.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
This compound-treated and control fungal cells
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
PBS or a suitable buffer
-
Fluorometric microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Treat fungal cells with this compound as described previously.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and add H2DCFDA to a final concentration of 10-50 µM.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS.
-
Measure the fluorescence intensity using a fluorometric microplate reader (excitation ~485 nm, emission ~535 nm), flow cytometer, or fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.
-
Mechanism of Action and Signaling Pathway
This compound's primary target is the F1Fo-ATP synthase. Inhibition of this enzyme leads to a disruption of the mitochondrial membrane potential and a decrease in cellular ATP levels. This energy crisis can trigger a cascade of downstream events, including the accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, and the loss of plasma membrane integrity, ultimately leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. 96-well Growth Curve Analysis [protocols.io]
- 7. en.bio-protocol.org [en.bio-protocol.org]
Application Note: Protocol for Testing Venturicidin Synergy with Aminoglycosides
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The rise of multidrug-resistant (MDR) bacteria is a critical global health challenge. Aminoglycosides are potent, broad-spectrum antibiotics that are crucial for treating severe infections, particularly those caused by Gram-negative bacteria.[1][2] Their efficacy, however, is increasingly threatened by resistance. A promising strategy to restore the utility of these essential drugs is the use of adjuvants that act synergistically to enhance their antibacterial activity.[1]
Venturicidin A, a natural product inhibitor of F-type ATP synthase (F1Fo-ATPase), has been identified as a potent potentiator of aminoglycosides.[3][4] While this compound itself has weak antibacterial properties, its ability to inhibit ATP synthesis disrupts bacterial bioenergetics.[3][5] This disruption is hypothesized to enhance the uptake of aminoglycosides, an energy-dependent process, thereby increasing their intracellular concentration and bactericidal effect.[1][3][6] Recent studies have shown that this synergistic relationship can overcome aminoglycoside resistance in clinically relevant pathogens like Staphylococcus aureus, Enterococcus species, and Pseudomonas aeruginosa.[4][7]
This document provides detailed protocols for researchers to quantitatively assess the synergistic interaction between this compound and aminoglycoside antibiotics using two standard in vitro methods: the Checkerboard Assay and the Time-Kill Curve Assay .
2. Mechanism of Action & Rationale for Synergy
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, which disrupts protein synthesis.[1][6][8] Their entry into the bacterial cytoplasm is a multi-step process, with the crucial translocation across the cytoplasmic membrane being an energy-dependent phase that relies on the proton motive force (PMF).[1][6][9]
This compound A targets and inhibits the F1Fo-ATPase, the enzyme responsible for synthesizing ATP using the PMF.[3][5] By blocking this proton channel, this compound A is thought to cause hyperpolarization of the bacterial membrane.[3] This alteration in membrane bioenergetics is believed to facilitate the enhanced uptake of the positively charged aminoglycoside molecules, leading to higher intracellular concentrations and a more potent bactericidal outcome.[3][7] Other ATP synthase inhibitors have also been shown to work synergistically with aminoglycosides, supporting this general mechanism.[10][11]
3. Experimental Protocols
The following protocols outline the two primary methods for evaluating antibiotic synergy. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) for each compound individually against the test organism(s) before proceeding with synergy testing.
Protocol 1: Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy.[12]
3.1.1. Materials
-
Test bacterial strain(s) (e.g., MRSA, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound A stock solution (in a suitable solvent like DMSO)
-
Aminoglycoside (e.g., Gentamicin, Amikacin) stock solution (in sterile water)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader or visual assessment tools
3.1.2. Methodology
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick an isolated colony and inoculate it into CAMHB.
-
Incubate at 35°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Prepare Drug Dilutions (Checkerboard Setup):
-
A two-dimensional array of serial dilutions is created.[13][14]
-
Horizontal Axis (Columns 1-10): Prepare serial two-fold dilutions of the aminoglycoside. Start from a concentration of 4x or 8x its predetermined MIC.
-
Vertical Axis (Rows A-G): Prepare serial two-fold dilutions of this compound.
-
Controls (Column 11/12 and Row H):
-
Row H should contain only the serial dilutions of the aminoglycoside to re-confirm its MIC.
-
Column 11 or 12 should contain only the serial dilutions of this compound to determine its MIC.
-
One well must be reserved for a growth control (inoculum only, no drugs), and another for a sterility control (broth only).[14]
-
-
-
Plate Inoculation:
-
Dispense the prepared drug dilutions into the 96-well plate according to the checkerboard layout. The final volume in each well is typically 100 µL or 200 µL.
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A (this compound) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (Aminoglycoside) = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI for each combination:
-
FICI = FIC of Drug A + FIC of Drug B [12]
-
-
The interaction is interpreted based on the lowest FICI value obtained:[14][15]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Curve Assay
This dynamic assay evaluates the rate of bacterial killing over time, providing a more detailed picture of the synergistic interaction.[15]
3.2.1. Materials
-
Same as for the Checkerboard Assay, plus:
-
Sterile flasks or tubes for cultures
-
Shaking incubator
-
Sterile saline or PBS for serial dilutions
-
Agar plates (e.g., Tryptic Soy Agar) for colony counting
-
Timer
3.2.2. Methodology
-
Prepare Cultures:
-
Prepare a bacterial culture in CAMHB, grown to the early-log or mid-log phase (approx. 10⁶ CFU/mL).[16]
-
-
Set Up Test Conditions:
-
Prepare flasks/tubes with CAMHB containing the following:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5x or 1x its MIC)
-
Aminoglycoside alone (e.g., at 0.5x or 1x its MIC)
-
This compound + Aminoglycoside (at the same concentrations as the individual drug tubes)
-
-
Inoculate each flask with the prepared bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all flasks in a shaking incubator at 35°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16]
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 18-24 hours, then count the colonies to determine the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ (100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) for the combination compared to the most active single agent.[16][17]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
4. Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Checkerboard Assay Results Summary
| Bacterial Strain | MIC this compound (µg/mL) | MIC Aminoglycoside (µg/mL) | MIC this compound in Combination (µg/mL) | MIC Aminoglycoside in Combination (µg/mL) | FICI | Interpretation |
| S. aureus ATCC 29213 | 128 | 1 | 16 | 0.125 | 0.25 | Synergy |
| MRSA C1014 | >128 | 64 | 16 | 4 | ≤0.1875 | Synergy |
| P. aeruginosa PAO1 | >128 | 2 | 32 | 0.25 | ≤0.375 | Synergy |
| E. coli ATCC 25922 | ... | ... | ... | ... | ... | ... |
Note: Example data is illustrative and should be replaced with experimental results.
Table 2: Time-Kill Assay Results Summary (log₁₀ CFU/mL Reduction at 24h)
| Bacterial Strain | Treatment | Initial Inoculum (log₁₀ CFU/mL) | Final Count (log₁₀ CFU/mL) | log₁₀ Reduction vs. Initial | log₁₀ Reduction vs. Control |
| S. aureus ATCC 29213 | Growth Control | 5.7 | 8.9 | -3.2 | 0.0 |
| This compound (16 µg/mL) | 5.7 | 8.5 | -2.8 | 0.4 | |
| Gentamicin (0.5 µg/mL) | 5.7 | 5.5 | 0.2 | 3.4 | |
| Combination | 5.7 | <2.0 | >3.7 | >6.9 | |
| MRSA C1014 | Growth Control | 5.6 | 8.8 | -3.2 | 0.0 |
| This compound (16 µg/mL) | 5.6 | 8.7 | -3.1 | 0.1 | |
| Gentamicin (4 µg/mL) | 5.6 | 6.2 | -0.6 | 2.6 | |
| Combination | 5.6 | <2.0 | >3.6 | >6.8 |
Note: Example data is illustrative and should be replaced with experimental results.
The protocols described provide a robust framework for investigating the synergistic potential of this compound in combination with aminoglycoside antibiotics. The checkerboard assay offers a high-throughput method for initial screening and quantification of synergy, while the time-kill assay provides dynamic confirmation of bactericidal enhancement. By disrupting bacterial ATP synthesis, this compound presents a compelling mechanism to potentiate aminoglycosides, potentially restoring their efficacy against resistant pathogens and offering a valuable strategy in the development of new antimicrobial therapies.
References
- 1. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: A Practical Review | AAFP [aafp.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Activity of the Bacterial ATP Synthase Inhibitor Tomatidine and the Combination of Tomatidine and Aminoglycoside Against Persistent and Virulent Forms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. actascientific.com [actascientific.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Venturicidin and Gentamicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A promising strategy to combat resistance is the use of combination therapies that can enhance the efficacy of existing antibiotics. This document provides a detailed protocol for a checkerboard assay to evaluate the synergistic potential of venturicidin and gentamicin (B1671437).
This compound A is a macrolide antibiotic that acts as an inhibitor of F-type ATP synthase (F1Fo-ATPase).[1] While its intrinsic antibacterial activity is weak, it has been shown to potentiate the effects of aminoglycoside antibiotics.[1][2][3] The proposed mechanism involves the inhibition of the F1Fo-ATPase proton channel, leading to hyperpolarization of the bacterial membrane.[1] This hyperpolarization is thought to enhance the uptake of aminoglycosides like gentamicin, thereby increasing their intracellular concentration and bactericidal activity.[1]
Gentamicin is a well-established aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5][6] This binding leads to the production of defective proteins and ultimately damages the bacterial cell wall.[4] By combining this compound with gentamicin, it is hypothesized that the efficacy of gentamicin can be restored or enhanced against resistant strains.
This application note provides a step-by-step protocol for performing a checkerboard assay, a common in vitro method to assess the interactions between two antimicrobial agents.[7][8][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for the checkerboard assay.
Caption: Mechanism of synergistic action between this compound and gentamicin.
Caption: Experimental workflow for the checkerboard assay.
Experimental Protocols
Materials
-
This compound A stock solution
-
Gentamicin stock solution
-
Test bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer (for optical density readings, optional)
Preliminary Experiment: Determination of Minimum Inhibitory Concentration (MIC)
Before performing the checkerboard assay, the MIC of each drug must be determined individually against the test organism using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Checkerboard Assay Protocol
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound horizontally (e.g., columns 1-10) in CAMHB.
-
Prepare two-fold serial dilutions of gentamicin vertically (e.g., rows A-G) in CAMHB.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
Column 11 should contain only the dilutions of gentamicin to re-determine its MIC.
-
Row H should contain only the dilutions of this compound to re-determine its MIC.
-
A well with no drugs should be included as a growth control.
-
A well with broth only should be included as a sterility control.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to all wells containing the drug dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated using the following formulas[8][10]:
-
FIC of this compound (A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Gentamicin (B) = (MIC of Gentamicin in combination) / (MIC of Gentamicin alone)
-
FIC Index (ΣFIC) = FIC of this compound (A) + FIC of Gentamicin (B)
The results are interpreted as follows:
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Data Presentation
The results of a checkerboard assay can be summarized in the following tables. The values presented are hypothetical and for illustrative purposes.
Table 1: MICs of this compound and Gentamicin Alone and in Combination
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 32 | 4 |
| Gentamicin | 16 | 2 |
Table 2: Calculation of FIC Index
| Drug | FIC | ΣFIC | Interpretation |
| This compound | 0.125 | 0.25 | Synergy |
| Gentamicin | 0.125 |
Table 3: Example of Checkerboard Assay Plate Layout and Results (Visual Growth)
| This compound (µg/mL) | 0 | 0.5 | 1 | 2 | 4 | 8 | 16 | 32 | MIC (Gentamicin) |
| Gentamicin (µg/mL) | |||||||||
| 0 | + | + | + | + | + | + | + | - | 32 |
| 0.25 | + | + | + | + | + | + | - | - | 16 |
| 0.5 | + | + | + | + | + | - | - | - | 8 |
| 1 | + | + | + | + | - | - | - | - | 4 |
| 2 | + | + | + | - | - | - | - | - | 2 |
| 4 | + | + | - | - | - | - | - | - | 1 |
| 8 | + | - | - | - | - | - | - | - | 0.5 |
| 16 | - | - | - | - | - | - | - | - | <0.5 |
| MIC (this compound) | 16 | 8 | 4 | 2 | 1 | <1 | <1 | <1 |
"+" indicates bacterial growth; "-" indicates no growth.
Conclusion
The checkerboard assay is a robust method for evaluating the synergistic potential of this compound and gentamicin. The potentiation of gentamicin's activity by this compound against MDR bacteria represents a promising therapeutic strategy.[11][12] This protocol provides a framework for researchers to investigate such combination therapies, which may lead to the development of novel approaches to overcome antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Gentamicin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 7. clyte.tech [clyte.tech]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. transpharmlab.com [transpharmlab.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Venturicidin in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of venturicidin A in in vitro cell culture experiments. This compound A is a macrolide antibiotic produced by Streptomyces species and is a potent and specific inhibitor of F-type ATP synthases (also known as F1Fo-ATPases).[1] This document outlines the mechanism of action, provides detailed protocols for stock solution preparation and cell treatment, and summarizes key quantitative data for its biological activity.
Mechanism of Action
This compound A targets the F-type ATP synthase, a critical enzyme complex for ATP synthesis in both mitochondria and bacteria.[2] It specifically binds to the membrane-embedded Fₒ subunit, obstructing the proton channel.[1][2] This blockage of proton translocation disrupts the proton motive force across the inner mitochondrial membrane, directly inhibiting ATP synthesis.[2] At higher concentrations, this compound A can cause a decoupling of the F₁ and Fₒ subunits, which can lead to unregulated ATP hydrolysis.[1] This targeted inhibition of cellular energy production forms the basis of its antifungal, anti-trypanosomal, and potential anticancer activities, and its ability to potentiate other antibiotics against multidrug-resistant bacteria.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound A in various experimental contexts.
Table 1: Cytotoxicity of this compound A in Mammalian and Parasitic Cell Lines
| Cell Line | Organism/Cell Type | Metric | Value | Reference(s) |
| HEK | Human Embryonic Kidney | IC50 | 31 µg/mL | [4] |
| K562 | Human Chronic Myelogenous Leukemia | IC50 | 5.8 µM | [2] |
| B16 | Mouse Melanoma | IC50 | 12 µM | [2] |
| Hep 3B2 | Human Hepatocellular Carcinoma | IC50 | 15 µM | [2] |
| Trypanosoma brucei brucei | Protozoan parasite | IC50 | 160 nM | [1] |
Table 2: Synergistic Activity of this compound A with Aminoglycosides against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Organism | MIC Alone (µg/mL) | MIC in Combination with this compound A (16 µg/mL) | Fold Reduction in MIC | Reference(s) |
| Gentamicin | MRSA C1014 | >128 | 16 | >8 | [3] |
| Kanamycin | MRSA C1014 | >128 | 16 | >8 | [3] |
| Amikacin | MRSA C1014 | >128 | 16 | >8 | [3] |
Experimental Protocols
Preparation of this compound A Stock Solution
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
This compound A is poorly soluble in water but soluble in organic solvents like DMSO, ethanol, and methanol.[5] For cell culture applications, DMSO is the recommended solvent.
-
To prepare a 10 mM stock solution, dissolve 7.5 mg of this compound A (Molecular Weight: 750.0 g/mol ) in 1 mL of sterile DMSO.[4][6] Assistance with solubilization may be required, such as warming and ultrasonic treatment.[4]
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
In Vitro Treatment of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound A stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding:
-
The day before treatment, seed the cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and prevents confluence.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound A stock solution.
-
Prepare serial dilutions of the this compound A stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5% in the culture medium to avoid solvent-induced cytotoxicity.[7]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound A concentration) and a no-treatment control.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the wells.
-
Gently add the medium containing the different concentrations of this compound A or the control solutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assessment of Cellular Effects:
-
Following incubation, the effects of this compound A can be assessed using various assays, such as:
-
Cytotoxicity assays (e.g., MTT, MTS): To determine the concentration at which this compound A is toxic to the cells.
-
Cellular ATP level assays: To directly measure the on-target effect of ATP synthase inhibition.
-
Mitochondrial membrane potential assays (e.g., using TMRM): To assess the disruption of the proton gradient.
-
-
Checkerboard Broth Microdilution Assay for Antibiotic Synergy
This assay is used to determine the synergistic effect of this compound A in combination with another antibiotic, such as an aminoglycoside, against a bacterial strain.[2]
Materials:
-
Bacterial strain (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound A stock solution
-
Second antibiotic stock solution
-
Sterile 96-well microtiter plates
Protocol:
-
Prepare serial dilutions of the primary antibiotic (e.g., gentamicin) vertically in the 96-well plate in CAMHB.
-
Prepare serial dilutions of this compound A horizontally in the same 96-well plate in CAMHB, creating a matrix of different concentration combinations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with each concentration of this compound A by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the nature of the interaction (synergy, additivity, or antagonism).[2]
Visualizations
Caption: Simplified signaling pathway of this compound A.
Caption: Workflow for in vitro cell culture treatment.
References
Application Notes and Protocols: Determining the IC50 of Venturicidin in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Venturicidin A is a macrolide natural product first isolated from Streptomyces species.[1] It is primarily known as a potent and specific inhibitor of F1Fo-ATP synthase, a critical enzyme complex for ATP synthesis in mitochondria.[1] By binding to the Fo subunit, this compound A blocks the translocation of protons, thereby disrupting the proton motive force and inhibiting ATP synthesis.[1][2] This mechanism of action leads to a range of biological effects, including promising anticancer activity.[1] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell viability, in vitro.[3] Determining the IC50 value of this compound A is a crucial first step in assessing its potential as a therapeutic agent against various cancers.
These application notes provide detailed methodologies for determining the IC50 of this compound A in cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Quantitative Data Summary: IC50 of this compound A
The following table summarizes the reported IC50 values for this compound A in various cancer cell lines. This data serves as a reference for expected potency and aids in the selection of appropriate concentration ranges for new experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| K562 | Human Chronic Myelogenous Leukemia | 5.8 | [1] |
| B16 | Mouse Melanoma | 12 | [1] |
| Hep 3B2 | Human Hepatocellular Carcinoma | 15 | [1] |
Mechanism of Action: this compound A
This compound A's primary mechanism of action is the inhibition of mitochondrial F1Fo-ATP synthase.[1] This enzyme is essential for cellular energy production. By blocking the proton channel of the Fo subunit, this compound A disrupts oxidative phosphorylation, leading to decreased ATP levels and ultimately inducing cytotoxicity in cancer cells.
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound are the MTT and CellTiter-Glo® assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, while the CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[4][5][6]
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound A using a cell-based viability assay involves several key steps, from cell culture to data analysis.[4][7]
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom sterile plates
-
This compound A
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Detergent Reagent / Solubilization Solution (e.g., DMSO or a buffered SDS solution)[9]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.[7]
-
Perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, to be determined for each cell line) in complete culture medium.[8][9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
Include control wells: "vehicle control" (cells + medium + DMSO) and "blank" (medium only).[7]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
-
Drug Treatment:
-
Prepare a stock solution of this compound A in DMSO.
-
Perform serial dilutions of this compound A in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).[10]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound A.
-
Add 100 µL of medium with the same final concentration of DMSO as the highest drug concentration to the "vehicle control" wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Return the plate to the incubator for an additional 2-4 hours, allowing formazan crystals to form.[5][9]
-
Carefully aspirate the medium without disturbing the purple formazan crystals.[7]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7][8]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background noise.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[6] The assay reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP. The signal is stable and has a low background.
Materials and Reagents:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well opaque-walled sterile plates (compatible with a luminometer)[11]
-
This compound A
-
Dimethyl sulfoxide (DMSO, sterile)
-
CellTiter-Glo® Reagent[4]
-
Multi-channel pipette
-
Luminometer or microplate reader with luminescence capabilities
-
Orbital shaker
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled plates.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as described for the MTT assay.
-
-
Assay Procedure:
-
After the drug incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4][11]
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]
-
Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.[4][11]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][11]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and IC50 Calculation
The final step is to process the raw absorbance or luminescence data to determine the IC50 value.
Calculation Steps:
-
Average Replicates: Calculate the average absorbance/luminescence for each concentration and control.
-
Background Correction: Subtract the average absorbance/luminescence of the "blank" (medium only) wells from all other readings.[7]
-
Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of cells treated with the vehicle (DMSO) is considered 100%. Use the following formula:[5]
-
% Viability = (OD_Treated / OD_VehicleControl) x 100
-
Where OD_Treated is the background-corrected reading from the drug-treated wells.
-
Where OD_VehicleControl is the background-corrected reading from the vehicle control wells.
-
-
-
Determine IC50:
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound A concentration (X-axis).[5][12]
-
Use a software program (e.g., GraphPad Prism, R, or an Excel add-in) to fit the data to a sigmoidal dose-response curve using non-linear regression analysis.[12][13]
-
The IC50 is the concentration of this compound A that corresponds to 50% cell viability on this curve.[3][12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. OUH - Protocols [ous-research.no]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols: Utilizing Venturicidin to Investigate Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidin A, a macrolide antibiotic produced by Streptomyces species, is a potent and specific inhibitor of F1Fo-ATP synthase, a key enzyme in cellular energy production.[1][2] By blocking the proton channel of the Fo subunit, this compound A disrupts ATP synthesis, leading to significant alterations in cellular bioenergetics.[3] This property makes it a valuable tool for studying drug resistance mechanisms, particularly in the context of overcoming antibiotic resistance in multidrug-resistant (MDR) bacteria.[3][4][5] Furthermore, emerging research on the role of mitochondrial dysfunction in cancer drug resistance suggests a potential application for this compound in investigating and potentially modulating resistance in cancer cells.[1][2][4]
These application notes provide a comprehensive overview of the use of this compound in drug resistance studies, with detailed protocols for key experiments and data presentation to guide researchers in this field.
Section 1: Overcoming Antibiotic Resistance in Bacteria
This compound A has demonstrated significant efficacy in potentiating the activity of aminoglycoside antibiotics against a range of MDR bacterial pathogens.[4][5] The primary mechanism is attributed to the disruption of the bacterial membrane potential, which enhances the uptake of positively charged aminoglycosides.[3]
Data Presentation: Potentiation of Aminoglycoside Activity
The synergistic effect of this compound A with aminoglycosides can be quantified by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of the aminoglycoside in the presence of a sub-inhibitory concentration of this compound A.
| Antibiotic | Bacterial Strain | MIC alone (µg/mL) | MIC with this compound A (16 µg/mL) | Fold Reduction in MIC | Reference |
| Gentamicin | MRSA C1014 | >256 | 32 | >8 | [5] |
| Kanamycin | MRSA C1014 | >256 | 64 | >4 | [5] |
| Amikacin | MRSA C1014 | >256 | 128 | >2 | [5] |
| Gentamicin | MRSA C1024 | >256 | 64 | >4 | [5] |
| Gentamicin | Enterococcus faecalis C0558 | >256 | 32 | >8 | [5] |
| Gentamicin | Pseudomonas aeruginosa C0089 | 128 | 16 | 8 | [5] |
Experimental Protocols
This assay is used to determine the synergistic interaction between this compound A and an antibiotic.[6][7]
Materials:
-
This compound A stock solution (in DMSO)
-
Antibiotic stock solution (e.g., Gentamicin)
-
Test bacterial strain (e.g., MRSA C1014)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the antibiotic vertically in CAMHB.
-
Prepare two-fold serial dilutions of this compound A horizontally in CAMHB.
-
-
Inoculum Preparation:
-
Culture the bacterial strain to the mid-logarithmic phase.
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.
-
Include a growth control (no drugs) and sterility controls (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination (the lowest concentration showing no visible growth).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5 indicates synergy.[8]
-
-
This assay evaluates the bactericidal or bacteriostatic effect of the drug combination over time.[6][7][9]
Materials:
-
This compound A and antibiotic stock solutions
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Phosphate-buffered saline (PBS) for serial dilutions
-
Agar (B569324) plates
Procedure:
-
Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in pre-warmed CAMHB.
-
Assay Setup: Dispense the inoculum into sterile flasks for each condition:
-
Growth control (no drugs)
-
This compound A alone
-
Antibiotic alone
-
This compound A and antibiotic in combination
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies to determine the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each condition to generate time-kill curves.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent.[6]
-
Visualizations
Caption: Mechanism of this compound A Potentiation of Aminoglycosides.
Caption: Workflow for the Checkerboard Synergy Assay.
Section 2: Investigating the Role of Bioenergetics in Cancer Drug Resistance
Dysfunctional mitochondrial bioenergetics has been identified as a factor that can sustain drug resistance in cancer cells.[1][2][4] Resistant cancer cells may exhibit a greater reliance on glycolysis and have altered mitochondrial function.[10] By inhibiting ATP synthase, this compound can be used as a tool to probe the dependency of drug-resistant cancer cells on oxidative phosphorylation (OXPHOS) and to investigate its effects on ATP-dependent drug efflux pumps.
Data Presentation: Hypothetical IC50 Values
The following table illustrates a hypothetical outcome of an experiment investigating the effect of this compound on the IC50 of a chemotherapeutic drug in sensitive and resistant cancer cell lines.
| Cell Line | Chemotherapeutic Drug | IC50 of Drug alone (µM) | IC50 of Drug + this compound A (1 µM) | Fold Change in IC50 |
| Sensitive Cancer Cells | Doxorubicin | 0.5 | 0.4 | 1.25 |
| Doxorubicin-Resistant Cells | Doxorubicin | 10.0 | 2.5 | 4.0 |
Experimental Protocols
This protocol is used to assess the effect of this compound on the cytotoxicity of a chemotherapeutic agent.[11]
Materials:
-
This compound A stock solution (in DMSO)
-
Chemotherapeutic drug stock solution
-
Sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic drug with and without a fixed, sub-toxic concentration of this compound A.
-
Include controls for vehicle (DMSO), this compound A alone, and untreated cells.
-
Replace the medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (concentration of drug that inhibits 50% of cell growth) for the chemotherapeutic agent alone and in combination with this compound A.
-
This assay measures the impact of this compound on intracellular ATP levels.
Materials:
-
This compound A stock solution
-
Cancer cell lines
-
ATP measurement kit (e.g., luciferase-based)
-
White opaque 96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white opaque 96-well plate and treat with various concentrations of this compound A for a defined period.
-
ATP Measurement:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the luciferase-based ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known ATP concentrations.
-
Calculate the intracellular ATP concentration for each treatment condition and normalize to the protein content or cell number.
-
Visualizations
Caption: Investigating the Impact of this compound on Cancer Drug Resistance.
Caption: Workflow for Assessing Chemosensitization using a Cell Viability Assay.
Conclusion
This compound A is a versatile research tool for investigating drug resistance. Its well-established role in potentiating aminoglycoside antibiotics provides a clear model for studying mechanisms to overcome bacterial resistance. The detailed protocols provided herein will enable researchers to robustly evaluate such synergistic interactions. Furthermore, the emerging link between cellular bioenergetics and cancer drug resistance opens new avenues for research where this compound can be employed to dissect the metabolic vulnerabilities of resistant cancer cells. The proposed experimental frameworks offer a starting point for exploring this promising area of investigation.
References
- 1. Dysfunctional mitochondrial bioenergetics sustains drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Multidrug Resistance in Human Cancer Cells by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Inhibition of P-glycoprotein ATPase activity by procedures involving trapping of nucleotide in catalytic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Escherichia coli H+-ATPase by this compound, oligomycin and ossamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of cancer cell bioenergetics in dormancy and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochondrial Bioenergetics at the Onset of Drug Resistance in Hematological Malignancies: An Overview [frontiersin.org]
Application Notes and Protocols: Venturicidin as a Selective Inhibitor in Bacterial Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of venturicidin's role as a selective inhibitor of bacterial F-type ATP synthase (F-ATPase) and its application in studying bacterial bioenergetics and as an antibiotic adjuvant. Detailed protocols for key experiments are included to facilitate research and development in this area.
Introduction
This compound is a macrolide antibiotic, initially recognized for its antifungal properties, that has garnered significant interest for its specific inhibition of the F-type ATP synthase (F-ATPase).[1] While it demonstrates weak intrinsic antibacterial activity, its ability to disrupt bacterial bioenergetics makes it a powerful tool for research and a promising candidate for development as an antibiotic adjuvant.[1][2] this compound A, a common variant, has been shown to potentiate the effects of aminoglycoside antibiotics against multidrug-resistant (MDR) bacteria by targeting their energy metabolism.[3][4]
The primary mechanism of action of this compound involves binding to the Fo subunit of the F-ATPase, which blocks the proton channel and inhibits ATP synthesis.[1][5] This disruption of the proton motive force (PMF) leads to a cascade of downstream effects, including ATP depletion and alterations in the bacterial membrane potential, ultimately sensitizing bacteria to other antibiotics.[3][6]
Mechanism of Action
This compound's interaction with bacterial F-ATPase is complex and can be concentration-dependent. At lower concentrations, it acts as a direct inhibitor of the proton-translocating F-ATPase/synthase.[7] However, at higher concentrations, it can induce a decoupling of the F1 (catalytic) and Fo (proton pore) subunits of the ATPase.[2][8] This decoupling leads to dysregulated ATPase activity, which can further contribute to the depletion of cellular ATP.[8]
The inhibition of F-ATPase by this compound leads to two primary consequences for the bacterial cell:
-
Inhibition of ATP Synthesis: By blocking the proton channel, this compound directly inhibits the synthesis of ATP via oxidative phosphorylation.[1] This is particularly effective against bacteria that are highly dependent on this pathway for energy production, such as Pseudomonas aeruginosa.[8]
-
Disruption of the Proton Motive Force (PMF): The blockage of proton flow through the F-ATPase leads to an accumulation of protons outside the cell, resulting in hyperpolarization of the bacterial membrane.[1] This alteration of the PMF is thought to enhance the uptake of positively charged antibiotics like aminoglycosides.[1]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the activity of this compound A from the cited literature.
| Parameter | Bacterial Strain(s) | Value | Notes | Reference(s) |
| Minimum Inhibitory Concentration (MIC) of this compound A alone | ESKAPE Pathogens | >256 µg/mL | Weak intrinsic antibacterial activity. | [6] |
| Gentamicin (B1671437) MIC for MRSA C1014 | Methicillin-resistant Staphylococcus aureus (MRSA) C1014 | 64 µg/mL | - | [9] |
| Gentamicin MIC for MRSA C1014 with this compound A | Methicillin-resistant Staphylococcus aureus (MRSA) C1014 | 4 µg/mL (at 16 µg/mL Vent. A) | 16-fold reduction in gentamicin MIC. | [9] |
| Gentamicin MIC for VRE C0558 | Vancomycin-resistant Enterococcus (VRE) C0558 | >128 µg/mL | - | [9] |
| Gentamicin MIC for VRE C0558 with this compound A | Vancomycin-resistant Enterococcus (VRE) C0558 | 32 µg/mL (at 8 µg/mL Vent. A) | >4-fold reduction in gentamicin MIC. | [9] |
| Gentamicin MIC for P. aeruginosa C0089 | Pseudomonas aeruginosa C0089 | 16 µg/mL | - | [9] |
| Gentamicin MIC for P. aeruginosa C0089 with this compound A | Pseudomonas aeruginosa C0089 | 4 µg/mL (at 16 µg/mL Vent. A) | 4-fold reduction in gentamicin MIC. | [9] |
| Cellular ATP Depletion in MRSA | Methicillin-resistant Staphylococcus aureus (MRSA) | ~10-fold decrease | Concentration-dependent depletion. | [6] |
| Toxicity to Human Cells (IC50) | Human Embryonic Kidney (HEK) cells | 31 µg/mL | Shows noticeable toxicity at higher concentrations. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on bacterial bioenergetics.
Checkerboard Broth Microdilution Assay for Antibiotic Synergy
This assay is used to determine the synergistic effect of this compound A in combination with another antibiotic, such as an aminoglycoside.[9]
Objective: To quantify the reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of sub-inhibitory concentrations of this compound A.
Materials:
-
Bacterial strains (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound A stock solution (in DMSO)
-
Aminoglycoside antibiotic (e.g., Gentamicin) stock solution (in water)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (for OD600 measurements)
Procedure:
-
Prepare serial dilutions of the aminoglycoside antibiotic vertically in the 96-well plate in CAMHB.
-
Prepare serial dilutions of this compound A horizontally in the same 96-well plate in CAMHB, creating a matrix of different concentrations of both compounds.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of the aminoglycoside alone and in combination with each concentration of this compound A by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy. Synergy is typically defined as an FIC index of ≤ 0.5.[9]
Cellular ATP Level Measurement
This protocol is for quantifying the intracellular ATP levels in bacteria following treatment with this compound.
Objective: To determine the effect of this compound on bacterial cellular ATP concentrations.
Materials:
-
Bacterial culture
-
This compound A
-
ATP determination kit (e.g., luciferin-luciferase based assay)
-
Luminometer
-
Centrifuge
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the bacterial culture with varying concentrations of this compound A for a specified time. An untreated control should be included.
-
Harvest the bacterial cells by centrifugation.
-
Lyse the bacterial cells according to the ATP determination kit manufacturer's instructions to release intracellular ATP.
-
Measure the ATP concentration in the lysates using a luminometer.
-
Normalize the ATP levels to the number of viable cells (CFU/mL) or total protein concentration.
Bacterial Membrane Potential Assay
This assay measures changes in bacterial membrane potential using a fluorescent dye.[6]
Objective: To assess the effect of this compound on the bacterial cytoplasmic membrane potential.
Materials:
-
Bacterial culture
-
This compound A
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) - 3,3'-dipropylthiadicarbocyanine iodide)
-
Fluorometer or fluorescence plate reader
-
Valinomycin (B1682140) (as a positive control for depolarization)
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase and wash the cells with a suitable buffer.
-
Resuspend the cells in the buffer and add the DiSC3(5) dye. The dye will accumulate in the polarized bacterial membrane, leading to quenching of its fluorescence.
-
Allow the dye to equilibrate with the cells until a stable, low fluorescence signal is achieved.
-
Add this compound A to the cell suspension at the desired concentration.
-
Monitor the change in fluorescence intensity over time. Depolarization of the membrane will cause the dye to be released from the membrane, resulting in an increase in fluorescence.
-
Use valinomycin as a positive control to induce complete membrane depolarization.
Visualizations
Caption: Mechanism of action of this compound in bacterial cells.
Caption: Workflow for the checkerboard antibiotic synergy assay.
Caption: Logical relationships in this compound's selective inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of this compound and F<sub>o</sub>·F<sub>1</sub>-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of <i>Paracoccus denitrificans</i> in Energized Membranes - ProQuest [proquest.com]
- 6. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of this compound and Fo·F1-ATPase/ATP Synthase of Tightly Coupled Subbacterial Particles of Paracoccus denitrificans in Energized Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Venturicidin: Application Notes and Protocols for Agricultural Fungicide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venturicidin, a macrolide antibiotic produced by Streptomyces species, has demonstrated significant potential as a bio-fungicide for agricultural applications. Its primary mechanism of action involves the specific inhibition of the F-type ATP synthase (F1Fo-ATPase or Complex V) in the mitochondrial membrane, a crucial enzyme for cellular energy production.[1] By binding to the c-subunit of the Fo domain, this compound effectively blocks proton translocation, thereby disrupting the proton motive force required for ATP synthesis.[1] This mode of action leads to potent antifungal activity against a range of economically important plant pathogens.
This document provides detailed application notes, summarizes key quantitative data, and outlines experimental protocols for the use of this compound in agricultural fungicide research.
Target Pathogens and Efficacy
This compound, particularly this compound A, has shown high efficacy against several devastating fungal pathogens, including:
-
Botrytis cinerea (Gray Mold): this compound A exhibits strong inhibitory activity against the hyphal growth and spore germination of B. cinerea, a pathogen that causes significant post-harvest losses in fruits and vegetables.[2][3] It also demonstrates protective and curative activity against B. cinerea infection on crops like tomatoes.[2]
-
Fusarium graminearum (Fusarium Head Blight): This pathogen contaminates cereal crops with mycotoxins, posing a threat to food safety. This compound A effectively inhibits the growth of F. graminearum and reduces the severity of Fusarium Head Blight.[4][5][6][7]
-
Pyricularia oryzae (Rice Blast): Research has shown that venturicidins A, B, and I exhibit potent inhibitory effects on the mycelial growth and conidial germination of the fungus responsible for rice blast disease.[8]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound A against key agricultural fungal pathogens.
Table 1: In Vitro Efficacy of this compound A against Botrytis cinerea
| Parameter | Value | Reference |
| EC50 (Hyphal Growth on PDA) | 1.08 µg/mL | [2] |
| Spore Germination Inhibition | 49-86% | [2] |
| Disease Incidence Reduction (Tomato) | ≈28-78% | [2] |
Table 2: In Vitro Efficacy of this compound A against Fusarium graminearum
| Parameter | Value | Reference |
| EC50 (Mycelial Growth) | 3.69 µg/mL | [4][5][6][7] |
| Conidial Germination Inhibition (at 40 µg/mL after 8h) | 85.33% | [9] |
| Mycelial Growth Inhibition (at 128 µg/mL) | 91.31% | [9] |
Table 3: In Vitro Efficacy of Venturicidins against Pyricularia oryzae
| Compound | EC50 (Mycelial Growth) | EC50 (Conidial Germination) | Reference |
| This compound A | 0.11 µg/mL | 0.27 µg/mL | [8] |
| This compound B | 0.15 µg/mL | 0.39 µg/mL | [8] |
| This compound I | 0.35 µg/mL | 1.14 µg/mL | [8] |
Mechanism of Action and Cellular Effects
This compound's primary mode of action is the inhibition of mitochondrial ATP synthase.[1][10][11] This leads to a cascade of secondary effects on the fungal cell, including:
-
Disruption of Cell Membrane Integrity : Treatment with this compound A leads to increased cell membrane permeability and cytoplasmic leakage, as observed through propidium (B1200493) iodide (PI) staining.[2]
-
Induction of Oxidative Stress : this compound A induces the accumulation of reactive oxygen species (ROS) within fungal cells.[2]
-
Altered Fungal Morphology : Scanning electron microscopy (SEM) reveals abnormal morphology of spores and hyphae upon treatment with this compound A, including deformed and swollen structures.[2][4][6]
-
Downregulation of Pathogenicity-Related Genes : this compound A has been shown to downregulate the expression of genes associated with pathogenicity in B. cinerea.[2]
-
Inhibition of Mycotoxin Biosynthesis : In F. graminearum, this compound A inhibits the biosynthesis of deoxynivalenol (B1670258) (DON) by reducing the production of its precursors, pyruvic acid and acetyl-CoA.[4][6][7]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity mechanisms of this compound A against Botrytis cinerea contributes to the control of gray mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A Is a Potential Fungicide for Controlling Fusarium Head Blight by Affecting Deoxynivalenol Biosynthesis, Toxisome Formation, and Mitochondrial Structure | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
venturicidin stability and proper storage conditions at -20°C
Welcome to the technical support center for Venturicidin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, this compound powder should be stored at -20°C, where it can remain stable for up to three years.[1][2][3] Once dissolved in a solvent, the stock solution's stability changes. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for a shorter period of up to 1 month.[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to prepare single-use aliquots.[4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in several organic solvents, including DMSO, ethanol, methanol, and DMF.[2] It has poor solubility in water.[2] For creating stock solutions, DMSO is commonly used, with a solubility of up to 8 mg/mL (10.67 mM); however, this may require gentle warming and ultrasonication to fully dissolve.[1] It is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent and specific inhibitor of F-type ATP synthases (also known as F₁F₀-ATPases).[2][6] Its primary mechanism involves binding to the membrane-embedded F₀ subunit of the ATP synthase complex. This binding action physically obstructs the proton channel, blocking the translocation of protons that drives ATP synthesis.[7][8][9] This inhibition of energy production is the basis for its antifungal and other biological activities.[2]
Q4: Can this compound be used in antibacterial studies?
A4: While this compound alone generally exhibits weak intrinsic antibacterial activity, it has been shown to be a powerful antibiotic adjuvant.[9][10] It potentiates the effects of aminoglycoside antibiotics, such as gentamicin, against various multidrug-resistant (MDR) bacterial pathogens, including Staphylococcus, Enterococcus, and Pseudomonas aeruginosa.[1][10][11]
Stability and Storage Conditions Summary
The stability of this compound is dependent on its form (powder vs. solution) and the storage temperature.
| Form | Storage Temperature | Recommended Duration | Citations |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
| In Solvent | -80°C | Up to 6 months | [1] |
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
-
Possible Cause: this compound has limited solubility. The solvent may have absorbed moisture.
-
Solution:
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Degradation of this compound due to improper storage or handling.
-
Solution 1: Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5] Confirm that the storage temperature and duration are within the recommended guidelines. For stock solutions stored at -20°C, use within one month.[1]
-
Possible Cause 2: Complex dose- and time-dependent effects of this compound.
-
Solution 2: At higher concentrations, this compound can cause a functional decoupling of the F₁ and F₀ subunits of ATP synthase, leading to a time-dependent recovery of ATP hydrolysis (ATPase) activity.[7][12] When designing experiments, consider performing a full dose-response and time-course analysis to characterize the compound's effect in your specific system.
Issue 3: Low Potency or Lack of Activity in Assays
-
Possible Cause: The compound has degraded, or the experimental concentration is not optimal.
-
Solution:
-
Use a fresh aliquot of this compound stock solution that has been stored correctly.
-
Verify the final concentration used in your assay. The IC₅₀ can vary depending on the target organism and experimental conditions.[7]
-
Perform a positive control experiment with a known sensitive cell line or mitochondrial preparation to confirm the activity of your this compound stock.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound A powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Allow the this compound A powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound A powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 8 mg/mL).
-
Vortex the solution thoroughly.
-
If the powder is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes, and warm gently if necessary.[1]
-
Once fully dissolved, create single-use aliquots in low-binding tubes to minimize waste and prevent freeze-thaw cycles.[5]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: ATP Hydrolysis Inhibition Assay
Objective: To determine the inhibitory activity of this compound A on ATP synthase by measuring the rate of ATP hydrolysis. This is a coupled spectrophotometric assay.[7]
Materials:
-
Submitochondrial particles (SMPs) or other F₁F₀-ATP synthase source
-
Assay Buffer (e.g., 250 mM sucrose, 50 mM Tris-HCl, pH 7.5)
-
Coupling System:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
ATP solution
-
This compound A stock solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay reaction mix containing the assay buffer, PEP, PK, LDH, and NADH in the 96-well plate.
-
Add the desired concentrations of this compound A or vehicle control (DMSO) to the appropriate wells.
-
Add the SMPs (e.g., 30-50 µg of protein) to the wells.
-
Incubate the plate for 5-10 minutes at 37°C to allow this compound A to bind to the ATP synthase.
-
Initiate the reaction by adding ATP (final concentration of ~2.5 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis for each this compound A concentration and determine the IC₅₀ value.
Diagrams and Workflows
This compound's Mechanism of Action
Caption: Inhibition of ATP Synthase by this compound.
Experimental Workflow: Testing this compound Stability
Caption: Logical workflow for assessing the stability of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. biomarmt.com [biomarmt.com]
- 4. goldbio.com [goldbio.com]
- 5. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Thylakoid ATPase by this compound as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting venturicidin precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with venturicidin. The information provided addresses common issues related to its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound A is a macrolide antibiotic produced by Streptomyces species. Its primary mechanism of action is the potent and specific inhibition of the F₀ subunit of the F₁F₀-ATP synthase complex in both mitochondria and bacteria.[1][2] This inhibition blocks the proton channel, disrupting the proton motive force and thereby inhibiting ATP synthesis.[2][3]
Q2: What are the common research applications of this compound?
This compound is frequently used in studies related to:
-
Mitochondrial respiration and oxidative phosphorylation.
-
Potentiation of aminoglycoside antibiotics against multidrug-resistant bacteria.[6][7][8]
Q3: In what solvents is this compound soluble?
This compound has poor solubility in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][9] For biological experiments, DMSO is the most commonly used solvent for preparing stock solutions.[2]
Q4: How should this compound stock solutions be stored?
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months.[6]
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues related to this compound precipitation in aqueous experimental solutions.
Issue 1: Precipitation upon addition of this compound stock to aqueous buffer/media.
Q: I added my this compound stock solution (in DMSO) to my aqueous buffer, and a precipitate formed immediately. What happened and how can I fix it?
A: This is a common issue due to the poor aqueous solubility of this compound.[1] The abrupt change in solvent polarity when the DMSO stock is added to the aqueous solution can cause the compound to crash out of solution. Here are several factors to consider and potential solutions:
-
Final Concentration: The final concentration of this compound in your aqueous solution may be too high. This compound's aqueous solubility is very low.
-
Solution: Try lowering the final concentration of this compound in your experiment.
-
-
DMSO Concentration: The final concentration of the solvent (DMSO) in your aqueous solution might be too low to keep the this compound dissolved.
-
Solution: Increase the final percentage of DMSO in your working solution. However, be mindful of the tolerance of your biological system to DMSO, as it can have its own biological effects. It is crucial to include a vehicle control with the same final DMSO concentration in your experimental design.[10]
-
-
Mixing Technique: The way you add the stock solution to the buffer can influence precipitation.
-
Solution: Add the this compound stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
-
Temperature: The temperature of your aqueous solution can affect solubility.
-
Solution: Gently warming the aqueous buffer (if compatible with your experimental components) before adding the this compound stock may help improve solubility. However, be cautious as temperature changes can affect the stability of other components in your solution.[11]
-
Issue 2: My this compound solution is clear initially but becomes cloudy or forms a precipitate over time.
Q: My working solution of this compound was clear when I prepared it, but after some time at room temperature or 4°C, it became cloudy. Why is this happening?
A: This indicates that while the compound may have been initially dispersed, it is not stable in the aqueous solution under your storage conditions.
-
Metastable Solution: You may have created a supersaturated or metastable solution that is precipitating over time.
-
Temperature Effects: Solubility of many compounds decreases at lower temperatures.[11] Storing the aqueous solution at 4°C could be causing the this compound to precipitate.
-
Solution: Prepare fresh working solutions of this compound immediately before use. Avoid storing diluted aqueous solutions for extended periods. If temporary storage is necessary, keeping it at room temperature might be better than at 4°C, but this should be tested for your specific buffer system.
-
-
Buffer Composition: Components of your buffer system (e.g., salts, pH) can influence the stability of the this compound solution.
-
Solution: Evaluate your buffer composition. High salt concentrations can sometimes decrease the solubility of organic compounds (salting out). Ensure the pH of your buffer is stable, as pH shifts can affect compound solubility.[12]
-
Issue 3: I am seeing inconsistent results in my experiments, which I suspect are due to precipitation.
Q: My experimental results with this compound are not reproducible. Could precipitation be the cause?
A: Yes, inconsistent precipitation can lead to variability in the effective concentration of this compound in your assays, causing poor reproducibility.
-
Solution: Before starting your experiment, visually inspect your prepared this compound solutions for any signs of precipitation or cloudiness. If you observe any, do not use the solution. Consider centrifuging your working solution at a high speed for a few minutes and using the supernatant, but be aware that this will lower the actual concentration of the dissolved compound. The best practice is to optimize your preparation method to achieve a stable, clear solution.
Data Presentation
Table 1: this compound Solubility and Stock Solution Recommendations
| Parameter | Information | Source(s) |
| Solubility | Poor in water. Soluble in DMSO, DMF, ethanol, methanol. | [1][9] |
| Recommended Stock Solvent | DMSO | [2] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [6] |
| Storage Practice | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound A (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound A to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound A powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound A is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but allow the solution to return to room temperature before storage.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[6]
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Objective: To dilute the this compound stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Sterile conical tube
-
Vortex mixer
-
-
Procedure:
-
Warm the aqueous buffer/medium to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer/medium, add the required volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.
-
Crucially , prepare a vehicle control by adding the same volume of DMSO to the aqueous buffer/medium without this compound. This will account for any effects of the solvent on your experimental system.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: this compound's inhibition of the F₁F₀-ATP synthase pathway.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A | 33538-71-5 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Venturicidin Concentration for Mitochondrial Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing venturicidin A for effective mitochondrial inhibition. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action?
A1: this compound A is a macrolide antibiotic produced by certain species of Streptomyces. Its primary mechanism of action is the inhibition of F-type ATP synthase (also known as Complex V) in mitochondria.[1] It specifically binds to the F0 subunit of the ATP synthase complex, which is embedded in the inner mitochondrial membrane. This binding blocks the translocation of protons, disrupting the synthesis of ATP and leading to a depletion of cellular energy.[1][2]
Q2: What is a suitable vehicle for dissolving and using this compound A in experiments?
A2: this compound A is poorly soluble in water. The recommended vehicle is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer. To avoid solvent toxicity, the final DMSO concentration should ideally be kept below 0.1%.[1] Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.[1]
Q3: I am not observing any effect of this compound A on my cells. What could be the reason?
A5: There are several potential reasons for a lack of effect:
-
Inappropriate Concentration: The effective concentration of this compound A can vary significantly between cell types. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[3]
-
Cellular Metabolism: Cells that are highly glycolytic may be less sensitive to ATP synthase inhibition as they can generate sufficient ATP through glycolysis.[1] Consider the metabolic phenotype of your cells.
-
Compound Inactivity: Ensure that your this compound A stock solution has been stored correctly (typically at -20°C) and has not degraded.[1]
Q4: I am observing high levels of cell death even at low concentrations of this compound A. What should I do?
A4: High cytotoxicity can be due to several factors:
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%, as higher concentrations can impair mitochondrial integrity.[1]
-
Compound Purity: Verify the purity of your this compound A stock, as impurities can be cytotoxic.[3]
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to ATP synthase inhibition.[3] Conduct a careful dose-response experiment starting from a very low concentration range.
Q5: My vehicle control (DMSO) is showing an effect on mitochondrial function. What should I do?
A7: At concentrations as low as 1%, DMSO has been shown to impair mitochondrial integrity and membrane potential in some cell types.[1] To mitigate this, use the lowest possible final concentration of DMSO, ideally below 0.1%.[1] Always run a vehicle control with the exact same concentration of DMSO as your experimental samples to differentiate the solvent's effect from that of this compound A.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variability in cell density, passage number, or metabolic state. | Standardize cell seeding density and use cells within a consistent passage number range. Ensure consistent incubation times and conditions. |
| No significant decrease in mitochondrial respiration (OCR) | Cell type is primarily glycolytic. | Analyze the metabolic profile of your cells. Consider using cells known to be reliant on oxidative phosphorylation. |
| Insufficient concentration of this compound A. | Perform a dose-response curve to determine the IC50 for your specific cell line and endpoint.[3] | |
| Degraded this compound A stock. | Use a fresh, properly stored stock solution. | |
| Unexpected increase in ATP hydrolysis at high concentrations | Decoupling of F1 and F0 subunits. | At higher concentrations, this compound A can cause a decoupling of the F1-ATPase from the F0 subunit, leading to unregulated ATP hydrolysis.[2][4][5] Be aware of this biphasic effect and carefully titrate the concentration. |
| Mitochondrial membrane potential does not decrease | Incorrect dye concentration or incubation time. | Optimize the concentration and incubation time for your mitochondrial membrane potential dye (e.g., TMRE, TMRM) for your specific cell type. |
| Compensatory mechanisms in cells. | Consider the possibility of cellular compensatory mechanisms and assess mitochondrial function at different time points. |
Quantitative Data Summary
The inhibitory potency of this compound A can vary depending on the organism, cell type, and experimental conditions. The following table summarizes reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
| Organism/Cell Line | Parameter | Value | Notes | Reference(s) |
| Trypanosoma brucei brucei | IC50 | 160 nM | Anti-parasitic activity | [2] |
| Trypanosoma brucei brucei 2T1 | IC50 | 21.49 nM | Anti-parasitic activity | [6][7] |
| Trypanosoma brucei rhodesiense | IC50 | 5 nM | Anti-parasitic activity | [6][7] |
| Leishmania donovani (Promastigote) | IC50 | 180 nM | Anti-parasitic activity | [7] |
| Leishmania donovani (Amastigote) | IC50 | 130 nM | Anti-parasitic activity | [7] |
| Human Embryonic Kidney (HEK) cells | IC50 | 31 µg/mL | Toxicity assessment | [2][6] |
| K562 (Human Chronic Myelogenous Leukemia) | IC50 | 5.8 µM | Anticancer activity | [7] |
| B16 (Mouse Melanoma) | IC50 | 12 µM | Anticancer activity | [7] |
| Hep 3B2 (Human Hepatocellular Carcinoma) | IC50 | 15 µM | Anticancer activity | [7] |
| Botrytis cinerea | EC50 | 1.08 µg/mL | Hyphal growth inhibition | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound A using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound A that inhibits 50% of cell viability.
Materials:
-
This compound A
-
DMSO
-
Appropriate cell line and complete culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, alamarBlue)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to attach overnight.[3]
-
Compound Dilution: Prepare a stock solution of this compound A in DMSO. Perform a serial dilution of this compound A in complete culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).[3] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[3]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound A.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol describes how to measure the Oxygen Consumption Rate (OCR) to assess the effect of this compound A on mitochondrial respiration.[1][11]
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
This compound A
-
DMSO
-
Seahorse XF Base Medium and Calibrant
-
Mitochondrial stress test compounds (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and incubate overnight.[1]
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[1]
-
Compound Preparation: Prepare working solutions of this compound A and mitochondrial stressors in Seahorse XF Base Medium.
-
Cell Preparation: Replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure basal OCR and then sequentially inject this compound A and the other mitochondrial stressors.[1]
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP-linked respiration, and maximal respiration in this compound A-treated cells compared to controls.[1]
Protocol 3: Measurement of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.[1] A decrease in TMRE fluorescence indicates mitochondrial depolarization.[1]
Materials:
-
This compound A
-
DMSO
-
TMRE dye
-
Cell culture medium
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with the desired concentrations of this compound A or vehicle control for the specified duration.[1]
-
Positive Control: In separate wells, treat cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce complete depolarization.[1]
-
TMRE Staining: Add TMRE working solution (typically 50-200 nM, optimize for your cell type) to the medium and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., PBS) to remove excess dye.[1]
-
Fluorescence Measurement:
-
Data Analysis: Compare the fluorescence intensity of this compound A-treated cells to the vehicle control. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[1]
Visualizations
Caption: Mechanism of this compound A on mitochondrial ATP synthase.
Caption: Workflow for assessing mitochondrial respiration with this compound A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays | Thermo Fisher Scientific - RU [thermofisher.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Venturicidin Off-Target Effects in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of venturicidin in mammalian cells. All information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound A?
A1: this compound A is a well-established inhibitor of F-type ATP synthase (also known as Complex V) in mitochondria. It specifically binds to the F0 subunit of the ATP synthase complex, which blocks the translocation of protons across the inner mitochondrial membrane. This disruption of proton flow inhibits the synthesis of ATP, leading to a depletion of cellular energy.[1][2][3]
Q2: What are the potential off-target effects of this compound A in mammalian cells?
A2: While this compound A is relatively specific for ATP synthase, high concentrations can lead to several off-target effects. These primarily include:
-
Generalized Cytotoxicity: High concentrations of this compound A can induce broad cell death, independent of its specific mechanism of action.[2]
-
Mitochondrial Dysfunction Beyond ATP Synthesis Inhibition: At elevated concentrations, this compound A can cause a time- and ATP-dependent decoupling of the F1-ATPase activity from the inhibited F0 complex. This leads to dysregulated ATP hydrolysis, further contributing to cellular stress.[2][4][5]
-
Induction of Apoptosis: As a consequence of ATP depletion and mitochondrial stress, this compound A can trigger programmed cell death, or apoptosis. This involves the activation of a cascade of enzymes called caspases.
Q3: How do I determine the optimal concentration of this compound A for my experiment to minimize off-target effects?
A3: The optimal concentration of this compound A is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of a biological function) for your particular experimental setup.[2] A good starting point is to test a wide range of concentrations.
Q4: Are there known IC50 values for this compound A in mammalian cell lines?
A4: Yes, though data is limited across a wide range of cell lines. The IC50 value for this compound A can vary significantly depending on the cell type and the assay used. For example, an IC50 of 31 μg/mL (approximately 42.5 µM) has been reported for human embryonic kidney (HEK) cells. It is always recommended to determine the IC50 empirically for your specific cell line.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound A.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (ideally below 0.1% and not exceeding 0.5%). Always include a vehicle-only control (media with the same concentration of solvent used to dissolve this compound A) to confirm that the solvent is not the source of toxicity.[1][2] |
| Compound Purity | Verify the purity of your this compound A stock. Impurities from the synthesis or degradation products can be cytotoxic.[2] |
| Incorrect Concentration | Double-check all calculations for your stock solution and subsequent dilutions to ensure the final concentration in your experiment is accurate. |
| High Cell Line Sensitivity | Your specific cell line may be particularly sensitive to the inhibition of ATP synthase. Perform a careful dose-response experiment starting with a very low concentration range to determine the viability threshold. |
Problem 2: No significant effect on cellular ATP levels or mitochondrial membrane potential is observed after this compound A treatment.
| Possible Cause | Recommended Solution |
| Insufficient Concentration | The concentration of this compound A may be too low for your cell type. Increase the concentration and repeat the experiment. A dose-response experiment is highly recommended.[2] |
| Compound Degradation | Prepare fresh stock solutions of this compound A. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] |
| Short Incubation Time | The effects of ATP synthase inhibition may take time to manifest. Increase the incubation time of your experiment. A time-course experiment is recommended to determine the optimal duration. |
| Cellular Metabolism | Cells that are highly reliant on glycolysis for ATP production may be less sensitive to mitochondrial ATP synthase inhibition. Consider the metabolic profile of your cell line.[3] |
Quantitative Data
Table 1: Reported IC50 Values of this compound A in Mammalian Cells
| Cell Line | Assay | IC50 | Reference |
| Human Embryonic Kidney (HEK) | Cytotoxicity | 31 µg/mL (~42.5 µM) |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Protocol 1: Assessment of this compound A-Induced Cytotoxicity using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound A on a mammalian cell line, such as HeLa cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other mammalian cell line of choice)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound A
-
DMSO (for dissolving this compound A)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound A in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound A. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound A concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis Markers
This protocol describes how to detect the activation of key apoptosis-related proteins in mammalian cells treated with this compound A.
Materials:
-
Mammalian cells treated with this compound A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: After treatment with this compound A, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound A on mitochondrial ATP synthase.
Caption: Simplified intrinsic apoptosis pathway induced by this compound A.
Caption: Logical workflow for troubleshooting this compound A experiments.
References
- 1. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Venturicidin A Cytotoxicity in HEK Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of venturicidin A in Human Embryonic Kidney (HEK) cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound A on HEK cells?
A1: this compound A exhibits noticeable toxicity towards HEK cells. The reported 50% inhibitory concentration (IC50) is 31 μg/mL[1]. This value serves as a crucial reference point for designing dose-response experiments.
Q2: What is the primary mechanism of action for this compound A-induced cytotoxicity?
A2: this compound A is a known inhibitor of F-type ATP synthase in mitochondria[1][2]. By blocking this enzyme, this compound A disrupts the proton motive force, leading to a loss of mitochondrial membrane potential and subsequent cellular ATP depletion[3][4][5][6][7]. This mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis.
Q3: Which signaling pathway is likely involved in this compound A-induced cell death in HEK cells?
A3: Based on its mechanism of action, this compound A is expected to induce apoptosis primarily through the mitochondrial (intrinsic) signaling pathway. The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, triggers a caspase cascade, starting with the activation of initiator caspases (e.g., caspase-9) and followed by the activation of executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death[8][9].
Q4: What are the appropriate positive controls for cytotoxicity assays with this compound A?
A4: For cytotoxicity assays, a well-characterized cytotoxic agent should be used as a positive control. Common choices for inducing apoptosis include staurosporine (B1682477) or doxorubicin. For LDH assays, a lysis buffer is used to generate a maximum LDH release control.
Q5: How can I be sure that the observed reduction in cell viability is due to cytotoxicity and not just cytostatic effects?
A5: Cytotoxicity assays like MTT and LDH measure different aspects of cell health. The MTT assay primarily measures metabolic activity, which can decrease due to either cell death or a slowdown in proliferation (cytostatic effect). The LDH assay, on the other hand, directly measures cell membrane integrity, and an increase in LDH release is a clear indicator of cytotoxic-induced cell lysis. To distinguish between cytotoxic and cytostatic effects, it is recommended to use both types of assays in parallel. Additionally, direct cell counting methods (e.g., trypan blue exclusion assay) can help quantify the number of viable and non-viable cells.
Data Presentation
Table 1: Reported IC50 Value for this compound A in HEK Cells
| Compound | Cell Line | IC50 Value | Reference |
| This compound A | HEK | 31 μg/mL | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
HEK cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound A. Include vehicle-only (e.g., DMSO) control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
HEK cells
-
Complete culture medium
-
This compound A
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat the cells with various concentrations of this compound A as described above. Include three sets of controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only (spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
Medium Blank: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Mandatory Visualizations
Caption: Workflow for assessing this compound A cytotoxicity in HEK cells.
Caption: Proposed signaling pathway for this compound A-induced apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or absorbance readings in MTT assay | - Low cell number- Insufficient incubation time with MTT- Incomplete solubilization of formazan crystals | - Optimize the initial cell seeding density.- Ensure the incubation with MTT is at least 2 hours.- Mix thoroughly after adding the solubilization solution and ensure all crystals are dissolved before reading. |
| High background in LDH assay | - High spontaneous LDH release due to unhealthy cells- Serum in the culture medium contains LDH- Contamination | - Ensure cells are healthy and not overgrown before starting the experiment.- Use a serum-free medium for the assay period if possible, or use a medium-only blank to subtract background absorbance.- Regularly check cell cultures for any signs of contamination. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Different incubation times- Instability of this compound A solution | - Use cells within a consistent range of passage numbers.- Standardize the treatment duration across all experiments.- Prepare fresh dilutions of this compound A for each experiment from a frozen stock. |
| HEK cells detaching during the assay | - Over-confluency- Vigorous washing or media changes | - Do not let the cells become over-confluent before treatment.- Be gentle when aspirating and adding solutions to the wells. Consider leaving a small amount of medium in the wells during changes. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin induces mitochondria pathway mediated cell apoptosis in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Effects of Venturicidin at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the complex and often unexpected effects of venturicidin when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound at standard (low) concentrations?
A: this compound is a well-established inhibitor of F-type ATP synthase (F1Fo-ATPase).[1] At standard concentrations, it specifically binds to the membrane-embedded Fo subunit, which blocks the flow of protons.[1][2] This inhibition of the proton channel halts ATP synthesis, leading to an accumulation of protons outside the membrane and subsequent hyperpolarization of the membrane.[3]
Q2: My experiment shows an initial inhibition of ATPase activity, but then the activity recovers and even increases over time with high this compound concentrations. Is this an artifact?
A: No, this is not an artifact but a key unexpected effect of this compound at high concentrations.[4] Studies on bacterial membranes from Escherichia coli and Pseudomonas aeruginosa have shown that after the initial inhibition, a time- and ATP-dependent recovery of ATPase activity occurs.[4][5] This phenomenon would not be detected in assays that only measure a single time point after a long pre-incubation period.[4]
Q3: What is the molecular mechanism behind this paradoxical recovery of ATPase activity?
A: The recovery of ATPase activity is due to a functional decoupling of the catalytic F1 subunit from the this compound-inhibited Fo subunit.[3][4][5] At higher concentrations, this compound appears to bind to additional sites on the F1Fo complex, which induces the dissociation of the F1 portion from the membrane.[4] This "free" F1 subunit then functions as a dysregulated ATPase, hydrolyzing ATP without being coupled to proton transport.[4][6]
Q4: How does this high-concentration decoupling effect contribute to this compound's potentiation of aminoglycoside antibiotics?
A: This dual mechanism is crucial for its role as an antibiotic adjuvant.[4]
-
Membrane Hyperpolarization: The initial inhibition of the Fo proton channel increases the proton motive force (PMF), which enhances the uptake of positively charged aminoglycosides into the bacterial cell.[3]
-
ATP Depletion: The subsequent decoupling and dysregulated ATP hydrolysis by the F1 subunit leads to a significant depletion of cellular ATP.[4][5][6] This compromises bacterial viability and further contributes to the bactericidal synergy with aminoglycosides.[3]
Q5: Is this compound cytotoxic to eukaryotic cells at these higher concentrations?
A: Yes, this compound can be toxic to eukaryotic cells. For example, it has shown noticeable toxicity toward human embryonic kidney (HEK) cells with a reported IC50 of 31 μg/mL.[7] While this toxicity may preclude its direct clinical use, its mechanism provides a valuable strategy for developing new antibiotic adjuvants.[8]
Troubleshooting Guide
Problem: Inconsistent ATPase Inhibition Results
-
Symptom: You observe that ATPase activity is inhibited at low this compound concentrations, but at higher concentrations, the inhibition is less pronounced or activity is even higher than the control.
-
Probable Cause: You are observing the concentration-dependent decoupling of the F1-ATPase subunit.[4] At low concentrations, F0 inhibition dominates. At high concentrations, the dysregulated ATP hydrolysis from decoupled F1 subunits begins to overcome the initial inhibition.[4]
-
Solution:
-
Perform a Time-Course Assay: Measure ATPase activity at multiple time points after adding this compound. You should observe an initial drop in activity (inhibition) followed by a gradual increase (recovery) at higher concentrations.[4]
-
Use an F0-Specific Covalent Inhibitor: To confirm the recovered activity is from a decoupled F1, pre-treat the membranes with N,N′-dicyclohexylcarbodiimide (DCCD), which covalently modifies and inhibits the F0 subunit. The this compound-induced recovered ATPase activity should not be blocked by DCCD, as it originates from the now-detached F1 subunit.[4]
-
Problem: Lack of Synergy with Aminoglycosides
-
Symptom: You are not observing the expected potentiation of your aminoglycoside antibiotic when co-administered with this compound.
-
Probable Cause: The concentration of this compound may be outside the optimal range for synergy, or the bacterial strain may respond differently.
-
Solution:
-
Perform a Checkerboard Assay: Test a wide range of concentrations for both this compound and the aminoglycoside to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy.[1][3]
-
Verify Bacterial Strain and Media: The potentiation effect has been robustly demonstrated in strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9] Ensure you are using appropriate media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for synergy testing.[1]
-
Confirm Target: Remember that this compound's potentiation is specific to aminoglycosides and was not observed with other classes like tetracycline.[9]
-
Data Presentation: Quantitative Summaries
Table 1: Concentration-Dependent Effects of this compound A on Bacterial F1Fo-ATPase
| Organism | This compound A Concentration | Observed Effect on ATPase Activity | Reference |
|---|---|---|---|
| E. coli (membranes) | Low (e.g., < 1 µM) | Immediate inhibition of ATP hydrolysis. | [4] |
| E. coli (membranes) | High (e.g., > 1 µM) | Initial inhibition followed by time-dependent recovery of activity. | [4][10] |
| P. aeruginosa (membranes) | High | Concentration-dependent recovery of activity up to 140% of the uninhibited rate. |[4] |
Table 2: Potentiation of Aminoglycosides by this compound A against MRSA C1014
| Aminoglycoside | MIC without this compound A (µg/mL) | MIC with this compound A (16 µg/mL) (µg/mL) | Fold Reduction in MIC | Reference |
|---|---|---|---|---|
| Gentamicin | > 256 | 32 | > 8 | [9] |
| Kanamycin | > 256 | 64 | > 4 | [9] |
| Amikacin | > 256 | 128 | > 2 |[9] |
Table 3: Cytotoxicity Data for this compound A
| Cell Line | Parameter | Value | Reference |
|---|
| Human Embryonic Kidney (HEK) | IC50 | 31 µg/mL |[7] |
Visual Guides: Pathways and Workflows
Key Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
-
Objective: To quantify the synergistic effect of this compound and an aminoglycoside by determining the Fractional Inhibitory Concentration (FIC) index.[1]
-
Materials:
-
Bacterial strain (e.g., MRSA).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound A and aminoglycoside stock solutions.
-
Sterile 96-well microtiter plates.
-
-
Methodology:
-
Prepare serial dilutions of the aminoglycoside horizontally and this compound A vertically in the 96-well plate containing CAMHB. This creates a matrix of concentration combinations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include wells for sterility control (media only) and growth control (bacteria in media, no drugs).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by identifying the well with the lowest concentration that shows no visible turbidity.
-
Calculate the FIC index for each combination. Synergy is defined as an FIC index of ≤ 0.5.[1]
-
Protocol 2: Bacterial Time-Kill Assay
-
Objective: To determine if the combination of this compound and an aminoglycoside is bactericidal (causes cell death) or bacteriostatic (inhibits growth).[9]
-
Materials:
-
Bacterial strain.
-
Appropriate broth medium (e.g., CAMHB).
-
This compound A and aminoglycoside at fixed concentrations (typically based on MIC values from the checkerboard assay).
-
Sterile culture tubes, agar (B569324) plates, and plating supplies.
-
-
Methodology:
-
Grow an overnight culture of the test bacteria and dilute it to a starting density of ~1 x 10^6 CFU/mL in several flasks of fresh broth.
-
Add the compounds to the flasks: (a) Drug-free control, (b) this compound A alone, (c) Aminoglycoside alone, (d) Combination of this compound A and the aminoglycoside.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Incubate the plates overnight and count the colonies.
-
Plot CFU/mL versus time. A ≥ 3-log10 (99.9%) decrease in CFU/mL compared to the initial inoculum is considered bactericidal.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Understanding the Effects of Venturicidin on F1-ATPase Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of venturicidin in F1-ATPase experiments. Particular focus is given to the phenomenon of F1-ATPase activity decoupling at high this compound concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on F-type ATP synthase?
A1: this compound is a specific inhibitor of the F-type ATPase/ATP synthase (FOF1).[1][2] Its primary mechanism involves binding to the c-subunit of the membrane-embedded Fo domain, which blocks the translocation of protons across the membrane.[3] This inhibition disrupts the proton motive force necessary for ATP synthesis.[3]
Q2: I observed an initial inhibition of ATPase activity with this compound, but at higher concentrations, the activity started to increase. Is this expected?
A2: Yes, this is a documented phenomenon. While low concentrations of this compound inhibit FOF1-ATPase activity, higher concentrations can induce a time- and ATP-dependent decoupling of the F1-ATPase catalytic subunit from the this compound-inhibited Fo complex.[1][4][5][6] This "decoupled" F1 subunit is no longer inhibited by its connection to the Fo domain and can hydrolyze ATP, leading to a recovery or even an increase in the overall measured ATPase activity.[2][4][7]
Q3: What is the significance of F1-ATPase decoupling by this compound?
A3: The dysregulated ATPase activity resulting from decoupling can lead to a significant depletion of cellular ATP.[2][4] This is believed to be a key factor in the adjuvant activity of venturicidins, where they potentiate the efficacy of certain antibiotics against resistant bacteria.[1][4]
Q4: How does the presence of MgADP affect this compound's inhibitory action?
A4: The active form of the FOF1-ATPase has a higher affinity for this compound than the MgADP-inhibited form.[4] Minimizing the fraction of MgADP-inhibited enzyme can significantly increase the enzyme's apparent affinity for this compound.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of ATPase activity observed at any this compound concentration. | 1. This compound degradation: The compound may have degraded due to improper storage. 2. Incorrect buffer composition: The experimental buffer may be interfering with this compound activity. 3. Resistant F-ATPase: The F-ATPase being studied may have mutations conferring resistance. | 1. Use a fresh stock of this compound. 2. Ensure the buffer composition is appropriate and does not contain interfering substances. 3. Sequence the relevant subunits of the F-ATPase to check for known resistance mutations. |
| High variability in ATPase activity measurements at high this compound concentrations. | 1. Time-dependent decoupling: The decoupling process is time-dependent, leading to variable activity levels at different time points. 2. Inconsistent ATP concentrations: The rate of decoupling is also ATP-dependent. | 1. Standardize the incubation time with high concentrations of this compound before measuring ATPase activity. 2. Ensure a consistent starting ATP concentration across all assays. |
| Unexpectedly low ATPase activity recovery at high this compound concentrations. | 1. Presence of endogenous inhibitors: The F1 subunit may be inhibited by endogenous factors after decoupling. 2. Sub-optimal assay conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the decoupled F1-ATPase. | 1. Consider the presence of inhibitory subunits, such as the ε subunit in bacteria, which can inhibit the decoupled F1.[8] 2. Optimize the assay conditions for F1-ATPase activity. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with F-type ATPases.
| Parameter | Organism/System | Value | Reference |
| Ki for this compound A | E. coli membranes | 0.7 µM (with excess Mg2+) | [4] |
| Ki for this compound A | P. aeruginosa membranes | 1.2 µM (± 0.4) | [4] |
| IC50 for this compound A | T. b. brucei | 21.49 nM | [9] |
| IC50 for this compound A | T. b. rhodesiense | 5 nM | [9] |
Experimental Protocols
Protocol: Assessing this compound-Induced Decoupling of F1-ATPase
This protocol is designed to measure the time- and concentration-dependent effects of this compound on F1-ATPase activity, including the decoupling phenomenon.
1. Preparation of Reagents:
-
Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[10]
-
ATP Stock Solution: 100 mM ATP in 200 mM Tris Base.[11]
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.
-
Enzyme-Coupled Assay Mix: Prepare a mix containing phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and NADH in the assay buffer.[10]
2. ATPase Activity Assay:
-
Prepare inverted membrane vesicles or purified FOF1-ATPase.
-
Add the membrane preparation to the assay buffer containing the enzyme-coupled assay mix.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.[10]
3. This compound Treatment:
-
To assess inhibition, add varying low concentrations of this compound (e.g., 0.1 - 5 µM) to the reaction mixture before adding ATP.
-
To observe decoupling, add a high concentration of this compound (e.g., 10-20 µM) and monitor the ATPase activity over an extended period (e.g., 30 minutes).[4]
-
As a control, pre-incubate the membrane preparation with a known Fo inhibitor like N,N'-dicyclohexylcarbodiimide (DCCD) before adding a high concentration of this compound.[4][6] A recovery of ATPase activity in the presence of DCCD and high this compound is indicative of F1 decoupling.[4][6]
4. Data Analysis:
-
Calculate the specific ATPase activity (U/mg protein).
-
Plot the initial ATPase rate as a function of this compound concentration to determine the inhibitory effect.
-
For high this compound concentrations, plot ATPase activity over time to visualize the decoupling and recovery of activity.
Visualizations
Caption: Mechanism of F-ATPase inhibition by low this compound levels.
Caption: Decoupling of F1-ATPase at high this compound concentrations.
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
venturicidin cross-reactivity with other cellular targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with venturicidin. The information focuses on potential cross-reactivity with other cellular targets and how to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a macrolide antibiotic that potently inhibits the F-type ATP synthase (F1Fo-ATP synthase) complex.[1][2] It specifically targets the membrane-embedded Fo sector, blocking proton translocation.[1][2] This action uncouples ATP synthesis from the electron transport chain, disrupting cellular bioenergetics.[1]
Q2: Are there known off-target effects of this compound?
While this compound is highly specific for F1Fo-ATP synthase, high concentrations may lead to complex effects, including the decoupling of the F1 and Fo subunits of bacterial ATP synthase.[3][4] This can result in unregulated ATPase activity and subsequent depletion of cellular ATP.[3][4] There is limited published data on direct, significant cross-reactivity with other major target classes like kinases, ion channels, or ABC transporters. However, as with any small molecule, off-target interactions at higher concentrations are possible and should be experimentally evaluated.
Q3: I am observing unexpected cellular phenotypes in my experiment with this compound that cannot be solely explained by ATP synthase inhibition. What could be the cause?
Unexpected phenotypes could arise from several factors:
-
Concentration-dependent effects: At high concentrations, this compound can induce a time- and ATP-dependent decoupling of the F1-ATPase from the Fo complex in bacteria, leading to rapid ATP hydrolysis.[3][4][5] This severe energy depletion can have widespread cellular consequences.
-
Toxicity: this compound has shown in vitro toxicity toward mammalian cells, such as human embryonic kidney (HEK) cells, with an IC50 of 31 μg/mL.[6][7][8] The observed phenotype might be a result of general cellular toxicity.
-
Potential Off-Target Interactions: Although not well-documented, the possibility of this compound interacting with other cellular targets cannot be entirely ruled out, especially at concentrations significantly higher than its IC50 for ATP synthase.
Q4: How can I investigate potential off-target effects of this compound in my experimental system?
Several methods can be employed to profile for off-target interactions:
-
Kinome Profiling: A kinome-wide screen can assess the inhibitory activity of this compound against a broad panel of kinases.[9][10][11][12]
-
Cellular Thermal Shift Assay (CETSA): This technique can detect direct binding of this compound to potential off-targets in a cellular context by measuring changes in protein thermal stability.[13][14][15][16][17]
-
Broad Ligand Profiling: Profiling this compound against a panel of receptors, ion channels, and transporters can identify potential cross-reactivities.
-
Control Experiments: Using structurally related but inactive analogs of this compound, if available, can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in different cell lines.
| Possible Cause | Troubleshooting Steps |
| Differential expression of F1Fo-ATP synthase: The abundance of the target protein can influence the apparent potency. | Quantify the expression levels of key ATP synthase subunits (e.g., ATP5F1C) in your cell lines via Western blot or qPCR to normalize for target expression. |
| Differences in cellular metabolism: Cell lines with a higher reliance on oxidative phosphorylation may be more sensitive to this compound. | Characterize the metabolic phenotype of your cell lines (e.g., using a Seahorse XF Analyzer) to assess their dependence on oxidative phosphorylation versus glycolysis. |
| MDR transporter activity: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), could lead to efflux of this compound, reducing its intracellular concentration. | 1. Assess the expression of common ABC transporters in your cell lines.[18][19][20] 2. Co-incubate this compound with known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP) to see if this restores sensitivity. |
Issue 2: Observing significant cell death at concentrations expected to only inhibit ATP synthesis.
| Possible Cause | Troubleshooting Steps |
| ATP depletion due to F1-Fo decoupling: At higher concentrations, this compound can cause a rapid depletion of cellular ATP by inducing unregulated ATPase activity of a decoupled F1 subunit.[3][4] | 1. Measure cellular ATP levels at various concentrations of this compound over time. A rapid and profound drop in ATP may indicate this decoupling effect. 2. Perform a dose-response curve and determine if the onset of significant cell death correlates with a sharp decrease in cellular ATP. |
| Induction of apoptosis or necrosis: Severe energy depletion can trigger programmed cell death pathways. | 1. Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) or necrosis (e.g., LDH release, propidium (B1200493) iodide uptake). 2. Correlate the timing and dose-dependency of these markers with this compound treatment. |
| Off-target toxicity: The observed cell death may be due to interactions with an unknown off-target. | 1. Consider performing a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS-CETSA) to identify potential off-target binding partners of this compound in your cells.[14][15] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated when investigating the cross-reactivity of this compound.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Assay Type | Target Example | Result (IC50 / EC50 / Kd) | Interpretation |
| Primary Target | ATP Synthesis Inhibition | Bovine Heart Mitochondrial F1Fo-ATP Synthase | 50 nM | High-affinity binding to the primary target. |
| Kinases | KinomeScan® | 468 kinases | > 10 µM | No significant inhibition of a broad range of kinases at concentrations up to 10 µM. |
| Ion Channels | Patch-Clamp Electrophysiology | hERG (KCNH2) | > 30 µM | No significant inhibition of the hERG channel, suggesting low risk of cardiotoxicity via this mechanism. |
| ABC Transporters | ATPase Activity Assay | P-glycoprotein (ABCB1) | > 25 µM | Not a direct inhibitor of P-gp ATPase activity. |
| ABC Transporters | Calcein-AM Efflux Assay | P-glycoprotein (ABCB1) | No significant effect | Does not appear to be a substrate or inhibitor of P-gp mediated efflux. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol is designed to assess the binding of this compound to cellular proteins.[13][14][15][16][17]
1. Cell Treatment: a. Culture cells of interest to ~80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or a high concentration of this compound (e.g., 10-50 µM) for 1 hour at 37°C.
2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis: a. Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
4. Separation of Soluble and Precipitated Fractions: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. b. Carefully collect the supernatant (soluble fraction).
5. Protein Analysis: a. Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting for specific candidate proteins. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement. b. Mass Spectrometry (MS-CETSA): For a proteome-wide analysis, the soluble fractions from a specific temperature (e.g., 55°C) can be analyzed by quantitative mass spectrometry to identify proteins stabilized by this compound.
Protocol 2: Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on a specific kinase.
1. Reagents and Setup: a. Kinase of interest, substrate peptide, ATP, and kinase buffer. b. This compound serially diluted in DMSO. c. Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
2. Kinase Reaction: a. In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding ATP. d. Incubate for 1 hour at room temperature.
3. Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions. b. The signal is typically a luminescent readout that is proportional to kinase activity.
4. Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. This compound B|Aabomycin A2|ATP Synthase Inhibitor [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome Profile [chemdiv.com]
- 12. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 18. oaepublish.com [oaepublish.com]
- 19. mdpi.com [mdpi.com]
- 20. Interactions between ABC-transport proteins and the secondary Fusarium metabolites enniatin and beauvericin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with Venturicidin
Welcome to the technical support center for researchers encountering biphasic dose-response curves in experiments involving venturicidin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret these complex results.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why might I see one with this compound?
A biphasic dose-response curve, also known as a non-monotonic or U-shaped/inverted U-shaped curve, is a pattern where the response to a substance changes direction as the dose increases.[1][2] For example, a low dose of this compound might inhibit a cellular process, while a higher dose stimulates it, or vice-versa.
With this compound, a biphasic response is often linked to its complex mechanism of action on the F-type ATP synthase (also known as F1Fo-ATPase).[3][4] At lower concentrations, this compound effectively inhibits the Fo subunit's proton channel, blocking ATP synthesis and increasing the proton motive force (PMF).[5][6] However, at higher concentrations, it can induce a functional "decoupling" of the F1 subunit from the Fo subunit.[3] This uncoupled F1 subunit then acts as an unregulated ATPase, hydrolyzing ATP and potentially leading to a reversal of the initial effect.[3]
Q2: My experiment measuring cellular ATP levels shows an initial decrease with low doses of this compound, but ATP levels decrease even more rapidly at higher concentrations. Why isn't this a simple inhibitory curve?
This is a classic presentation of this compound's dual effects. The initial drop in ATP is due to the inhibition of ATP synthesis. The subsequent, more pronounced drop at higher concentrations is likely due to the decoupling of the F1 subunit, which begins to hydrolyze existing ATP, leading to a significant depletion of cellular ATP.[3][7]
Q3: In my cell viability assay, I'm observing higher toxicity at mid-range concentrations of this compound than at very high concentrations. What could explain this inverted U-shaped curve?
This could be due to a number of factors related to cellular metabolism and off-target effects. One possibility is that the extreme ATP depletion at very high concentrations triggers a cytostatic or protective response, such as autophagy, reducing the immediate cytotoxic effect. Another possibility is that at very high concentrations, this compound may have off-target effects that counteract its primary toxicity. The metabolic state of your cells is also crucial; for instance, cells highly dependent on oxidative phosphorylation may respond differently than those that can switch to glycolysis.[3]
Q4: How can I confirm that the biphasic response I'm seeing is due to this compound's effect on ATP synthase?
To confirm the role of ATP synthase, you can perform several experiments:
-
Measure Mitochondrial Respiration: Use high-resolution respirometry to assess the oxygen consumption rate (OCR). Inhibition of ATP synthase by this compound should decrease OCR.[8][9]
-
Assess Proton Motive Force (PMF): Use a fluorescent dye like TMRM or JC-1 to measure changes in mitochondrial membrane potential. This compound's inhibition of the Fo proton channel should lead to a hyperpolarization (increase) of the mitochondrial membrane.[10] You can use a protonophore like CCCP as a control to dissipate the PMF and see if it reverses the effects of this compound.[10]
-
Measure ATP Hydrolysis vs. Synthesis: Use isolated mitochondria or submitochondrial particles to directly measure both ATP synthesis and hydrolysis rates in the presence of varying concentrations of this compound.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inverted U-shaped curve in a cell proliferation/viability assay. | 1. Dual signaling effects: Low doses inhibit ATP synthesis, impacting proliferation. High doses cause ATP hydrolysis, leading to severe energy stress that might trigger pro-survival pathways or cell cycle arrest, appearing as reduced cell death compared to intermediate doses. 2. Off-target toxicity at high concentrations. | - Perform a time-course experiment to distinguish between apoptosis and necrosis. - Measure markers for cellular stress responses (e.g., AMPK activation). - Conduct a cytotoxicity assay (e.g., LDH release) to rule out non-specific membrane damage at high concentrations. |
| High variability and poor reproducibility of the biphasic curve. | 1. Inconsistent cell state: Cell passage number, confluency, and metabolic state (e.g., reliance on glycolysis vs. oxidative phosphorylation) can alter the response. 2. Compound stability/solubility: this compound may precipitate at high concentrations in your media. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density and allow cells to acclimate before treatment. - Ensure complete solubilization of your this compound stock and final dilutions. Visually inspect for precipitates. |
| The stimulatory phase of the biphasic curve is not observed. | 1. Cell type is not sensitive to the decoupling effect: Some cell lines may be more resistant to the ATP hydrolysis effect. 2. Concentration range is too narrow: The biphasic effect may occur at concentrations you have not tested. | - Use a cell line known to be sensitive to ATP synthase inhibitors. - Broaden the concentration range of this compound in your experiment (e.g., from nanomolar to high micromolar). |
Data Presentation
Table 1: Summary of this compound's Dose-Dependent Effects on F-Type ATP Synthase
| This compound Concentration | Primary Effect on F1Fo-ATPase | Consequence for Cellular Bioenergetics | Reference |
| Low | Inhibition of proton translocation through the Fo subunit. | Inhibition of ATP synthesis; increase in proton motive force (hyperpolarization). | [5][6][10] |
| High | Functional decoupling of the F1 subunit from the Fo subunit. | Unregulated ATP hydrolysis by the F1 subunit; depletion of cellular ATP. | [3][4][11] |
Table 2: Inhibitory Concentrations (IC50) of this compound in Different Systems
| Parameter | Value | Organism/Cell Line | Notes | Reference |
| IC50 | 31 µg/mL | Human Embryonic Kidney (HEK) cells | Toxicity assessment | [5] |
| IC50 | 160 nM | Trypanosoma brucei brucei | Anti-parasitic activity | [5] |
| IC50 | 720 nM | Trypanosoma brucei | - | [5] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as the source of the ATP synthase and the specific assay used.[5]
Experimental Protocols
1. NADH-Coupled ATPase Assay for Measuring ATP Hydrolysis
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
ATP
-
Submitochondrial particles (SMPs) or other source of F1Fo-ATPase
-
This compound stock solution (in DMSO or ethanol)
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP, PK, LDH, and NADH.
-
Add the desired concentration of this compound or vehicle control.
-
Add the SMPs (e.g., 30-50 µg of protein).
-
Incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP (final concentration: 2.5 mM).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
2. High-Resolution Respirometry for Measuring Oxygen Consumption in Intact Cells
This protocol provides a general workflow for assessing mitochondrial function in response to this compound using an Oroboros Oxygraph or similar instrument.[8][9][12]
-
Reagents:
-
Cell culture medium
-
Mitochondrial respiration medium (e.g., MiR05)
-
This compound
-
Oligomycin (B223565) (another ATP synthase inhibitor for comparison)
-
FCCP (an uncoupler)
-
Rotenone (B1679576) & Antimycin A (Complex I and III inhibitors)
-
-
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Harvest and count cells, then resuspend them in pre-warmed respiration medium at a defined density (e.g., 1-2.5 million cells/mL).
-
Add the cell suspension to the respirometer chambers and allow the signal to stabilize to measure routine respiration.
-
Add a low concentration of this compound and record the change in oxygen consumption rate (OCR). This should inhibit ATP synthesis-linked respiration.
-
Sequentially add higher concentrations of this compound to observe any further changes in OCR, which might indicate the decoupling effect.
-
As controls, in separate experiments, use oligomycin to confirm ATP synthase inhibition and titrate FCCP to determine the maximal capacity of the electron transport system.
-
Finally, add rotenone and antimycin A to shut down mitochondrial respiration and measure residual oxygen consumption.
-
Mandatory Visualizations
Caption: Mechanism of this compound's biphasic dose-response.
Caption: Logical workflow for investigating a biphasic response.
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. Explain the Phenomenon of 'Non-Monotonic Dose-Response Curves' and Why It Complicates the Traditional Risk Assessment of EDCs → Learn [pollution.sustainability-directory.com]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
establishing negative and positive controls for venturicidin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing venturicidin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound A is a macrolide antibiotic produced by Streptomyces species.[1] Its primary and well-established target is the F-type ATP synthase (also known as F₁F₀-ATPase or Complex V) in mitochondria.[2][3] Specifically, it binds to the F₀ subunit, which is embedded in the inner mitochondrial membrane, thereby blocking proton translocation.[2][4]
Q2: What is the mechanism of action of this compound?
This compound inhibits ATP synthase by blocking its proton channel.[2] This inhibition uncouples ATP synthesis from the electron transport chain.[2][5] The blockage of proton flow leads to a dissipation of the proton motive force and can cause hyperpolarization of the mitochondrial membrane.[6][7] In some contexts, particularly at higher concentrations, this compound can induce a decoupling of the F₁ catalytic subunit from the F₀ proton channel, leading to unregulated ATP hydrolysis and depletion of cellular ATP.[4][6]
Q3: How do I establish proper negative controls for my this compound experiment?
Proper negative controls are crucial to ensure that the observed effects are due to this compound itself and not other factors.
-
Vehicle Control: The most critical negative control is the vehicle control. This compound is typically dissolved in a solvent like DMSO or ethanol.[8][9] Your negative control should consist of cells or mitochondria treated with the same final concentration of the vehicle as used for the this compound-treated samples.[10] This accounts for any potential effects of the solvent on your experimental system.
-
Inactive Analog (if available): If a structurally related but biologically inactive analog of this compound is available, it can serve as an excellent negative control to demonstrate the specificity of the active compound.
Q4: What are suitable positive controls to use in a this compound experiment?
Positive controls help validate that your experimental setup can detect the expected biological effect.
-
Another ATP Synthase Inhibitor: Oligomycin (B223565) is a well-characterized inhibitor of ATP synthase that, like this compound, targets the F₀ subunit.[11][12] Using oligomycin as a positive control can confirm that inhibition of ATP synthase produces the expected downstream effects in your assay (e.g., decreased ATP synthesis, changes in mitochondrial membrane potential).
-
Protonophores for Mitochondrial Membrane Potential Assays: When measuring mitochondrial membrane potential, uncouplers like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) are excellent positive controls.[10][13][14] These agents dissipate the proton gradient and cause a rapid and robust depolarization of the mitochondrial membrane.
Troubleshooting Guide
Problem: No effect of this compound is observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] |
| Insufficient Incubation Time | Increase the incubation time to allow the compound to exert its effects. A time-course experiment is recommended to determine the optimal treatment duration.[9] |
| Resistant Cell Line | Some cell lines may have intrinsic resistance or compensatory mechanisms. Use a positive control, such as oligomycin, to validate that the ATP synthase in your cell line is susceptible to inhibition.[9][12] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (e.g., IC₅₀) of this compound for your specific cell line and assay.[9] |
| Experimental Setup Issues | Verify all experimental parameters, including reagent concentrations, buffer composition, and instrument settings. Refer to established protocols for your specific assay.[15] |
Problem: Conflicting results are observed between different cell viability assays.
| Possible Cause | Troubleshooting Step |
| Different Assay Principles | Different viability assays measure distinct cellular parameters (e.g., metabolic activity, membrane integrity). For example, an MTT assay measures metabolic activity, which may be directly affected by an ATP synthase inhibitor, while a trypan blue exclusion assay measures membrane integrity. Consider the mechanism of this compound when interpreting results from different assays.[9] |
| Timing of Assay | The kinetics of different cell death pathways can vary. A short-term exposure to this compound might impact metabolic assays before causing loss of membrane integrity. Conduct a time-course experiment to understand the temporal relationship between different cellular events. |
Experimental Protocols and Data
Protocol 1: Determination of IC₅₀ using MTT Assay
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cell viability.
Materials:
-
This compound A stock solution (e.g., 10 mM in DMSO)[9]
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to attach overnight.[9]
-
Compound Dilution: Prepare a serial dilution of this compound A in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound A concentration) and a no-treatment control.[9]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound A.[9]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.[9]
Table 1: Example IC₅₀ Values for this compound A
| Cell Line | Assay | IC₅₀ | Reference |
| Human Embryonic Kidney (HEK) | Cytotoxicity | 31 µg/mL | [16] |
| Mouse B16 | Cell growth inhibition | 12 µM | [9] |
| Human Hep3B | Cell growth inhibition | 15 µM | [9] |
| Human K562 | Cell growth inhibition | 5.8 µM | [9] |
| Human MDA-MB-468 | Cell growth inhibition | 8.3 µM | [9] |
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol outlines the use of Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential.
Materials:
-
Cells seeded on a suitable imaging dish or plate
-
This compound A
-
TMRM stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization[9]
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of this compound A for the appropriate duration. Include a vehicle control and a positive control (FCCP, typically 5-50 µM for 15-30 minutes).[9][13]
-
TMRM Staining: Add TMRM to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.[9]
-
Imaging/Analysis:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine. A decrease in fluorescence intensity in the mitochondria indicates depolarization.[9]
-
Flow Cytometry: Harvest the cells, resuspend in a suitable buffer containing TMRM, and analyze using a flow cytometer. A shift in the fluorescence intensity to a lower level indicates depolarization.
-
Table 2: Expected Outcomes on Mitochondrial Membrane Potential
| Treatment | Expected Effect on ΔΨm | Rationale |
| Vehicle Control | No change | Establishes baseline mitochondrial membrane potential. |
| This compound A | Hyperpolarization or Depolarization | Inhibition of proton flow can initially lead to hyperpolarization.[6] However, prolonged inhibition or secondary effects can lead to depolarization and loss of mitochondrial membrane potential.[7][17][18] |
| Oligomycin (Positive Control) | Hyperpolarization followed by depolarization | Similar to this compound, it blocks the F₀ proton channel. |
| FCCP/CCCP (Positive Control) | Rapid Depolarization | Uncouples the proton gradient, leading to a collapse of the mitochondrial membrane potential.[10][13] |
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on ATP synthase.
Caption: Logical workflow for a this compound experiment with controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the mitochondrial ATPase function by IF1 changes the spatiotemporal organization of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of Venturicidin and Oligomycin Binding Sites on F-type ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the binding sites of two potent F-type ATP synthase inhibitors, venturicidin and oligomycin (B223565). By examining their molecular interactions, inhibitory profiles, and the experimental methodologies used to characterize them, this document serves as a valuable resource for research in cellular bioenergetics and drug discovery.
At a Glance: Key Similarities and Differences
Both this compound and oligomycin are macrolide antibiotics that target the membrane-embedded F_o_ subunit of the F-type ATP synthase.[1] Their primary mechanism of action involves the physical obstruction of the proton channel within the F_o_ subunit, which halts the proton motive force-driven rotation of the c-ring and consequently inhibits ATP synthesis.[1][2] While they share a common target and mechanism, there are subtle but significant differences in their binding interactions and inhibitory efficacy across different species.
Genetic and structural studies have revealed that the binding sites for this compound and oligomycin on the c-ring of the F_o_ subunit overlap.[3][4] Mutations in the gene encoding the c-subunit (often referred to as subunit 9 or ATP9) can confer resistance to both inhibitors, indicating a shared or closely related binding pocket.[5]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and oligomycin has been determined in various biological systems. The following table summarizes reported inhibitory concentrations (IC50) and inhibition constants (Ki). It is important to note that these values are highly dependent on the experimental system and conditions. For a direct and definitive comparison, these inhibitors should be evaluated side-by-side under identical experimental settings.[1]
| Inhibitor | Parameter | Value | Organism/System |
| This compound A | IC50 | 31 µg/mL | Human Embryonic Kidney (HEK) cells |
| Ki | 1.2 µM | Pseudomonas aeruginosa membranes | |
| IC50 | 21.49 nM | Trypanosoma brucei brucei | |
| IC50 | 5 nM | Trypanosoma brucei rhodesiense | |
| Oligomycin | Ki | 1 µM | Mitochondrial F_o_F1-ATPase |
| IC50 | ~100 nM | MCF7 cancer cells | |
| IC50 | ~5-10 µM | MDA-MB-231 cancer cells |
The Molecular Basis of Inhibition: A Closer Look at the Binding Sites
Structural studies, particularly the high-resolution crystal structure of oligomycin bound to the yeast mitochondrial ATP synthase c-ring, have provided detailed insights into the inhibitor's binding mode.[6]
Oligomycin's Binding Site:
Oligomycin binds to a hydrophobic pocket on the surface of the c-ring, making contact with two adjacent c-subunits.[5][6] The binding is characterized by numerous van der Waals interactions and a crucial hydrogen bond.[5] The carboxyl side chain of a highly conserved glutamate (B1630785) residue (Glu59 in yeast), which is essential for proton translocation, forms a hydrogen bond with the hydroxyl group of oligomycin via a bridging water molecule.[5][6] This interaction effectively locks the glutamate in a conformation that is inaccessible to the proton half-channels, thereby blocking proton flow.[5] The amino acid residues that constitute the oligomycin-binding site are highly conserved between yeast and humans but differ significantly in bacteria, explaining the differential sensitivity to the inhibitor.[6]
This compound's Binding Site:
While a high-resolution structure of this compound bound to the c-ring is not as readily available, extensive biochemical and genetic data indicate that its binding site largely overlaps with that of oligomycin.[3][4] Mutations conferring resistance to this compound are found in the same regions of the c-subunit as those conferring oligomycin resistance.[5] Like oligomycin, this compound is a potent inhibitor of both mitochondrial and bacterial ATP synthases.[5]
The following diagram illustrates the binding of this compound and oligomycin to the c-ring of the F_o_ subunit of ATP synthase, highlighting their inhibitory effect on proton translocation.
Caption: Binding of this compound and oligomycin to the c-ring of the F-type ATP synthase.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and oligomycin on ATP synthase is crucial for their characterization. Two commonly employed methods are the NADH-coupled ATPase assay (measuring the reverse reaction of ATP hydrolysis) and the luciferin/luciferase ATP synthesis assay.[1]
NADH-Coupled ATPase Assay
This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Principle: ATP hydrolysis by ATP synthase produces ADP. In the presence of phosphoenolpyruvate (B93156) (PEP) and pyruvate (B1213749) kinase (PK), ADP is immediately re-phosphorylated to ATP, producing pyruvate. Lactate (B86563) dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Sample Preparation: Add isolated mitochondria or purified F_o_F1-ATPase to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound, oligomycin, or a vehicle control (e.g., DMSO) to the respective wells.
-
Initiation of Reaction: Start the reaction by adding a known concentration of ATP.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of ATP hydrolysis from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Luciferin/Luciferase ATP Synthesis Assay
This highly sensitive bioluminescence assay directly measures the rate of ATP synthesis.
Principle: In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the amount of ATP synthesized.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing buffer salts, phosphate, and substrates for oxidative phosphorylation (e.g., succinate (B1194679) or malate/glutamate). Also, prepare a luciferin/luciferase reagent.
-
Mitochondria and Inhibitor Addition: Add isolated mitochondria and varying concentrations of this compound, oligomycin, or a vehicle control to the reaction mixture. Allow for a brief pre-incubation.[1]
-
Initiation of ATP Synthesis: Initiate the reaction by adding a known concentration of ADP.[1]
-
Luminescence Measurement: Immediately measure the luminescence signal continuously for a set period (e.g., 5-10 minutes) using a luminometer.[1]
-
Data Analysis: Determine the rate of ATP synthesis from the slope of the linear portion of the luminescence vs. time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
The following diagram outlines the workflow for determining the IC50 of an ATP synthase inhibitor.
Caption: A generalized workflow for determining the IC50 value of an ATP synthase inhibitor.
Conclusion
This compound and oligomycin are invaluable chemical tools for probing the function of F-type ATP synthase. Their overlapping binding sites on the c-ring of the F_o_ subunit provide a clear mechanism for their potent inhibitory activity. While both effectively block the proton channel, their differential potencies and species selectivity, arising from subtle differences in their interactions with the binding pocket, underscore the importance of careful inhibitor selection and characterization for specific research applications. The experimental protocols detailed herein provide a foundation for the continued investigation of these and other novel ATP synthase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound B|Aabomycin A2|ATP Synthase Inhibitor [benchchem.com]
- 4. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin frames a common drug-binding site in the ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Venturicidin's Double-Edged Sword: A Comparative Guide to its Inhibition of Bacterial vs. Mitochondrial ATP Synthase
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of inhibitors with cellular machinery is paramount. Venturicidin, a macrolide antibiotic, presents a compelling case study in the differential inhibition of a ubiquitous enzyme: ATP synthase. While it effectively targets this energy-producing complex in both bacteria and mitochondria, the subtle yet significant differences in its inhibitory action hold promise for therapeutic applications. This guide provides an objective comparison of this compound's effects on bacterial and mitochondrial ATP synthase, supported by experimental data and detailed protocols.
This compound primarily functions by binding to the F₀ subunit of the F-type ATP synthase, effectively blocking the proton channel and halting ATP synthesis.[1][2] This mechanism is central to its biological activity. However, the structural and functional disparities between bacterial and mitochondrial ATP synthases lead to a differential inhibitory profile, a key factor in its potential as an antibiotic adjuvant with manageable host toxicity.
Quantitative Comparison of Inhibitory Potency
Direct, side-by-side comparative studies of this compound's inhibitory concentration (IC₅₀) on a wide range of purified bacterial and mitochondrial ATP synthases under identical experimental conditions are not extensively documented in the available literature. However, by collating data from various studies, a picture of its differential potency begins to emerge. It is crucial to interpret these values with caution, as experimental conditions can significantly influence the results.
| Target Organism/System | Enzyme Source | Assay Type | Parameter | Value |
| Pseudomonas aeruginosa | Membranes | Not Specified | Kᵢ | 1.2 µM[3] |
| Human Embryonic Kidney (HEK) cells | Whole Cells | Cytotoxicity | IC₅₀ | 31 µg/mL[3] |
| Trypanosoma brucei brucei | Whole Cells | Viability | IC₅₀ | 21.49 nM[3] |
| Trypanosoma brucei rhodesiense | Whole Cells | Viability | IC₅₀ | 5 nM[3] |
Delving into the Mechanism: A Tale of Two Synthases
The basis for the differential inhibition by this compound lies in the structural distinctions between bacterial and mitochondrial ATP synthases. While the core catalytic F₁ and proton-translocating F₀ domains are conserved, mitochondrial ATP synthases are generally more complex, featuring additional subunits.[4]
Bacterial ATP synthases have a simpler subunit composition in their F₀ region, typically consisting of a, b, and c subunits.[5] In contrast, the mitochondrial F₀ domain includes several additional subunits.[6] These structural variations, particularly within the F₀ subunit that this compound targets, likely contribute to differences in binding affinity and inhibitory efficacy.
A fascinating aspect of this compound's action on bacterial ATP synthase is a concentration-dependent dual effect. At lower concentrations, it inhibits ATP synthesis. However, at higher concentrations, it can induce a decoupling of the F₁ and F₀ subunits.[6][7] This decoupling leads to unregulated ATP hydrolysis, which can further disrupt the bacterial cell's energy homeostasis.[7]
Caption: Mechanism of this compound on bacterial vs. mitochondrial ATP synthase.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Preparation of Bacterial Membranes (e.g., from E. coli)
This protocol is for isolating inverted membrane vesicles from bacteria, which have the F₁ subunit of ATP synthase facing the exterior.
Materials:
-
E. coli culture
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% glycerol
-
French press or sonicator
-
Centrifuge and rotors capable of 12,000 x g and 100,000 x g
Procedure:
-
Grow E. coli to the late logarithmic phase of growth.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with Lysis Buffer.
-
Resuspend the cells in Lysis Buffer and lyse them using a French press or sonication.
-
Centrifuge the lysate at 12,000 x g to remove unbroken cells and debris.
-
Pellet the membrane vesicles from the supernatant by ultracentrifugation at 100,000 x g for 1-2 hours.
-
Resuspend the membrane pellet in a suitable buffer and store at -80°C.[8]
Preparation of Submitochondrial Particles (SMPs) (e.g., from Bovine Heart)
This protocol describes the preparation of "inside-out" vesicles from the inner mitochondrial membrane, which exposes the ATP-hydrolyzing F₁ subunit to the surrounding buffer.
Materials:
-
Fresh bovine heart tissue
-
Homogenization Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.4)
-
Sonication equipment
-
Centrifuge and rotors capable of 12,000 x g and 100,000 x g
Procedure:
-
Obtain fresh bovine heart tissue and place it on ice.
-
Trim away fat and connective tissue and mince the heart muscle into small pieces.
-
Homogenize the minced tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Pellet the mitochondria by centrifugation at 12,000 x g for 10 minutes.
-
Wash the mitochondrial pellet by resuspending in Homogenization Buffer and repeating the centrifugation.
-
Resuspend the washed mitochondria in a hypotonic buffer to induce swelling.
-
Disrupt the swollen mitochondria using sonication on ice. This process inverts the inner mitochondrial membrane to form SMPs.
-
Centrifuge the sonicate at 12,000 x g to remove unbroken mitochondria and larger fragments.
-
Pellet the SMPs from the supernatant by ultracentrifugation at 100,000 x g for 60 minutes.
-
Resuspend the SMP pellet in a suitable buffer (e.g., Tris-HCl with sucrose) and store at -80°C.[1]
NADH-Coupled ATPase Assay
This assay measures the ATP hydrolysis (ATPase) activity of the F₁F₀-ATP synthase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP
-
This compound A
-
Isolated SMPs or bacterial membranes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add the desired concentration of this compound A or vehicle control (DMSO/ethanol) to the wells.
-
Add the SMPs or bacterial membranes (e.g., 30-50 µg of protein).
-
Incubate for a few minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP (final concentration: 2.5 mM).
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[1]
Caption: Experimental workflow for ATP synthase inhibition assay.
Conclusion
This compound exhibits a clear inhibitory effect on both bacterial and mitochondrial ATP synthase by targeting the F₀ proton channel. The available data, though not from direct comparative studies, suggests a degree of differential inhibition, which is likely rooted in the structural differences between the two enzyme complexes. The unique, concentration-dependent decoupling effect of this compound on bacterial ATP synthase presents an intriguing avenue for further investigation and potential therapeutic exploitation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the differential inhibitory mechanisms of this compound and other ATP synthase inhibitors. Such research is vital for the development of novel antimicrobials that can selectively target bacterial energy metabolism while minimizing effects on the host.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validating Venturicidin's Impact on Cellular ATP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of venturicidin's effect on cellular ATP levels against other common ATP synthase inhibitors. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in cellular metabolism and drug discovery.
Introduction to ATP Synthase Inhibition
Cellular energy, primarily in the form of adenosine (B11128) triphosphate (ATP), is fundamental to nearly all biological processes. The F1Fo-ATP synthase, a mitochondrial enzyme complex, is the primary producer of ATP through oxidative phosphorylation. Inhibition of this enzyme disrupts cellular energy homeostasis, leading to a decline in ATP levels, which can trigger various cellular responses, including apoptosis. This compound, a macrolide antibiotic, is a well-established inhibitor of the Fo subunit of ATP synthase, effectively blocking the proton channel and halting ATP production.[1] This guide compares the efficacy of this compound with other known ATP synthase inhibitors: oligomycin, bedaquiline, and resveratrol.
Comparative Analysis of ATP Synthase Inhibitors on Cellular ATP Levels
The following table summarizes the effects of this compound and its alternatives on cellular ATP levels, as reported in various studies. It is important to note that experimental conditions such as cell type, inhibitor concentration, and treatment duration can influence the observed effects.
| Inhibitor | Target Subunit(s) | Cell Type | Concentration | Treatment Duration | Effect on Cellular ATP Levels | Reference(s) |
| This compound A | Fₒ (c-ring) | S. aureus (MRSA) | 16 µg/mL | Not specified | ~10-fold decrease | [2] |
| P. aeruginosa | Not specified | Not specified | ~5-fold decrease (respiration) | [3] | ||
| Oligomycin A | Fₒ (c-ring) | EA.hy926 (cancer cells) | 10 µM | 36 hours | Significant decrease in mitochondrial ATP, small reduction in cytosolic ATP | [2] |
| SW480 (cancer cells) | 0.3 µM | Not specified | Three-fold decrease in mitochondrial oxygen consumption rate | [4] | ||
| Bedaquiline | Fₒ (c-ring) | MCF7 (breast cancer cells) | 1 µM | Not specified | Dose-dependent inhibition of ATP levels | [5] |
| MDA-MB-231 (breast cancer cells) | 10 µM | 120 hours | Maximal inhibition of 75% | [6] | ||
| Resveratrol | F₁ (α and β subunits) | EA.hy926 (cancer cells) | 100 µM | 36 hours | Significant decrease in mitochondrial ATP, small reduction in cytosolic ATP | [2] |
Experimental Protocols
A common and highly sensitive method for quantifying cellular ATP levels is the firefly luciferase-based assay. The principle of this assay is that luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that can be measured with a luminometer. The amount of light produced is directly proportional to the ATP concentration.
Protocol: Measurement of Cellular ATP Levels Using a Luciferase-Based Assay
This protocol is a generalized procedure for adherent mammalian cells treated with mitochondrial inhibitors.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
96-well white, clear-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
ATP synthase inhibitors (this compound, Oligomycin, Bedaquiline, Resveratrol) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase-based ATP assay kit (containing ATP releasing agent, luciferase, and luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well white, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Incubate at 37°C in a humidified 5% CO₂ incubator overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the ATP synthase inhibitors in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (medium with the solvent used to dissolve the inhibitors).
-
Incubation: Incubate the cells with the inhibitors for the desired period (e.g., 1, 6, 12, 24 hours) at 37°C.
-
Cell Lysis: After incubation, remove the medium and wash the cells once with PBS. Add the ATP releasing agent (lysis buffer) provided in the assay kit to each well. Incubate for the time recommended by the manufacturer (typically 5-10 minutes) at room temperature to ensure complete cell lysis and ATP release.
-
Luciferase Reaction: Prepare the luciferase reaction mix by combining the luciferase enzyme and luciferin substrate according to the kit's instructions. Add the reaction mix to each well of the 96-well plate containing the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence of each well using a luminometer. The integration time should be optimized based on the signal intensity.
-
Data Analysis: The relative light units (RLUs) are proportional to the ATP concentration. Normalize the RLU values of the treated samples to the vehicle control to determine the percentage change in cellular ATP levels.
Visualizing Mechanisms and Workflows
Signaling Pathway of ATP Synthase Inhibition
The following diagram illustrates the general mechanism of action for Fₒ subunit inhibitors of ATP synthase and the immediate downstream effect on cellular ATP.
Caption: Mechanism of Fₒ-targeting ATP synthase inhibitors leading to ATP depletion.
Experimental Workflow for Comparing ATP Synthase Inhibitors
The diagram below outlines a typical experimental workflow for comparing the effects of different ATP synthase inhibitors on cellular ATP levels.
Caption: Workflow for the comparative analysis of ATP synthase inhibitors.
References
- 1. agscientific.com [agscientific.com]
- 2. Resveratrol Specifically Kills Cancer Cells by a Devastating Increase in the Ca2+ Coupling Between the Greatly Tethered Endoplasmic Reticulum and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring of dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells using fluorescent “On-Off” switching DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bedaquiline, an FDA-approved drug, inhibits mitochondrial ATP production and metastasis in vivo, by targeting the gamma subunit (ATP5F1C) of the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
Revitalizing Antibiotics: A Comparative Guide to Venturicidin A and Resveratrol as Adjuvants
The escalating crisis of multidrug-resistant (MDR) bacteria necessitates innovative strategies to preserve and enhance the efficacy of our existing antibiotic arsenal. One promising approach is the use of antibiotic adjuvants—compounds that, while often having weak intrinsic antimicrobial activity, can potentiate the effects of conventional antibiotics. This guide provides a detailed comparison of two such natural compounds, venturicidin A and resveratrol (B1683913), for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key quantitative data from in vitro studies, and provide detailed experimental protocols.
Mechanism of Action: Distinct Pathways to Potentiation
This compound A: A Targeted Disruptor of Bacterial Bioenergetics
This compound A, a macrolide produced by actinomycetes, acts as a potent and specific inhibitor of F-type ATP synthase (F1Fo-ATPase).[1][2] This enzyme is critical for bacterial energy production.
The mechanism of potentiation for aminoglycoside antibiotics is a direct result of this inhibition:
-
ATP Synthase Inhibition: this compound A binds to the Fo subunit of the ATPase, blocking its proton channel.[1][3]
-
Disruption of Proton Motive Force (PMF): This blockage uncouples ATP synthesis from the electron transport chain.[4] Protons accumulate outside the cell, leading to hyperpolarization of the bacterial membrane.[1]
-
Enhanced Aminoglycoside Uptake: The increased electrical potential across the membrane facilitates the uptake of positively charged aminoglycoside antibiotics, boosting their intracellular concentration and restoring their efficacy against resistant strains.[1][3][4]
This targeted mechanism makes this compound A a highly specific potentiator for aminoglycosides.[5][6] Studies have shown it does not have a similar synergistic effect with other antibiotic classes like amoxicillin, ciprofloxacin, or tetracycline.[6]
Resveratrol: A Multifaceted Modulator
Resveratrol (3,5,4'-trihydroxystilbene), a natural polyphenol found in grapes and other plants, exhibits a broader and more complex range of interactions as an antibiotic adjuvant.[7] Its mechanisms are not as targeted as this compound A and can lead to both synergy and antagonism depending on the antibiotic class.[8][9]
Key reported mechanisms include:
-
ATP Synthase Inhibition: Similar to this compound A, resveratrol has been shown to inhibit ATP synthase, which is hypothesized to be the mechanism for its synergistic effect with aminoglycosides against Staphylococcus aureus.[7][8][10]
-
Efflux Pump Inhibition: Resveratrol can suppress efflux pumps like the NorA pump in S. aureus, which increases the intracellular concentration of antibiotics such as norfloxacin.[8]
-
Virulence Factor Modulation: At sub-inhibitory concentrations, resveratrol can reduce toxin production, inhibit biofilm formation, and interfere with quorum sensing.[7][11]
-
Antagonism via ROS Reduction: Resveratrol's antioxidant properties can be counterproductive with certain antibiotics. For bactericidal drugs like fluoroquinolones (e.g., levofloxacin, moxifloxacin) that rely on the generation of reactive oxygen species (ROS) for their lethal effect, resveratrol can interfere and antagonize their activity.[8][12]
Quantitative Data: Performance Comparison
The synergistic potential of an adjuvant is quantified using the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay. An FIC index of ≤ 0.5 indicates synergy.
Table 1: Synergistic Activity of this compound A with Aminoglycosides Data compiled from studies on multidrug-resistant bacterial strains. This compound A was often used at a fixed concentration (e.g., 16 µg/mL).
| Antibiotic | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination with this compound A (µg/mL) | Fold Reduction in MIC | FIC Index | Reference(s) |
| Gentamicin (B1671437) | MRSA C1014 | >128 | 16 | >8 | ≤ 0.5 | [3][4] |
| Kanamycin | MRSA C1014 | >128 | 16 | >8 | ≤ 0.5 | [3] |
| Amikacin | MRSA C1014 | >128 | 32 | >4 | ≤ 0.5 | [3] |
| Gentamicin | P. aeruginosa | >256 | 64 | >4 | 0.25 - 0.5 | [5] |
| Gentamicin | VRE | >256 | 64 | >4 | 0.25 | [13] |
Table 2: Adjuvant Effects of Resveratrol with Various Antibiotics against S. aureus Resveratrol's effect is highly dependent on the antibiotic class.
| Antibiotic Class | Antibiotic | Adjuvant Effect | Fold Change in MIC | Reference(s) |
| Aminoglycoside | Gentamicin, Kanamycin, etc. | Synergistic | ~32-fold reduction | [8][13] |
| Fluoroquinolone | Norfloxacin | Synergistic | 16-fold reduction | [8] |
| Fluoroquinolone | Levofloxacin, Moxifloxacin | Antagonistic | Increased bacterial survival | [8][12] |
| Glycopeptide | Vancomycin | Synergistic (on biofilms) | Significant eradication of existing biofilms | [7] |
| Lipopeptide | Daptomycin | Antagonistic | Increased bacterial survival | [8] |
| Penicillin | Oxacillin | Antagonistic | Increased bacterial survival | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key assays used to evaluate antibiotic adjuvants.
Checkerboard Broth Microdilution Assay
This assay is the gold standard for quantifying the synergistic effect between two compounds.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of two agents alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.
Methodology:
-
Preparation: Prepare stock solutions of this compound A (or Resveratrol) and the desired antibiotic in an appropriate solvent (e.g., DMSO). Prepare serial two-fold dilutions of both compounds in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions horizontally and the adjuvant dilutions vertically. This creates a matrix of unique concentration combinations. Include wells with each agent alone for MIC determination and a growth control well without any antimicrobial agent.
-
Inoculation: Prepare a standardized bacterial suspension (e.g., to ~5 x 10^5 CFU/mL) from an overnight culture. Inoculate each well of the microtiter plate with this suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and the MIC of each agent in the presence of the other. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC index for each combination that shows no growth using the formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Interpretation: FIC Index ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates an additive or indifferent effect; > 4.0 indicates antagonism.
-
Time-Kill Assay
This assay provides dynamic information on the antimicrobial activity over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Objective: To assess the rate of bacterial killing by an antimicrobial agent or combination over a 24-hour period.
Methodology:
-
Preparation: Prepare tubes with CAMHB containing the antimicrobial agents at desired concentrations (e.g., MIC, 2x MIC) alone and in combination. Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.
-
Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the number of colony-forming units (CFU) to determine the viable bacterial concentration (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥ 3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Summary and Conclusion
This compound A and resveratrol both show promise as antibiotic adjuvants but are suited for different research and development trajectories.
| Feature | This compound A | Resveratrol |
| Source | Natural product (Actinomycetes) | Natural product (Plants, e.g., grapes) |
| Primary Mechanism | Specific inhibitor of F-type ATP synthase[1] | Multifaceted: ATP synthase inhibition, efflux pump inhibition, antioxidant[7][8] |
| Spectrum of Synergy | Highly specific to aminoglycosides[1][6] | Broad but complex; synergistic with aminoglycosides and some fluoroquinolones, but antagonistic with others[8][11] |
| Potency | Potent synergy, achieving >8-fold MIC reduction with some aminoglycosides[3] | Variable; can achieve significant synergy but also strong antagonism[8] |
| Bactericidal Effect | Combination with gentamicin is rapidly bactericidal against MRSA[4][6] | Alone, it is bacteriostatic; can enhance bactericidal activity of aminoglycosides but antagonize others[8] |
| In Vivo Data | Lacking published in vivo efficacy studies, though toxicity data is available[3] | Limited in vivo studies for antibiotic synergy; low bioavailability is a known challenge[8][14] |
This compound A emerges as a highly promising, mechanism-specific adjuvant for reviving aminoglycoside antibiotics.[1][5] Its clear, targeted action on bacterial bioenergetics provides a strong rationale for its potent and specific synergy.[4] The critical next step for this compound A is to translate the compelling in vitro results into in vivo efficacy studies in animal infection models.[3]
Resveratrol presents a more complex profile. While it demonstrates beneficial synergy with certain antibiotics like aminoglycosides, its antagonistic effects with important classes like fluoroquinolones require careful consideration.[8][11] Its broader biological activities, including anti-biofilm and anti-virulence properties, make it an interesting candidate, but its development as an adjuvant would require navigating its dual-edged nature and addressing its low bioavailability.[7][8]
By understanding the distinct mechanisms and performance profiles of compounds like this compound A and resveratrol, the scientific community can better develop targeted and effective strategies to combat the growing threat of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound A, A Membrane-active Natural Product Inhibitor of ATP synthase Potentiates Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Study on the Antimicrobial Properties of Resveratrol as an Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the use of resveratrol against Staphylococcus aureus infections (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Resveratrol Antagonizes Antimicrobial Lethality and Stimulates Recovery of Bacterial Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating ATP Synthase Inhibition: A Comparative Guide Using the Seahorse XF Analyzer with Venturicidin
For researchers, scientists, and drug development professionals, accurately validating the inhibition of ATP synthase is crucial for understanding cellular bioenergetics and developing novel therapeutics. The Agilent Seahorse XF Analyzer provides a powerful platform for real-time assessment of mitochondrial function. This guide offers an objective comparison of venturicidin with other inhibitors for validating ATP synthase inhibition, supported by experimental protocols and data presentation.
Understanding ATP Synthase and its Inhibition
ATP synthase, also known as Complex V of the electron transport chain (ETC), is a fundamental enzyme responsible for producing the majority of cellular adenosine (B11128) triphosphate (ATP).[1][2] It harnesses the energy from the proton motive force, generated by the ETC, to convert adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) into ATP.[1] Inhibition of this process is a key area of research in fields such as oncology and infectious diseases.[3]
The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5] By using specific inhibitors, the Seahorse XF Cell Mito Stress Test can dissect the components of mitochondrial respiration, including the portion linked to ATP synthesis.[4][6]
This compound: A Potent Inhibitor of ATP Synthase
This compound is a macrolide antibiotic produced by Streptomyces species that acts as a potent and specific inhibitor of F-type ATP synthases.[1][7]
Mechanism of Action: this compound targets the Fₒ subunit of the ATP synthase complex, which is embedded in the mitochondrial inner membrane.[7][8] By binding to the c-subunit ring of the Fₒ domain, it physically obstructs the proton channel, thereby blocking the translocation of protons that drives ATP synthesis.[7][8] At higher concentrations, this compound can cause a functional decoupling of the F₁ and Fₒ subunits, leading to unregulated ATP hydrolysis (ATPase activity).[7][9]
Comparative Analysis: this compound vs. Oligomycin (B223565)
Oligomycin is another widely used macrolide antibiotic and a potent inhibitor of ATP synthase, often included in the standard Seahorse XF Cell Mito Stress Test Kit.[1][6][10] Both this compound and oligomycin share a similar primary mechanism of blocking the Fₒ proton channel.[8] However, there are subtle differences in their binding sites and efficacy across different organisms.[8] Notably, this compound has been reported to be a potent inhibitor of both mitochondrial and bacterial ATP synthase.[8]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters for comparing the potency of inhibitors. It is important to note that these values can vary depending on the experimental system and conditions. For a definitive comparison, inhibitors should be tested side-by-side.
| Inhibitor | Parameter | Value | Organism/System | Reference |
| This compound A | IC50 | 31 µg/mL | Human Embryonic Kidney (HEK) cells | [7][8] |
| IC50 | 21.49 nM | Trypanosoma brucei brucei | [8] | |
| Ki | 1.2 µM | Pseudomonas aeruginosa membranes | [8] | |
| Oligomycin | IC50 | ~100 nM | MCF7 cancer cells | [8] |
| Ki | 1 µM | Mitochondrial FₒF₁-ATPase | [8] | |
| IC50 | ~5-10 µM | MDA-MB-231 cancer cells | [8] |
Experimental Protocols
Validating ATP Synthase Inhibition with this compound using the Seahorse XF Cell Mito Stress Test
This protocol outlines the procedure for assessing mitochondrial function and validating ATP synthase inhibition using this compound in a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF Pro)[5]
-
Seahorse XF Cell Culture Microplates[11]
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant[11]
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4.[12][13]
-
This compound A
-
Vehicle control (e.g., DMSO)[14]
-
Seahorse XF Cell Mito Stress Test compounds (FCCP, Rotenone/Antimycin A)[6]
-
Adherent cells of interest
Procedure:
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
The night before the assay, hydrate (B1144303) the sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.[11][14]
-
-
Prepare Assay Medium and Compounds:
-
On the day of the assay, warm the prepared Seahorse XF assay medium to 37°C.[11]
-
Prepare stock solutions of this compound A in DMSO. Further dilute to working concentrations in the assay medium.[14] It is recommended to perform a titration experiment to determine the optimal concentration for your cell line.
-
Prepare working solutions of FCCP (an uncoupler) and Rotenone/Antimycin A (Complex I and III inhibitors) in the assay medium according to the manufacturer's guidelines.[6]
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator. Remove the growth medium and wash the cells once with warmed assay medium.[12][15]
-
Add the final volume of fresh, warmed assay medium to each well (e.g., 180 µL for an XF96 plate).[11][15]
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[12][15]
-
-
Load Sensor Cartridge:
-
Load the injector ports of the hydrated sensor cartridge with the prepared compounds. For validating ATP synthase inhibition, Port A would contain this compound A or a vehicle control. Ports B and C would typically contain FCCP and Rotenone/Antimycin A, respectively, to measure other mitochondrial parameters.
-
-
Run Seahorse XF Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.[14]
-
After calibration, replace the utility plate with your cell culture plate and start the assay.[15]
-
The instrument will measure basal OCR and ECAR, followed by sequential injections of the compounds and subsequent rate measurements.[5]
-
Data Presentation and Interpretation
The primary indicator of ATP synthase inhibition is a significant decrease in the OCR after the injection of the inhibitor. This drop in OCR represents the portion of basal respiration that was dedicated to ATP production.[6]
Sample Data Table: Comparison of Mitochondrial Respiration Parameters
| Parameter | Control (Vehicle) | This compound (1 µM) | Oligomycin (1.5 µM) |
| Basal Respiration (pmol/min) | 150 ± 10 | 145 ± 12 | 148 ± 11 |
| ATP-Linked Respiration (pmol/min) | 110 ± 8 | 15 ± 5 | 12 ± 4 |
| Proton Leak (pmol/min) | 40 ± 5 | 130 ± 9 | 136 ± 10 |
| Maximal Respiration (pmol/min) | 350 ± 25 | 140 ± 15 | 142 ± 13 |
| Spare Respiratory Capacity (pmol/min) | 200 ± 20 | Not applicable | Not applicable |
Interpretation:
-
ATP-Linked Respiration: In the control group, the injection of an ATP synthase inhibitor (like oligomycin in a standard test) would cause a drop in OCR, which is calculated as ATP-linked respiration. When this compound is used as the primary inhibitor in Port A, the basal OCR will drop to a level similar to that seen after oligomycin injection, indicating successful inhibition of ATP synthesis. The "ATP-Linked Respiration" in the this compound-treated group will therefore be very low, as most of the ATP synthesis is already blocked.
-
Proton Leak: The respiration that continues after ATP synthase inhibition is the proton leak, representing protons that cross the inner mitochondrial membrane without generating ATP.[6] This value will be significantly higher in the inhibitor-treated groups relative to their now-lowered respiratory rate.
-
Maximal Respiration: The subsequent injection of FCCP will not significantly increase OCR in cells where ATP synthase is already inhibited, leading to a drastically reduced or absent maximal and spare respiratory capacity.
Visualizations
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tabaslab.com [tabaslab.com]
- 12. agilent.com [agilent.com]
- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Genetic Validation of Venturicidin's Target: A Comparative Guide Using Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic validation of venturicidin's target, the F1Fo-ATP synthase, using resistant mutants, with alternative target identification methodologies. The generation and characterization of drug-resistant mutants is a classical and powerful approach that offers definitive genetic evidence for a drug's mechanism of action.[1] By examining the experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to effectively validate drug targets.
This compound A, a macrolide antibiotic produced by Streptomyces species, is a known inhibitor of the F1Fo-ATP synthase, an enzyme critical for cellular energy production.[1] Validating ATP synthase as the primary target is crucial for understanding its inhibitory mechanism and for the development of novel therapeutic agents.[1] The use of resistant mutants provides direct and compelling evidence of target engagement.[1]
Comparison of Target Validation Methods
The selection of a target validation method depends on various factors, including the availability of tools, the nature of the compound, and the research question. While the use of resistant mutants provides strong genetic evidence, other methods can offer complementary information.
| Method | Principle | Advantages | Disadvantages |
| Resistant Mutants | Selection of spontaneous or induced mutants capable of growth in the presence of the drug, followed by identification of mutations in the target gene.[1] | - Provides direct genetic evidence of the drug target.[1]- Can reveal the specific drug-binding site.[1]- Confirms target engagement in a cellular context. | - Can be time-consuming.[1]- Not all targets are amenable to mutations that confer resistance.[1]- Requires genetic manipulation and analysis. |
| Affinity Chromatography | The drug is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[1] | - Can identify direct binding partners.[1]- Does not require genetic manipulation.[1] | - Can produce false positives due to non-specific binding.- May not identify targets with low affinity or transient interactions. |
| Biochemical Assays | Direct measurement of the drug's effect on the activity of a purified, candidate target protein (e.g., ATP hydrolysis assays).[1] | - Provides direct evidence of target modulation.[1]- Allows for quantitative analysis of inhibition (e.g., IC50).[1] | - Requires a hypothesis about the potential target.[1]- Does not confirm the protein is the target in a cellular context.[1] |
| Expression Profiling | Analysis of changes in gene or protein expression in response to drug treatment to infer affected pathways and potential targets.[1] | - Provides a global view of the cellular response to the drug.[1]- Can identify downstream effects and potential off-targets.[1] | - Identifies indirect effects, not necessarily the primary target.[1]- Requires complex data analysis.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon drug binding in intact cells or tissues.[1] | - Confirms target engagement in a physiological context.[1]- Does not require modification of the compound. | - May not be suitable for all targets.- Can be technically challenging. |
Quantitative Analysis of this compound Resistance
Studies in the model organism Saccharomyces cerevisiae have been pivotal in validating the target of this compound. Researchers have successfully isolated and characterized mutants that show significant resistance to this inhibitor.[1] Genetic analysis of these mutants has consistently pointed to the mitochondrial genome, specifically the oli1 gene, which encodes subunit 9 of the F0 sector of the mitochondrial ATP synthase.[1]
| Strain/Condition | Key Characteristics | This compound IC50/MIC | Reference |
| Wild-Type S. cerevisiae | Sensitive to this compound. | 21.49 nM (in T. b. brucei) | [2] |
| oli1 Mutant (e.g., Gly25→Ser) | Resistant to this compound due to mutation in ATP synthase subunit 9. | High (Specific values not available in searched literature) | [1] |
| oli1 Mutant (e.g., Ala27→Gly) | Resistant to this compound due to mutation in ATP synthase subunit 9. | High (Specific values not available in searched literature) | [1] |
| Wild-Type Mitochondria | ATP hydrolysis is sensitive to this compound inhibition. | N/A | [1] |
| Resistant Mutant Mitochondria | ATP hydrolysis shows reduced inhibition by this compound. | N/A | [1] |
Note: While specific IC50/MIC values for resistant S. cerevisiae mutants were not found in the provided search results, the literature confirms a high level of resistance.
Experimental Protocols
Generation and Selection of this compound-Resistant S. cerevisiae Mutants
This protocol describes the generation of this compound-resistant mutants through chemical mutagenesis and selection.
a. Mutagenesis (Optional, to increase mutation frequency):
-
Grow a wild-type S. cerevisiae strain in liquid Yeast extract-Peptone-Glycerol (YPG) medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Resuspend the cells in a suitable buffer and treat with a mutagen, such as ethyl methanesulfonate (B1217627) (EMS), following established safety protocols.
-
After the desired exposure time, quench the mutagen and wash the cells thoroughly to remove any residual chemical.
b. Selection of Resistant Mutants:
-
Plate the mutagenized (or non-mutagenized for spontaneous mutants) cells on solid YPG plates containing a selective concentration of this compound A. The concentration should be sufficient to inhibit the growth of the wild-type strain.
-
Incubate the plates at 30°C for 3-7 days.
-
Colonies that grow on the this compound-containing plates are potential resistant mutants.
c. Characterization of Resistant Mutants:
-
Isolate single colonies from the selection plates and re-streak them onto fresh this compound-containing plates to confirm the resistance phenotype.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the mutant and wild-type strains using broth microdilution or agar (B569324) dilution methods to quantify the level of resistance.
-
Perform genetic analysis to map the resistance locus. For this compound, this typically involves analyzing the mitochondrial DNA.
-
Sequence the oli1 gene to identify the specific mutation(s) conferring resistance.
Biochemical Validation: ATP Hydrolysis Assay in Isolated Mitochondria
This assay directly assesses the effect of this compound on its target enzyme in both wild-type and resistant strains.
a. Isolation of Mitochondria from S. cerevisiae:
-
Grow the wild-type and resistant yeast strains in YPG medium to the late logarithmic phase.
-
Harvest the cells and convert them to spheroplasts using zymolyase.
-
Lyse the spheroplasts osmotically and homogenize the cell suspension.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
b. ATP Hydrolysis (ATPase) Activity Assay:
-
Incubate the isolated mitochondria in an assay buffer.
-
Pre-incubate mitochondria from both wild-type and resistant strains with varying concentrations of this compound A.
-
Initiate the reaction by adding ATP.
-
Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released over time using a colorimetric method (e.g., Malachite Green assay).[3]
-
Compare the inhibitory effect of this compound on ATPase activity between the wild-type and resistant mutant mitochondria. A significantly reduced inhibitory effect in the mutant mitochondria confirms target-site resistance.[1]
Visualizations
Caption: Experimental workflow for genetic validation of this compound's target.
Caption: Mechanism of this compound action and resistance.
References
Comparative Efficacy of Venturicidins A, B, and C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of venturicidin A, B, and C. This document synthesizes available experimental data on their antifungal activity, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Venturicidins are a group of macrolide antibiotics produced by Streptomyces species, recognized for their potent biological activities. This guide focuses on a comparative analysis of the efficacy of three key analogs: this compound A, this compound B, and the more recently discovered this compound C. The primary mechanism of action for all venturicidins is the inhibition of the F-type ATP synthase, a critical enzyme in cellular energy metabolism.
Quantitative Efficacy Analysis
Direct comparative studies providing IC50 or EC50 values for venturicidins A, B, and C against a wide range of fungal pathogens are limited in the current scientific literature. However, existing data allows for a quantitative comparison between this compound A and B, and a qualitative assessment of this compound C's potency.
A study on the antifungal activity of venturicidins against the rice blast fungus, Pyricularia oryzae, provides a direct comparison of the efficacy of this compound A and B. While this particular study did not include this compound C, another key publication on the discovery of this compound C stated that venturicidins A, B, and C all exhibit "potent antifungal activity"[1][2].
Below is a summary of the available quantitative data for this compound A and B against Pyricularia oryzae.
| Compound | Target Organism | Efficacy Metric | Mycelial Growth | Conidial Germination |
| This compound A | Pyricularia oryzae | EC50 (µg/mL) | 0.11 | 0.27 |
| This compound B | Pyricularia oryzae | EC50 (µg/mL) | 0.15 | 0.39 |
Mechanism of Action: Inhibition of F-type ATP Synthase
Venturicidins exert their antifungal effects by specifically targeting the F-type ATP synthase (F1Fo-ATPase), an enzyme essential for ATP production in both eukaryotes and bacteria. By binding to the F₀ subunit of this enzyme complex, venturicidins block the proton channel, thereby disrupting the proton motive force across the mitochondrial or bacterial membrane. This inhibition of proton flow effectively uncouples oxidative phosphorylation from ATP synthesis, leading to cellular energy depletion and ultimately cell death.[3][4]
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
a. Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For molds, harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. Adjust the conidial suspension to the desired concentration using a hemocytometer.
b. Preparation of this compound Solutions:
-
Prepare a stock solution of each this compound (A, B, and C) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions of each this compound in a 96-well microtiter plate containing the appropriate broth medium (e.g., RPMI-1640).
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
d. Determination of MIC:
-
The MIC is the lowest concentration of the this compound that causes a significant inhibition of visible growth compared to the growth control.
F-type ATP Synthase Inhibition Assay
This assay measures the effect of venturicidins on the activity of F-type ATP synthase.
a. Preparation of Mitochondria or Bacterial Membranes:
-
Isolate mitochondria from a suitable source (e.g., bovine heart) or prepare inverted membrane vesicles from bacteria (e.g., E. coli) using standard protocols involving homogenization and differential centrifugation.
b. ATPase Activity Assay:
-
The ATPase activity (the reverse reaction of ATP synthesis) can be measured using a coupled spectrophotometric assay.
-
In a microplate, combine the isolated mitochondria or bacterial membranes with a reaction buffer containing phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and NADH.
-
Add varying concentrations of this compound A, B, or C to the wells.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the ATPase activity.
c. Data Analysis:
-
Calculate the rate of ATP hydrolysis for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Conclusion
Venturicidins A, B, and C are all potent inhibitors of F-type ATP synthase with significant antifungal properties. The available data indicates that this compound A and B have comparable efficacy against Pyricularia oryzae, with this compound A being slightly more potent. While direct quantitative comparisons with this compound C are not yet widely available, initial studies confirm its potent antifungal activity. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative efficacy studies and further investigate the therapeutic potential of these promising natural products.
References
Assessing the Specificity of Venturicidin for the F0 Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of venturicidin with other ATP synthase inhibitors, focusing on its specificity for the F0 subunit. By presenting quantitative data, experimental protocols, and visual workflows, this document serves as a resource for researchers investigating cellular bioenergetics and developing targeted therapeutics.
Mechanism of Action: Targeting the Proton Channel
This compound is a macrolide antibiotic that specifically targets the F-type ATP synthase (also known as F1F0-ATPase), a crucial enzyme in cellular energy metabolism.[1] Its primary mechanism of action involves binding to the c-subunit of the membrane-embedded F0 domain, which functions as a proton channel.[1][2] This binding event physically obstructs the translocation of protons across the membrane, thereby disrupting the proton motive force necessary for ATP synthesis.[1][3] While both this compound and the commonly used alternative, oligomycin (B223565), target the F0 subunit's c-ring, their binding sites are not identical, leading to differences in their inhibitory profiles across various organisms.[3] Notably, this compound is a potent inhibitor of both mitochondrial and bacterial ATP synthase, whereas oligomycin is a potent inhibitor of the mitochondrial enzyme but not the bacterial one.[3][4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound and its key alternative, oligomycin. It is important to note that these values have been determined in various experimental systems, and direct comparisons should be made with caution. For a definitive comparison, these inhibitors should be tested side-by-side under identical experimental conditions.[3]
| Inhibitor | Parameter | Value | Organism/System |
| This compound A | IC50 | 31 µg/mL | Human Embryonic Kidney (HEK) cells |
| Ki | 1.2 µM | Pseudomonas aeruginosa membranes | |
| IC50 | 21.49 nM | Trypanosoma brucei brucei | |
| IC50 | 5 nM | Trypanosoma brucei rhodesiense | |
| Oligomycin | Ki | 1 µM | Mitochondrial F0F1-ATPase |
| IC50 | ~100 nM | MCF7 cancer cells | |
| IC50 | ~5-10 µM | MDA-MB-231 cancer cells |
Experimental Protocols
To assess the specificity and inhibitory potential of compounds like this compound, several key experiments are employed. Below are detailed methodologies for two common assays.
NADH-Coupled ATPase Activity Assay (ATP Hydrolysis)
This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[3]
Materials:
-
Isolated mitochondria or bacterial membrane preparations
-
Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)[6]
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Inhibitor stock solutions (this compound, Oligomycin)
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare the assay medium containing assay buffer, NADH, PEP, PK, and LDH.[6]
-
Add the isolated mitochondria or membrane preparation to the assay medium in a cuvette.
-
To determine the specific F0F1-ATPase activity, pre-incubate the sample with and without the inhibitor (e.g., this compound) for a defined period.
-
Initiate the reaction by adding ATP.
-
Continuously measure the absorbance at 340 nm. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.[6]
-
To determine the inhibitor's potency, perform a dose-response analysis by incubating the sample with a range of inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
As a control for F0-specific inhibition, the activity can be measured in the presence of a known F0 inhibitor like oligomycin.[6]
Luciferin/Luciferase ATP Synthesis Assay
This highly sensitive assay measures the rate of ATP synthesis by detecting the light produced from the luciferase-catalyzed reaction between ATP and luciferin.[3]
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Respiration Buffer (e.g., containing succinate (B1194679) or other respiratory substrates)
-
ADP
-
Luciferin/Luciferase reagent
-
Inhibitor stock solutions (this compound, Oligomycin)
-
Luminometer
Protocol:
-
Resuspend isolated mitochondria in respiration buffer.
-
Add ADP to initiate ATP synthesis.
-
Add the luciferin/luciferase reagent.
-
To test the effect of an inhibitor, pre-incubate the mitochondria with the desired concentration of the inhibitor before adding ADP.
-
Measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Perform a dose-response analysis with various inhibitor concentrations to determine the IC50 value for the inhibition of ATP synthesis.[3]
Visualizing Mechanisms and Workflows
Signaling Pathway of F-type ATP Synthase Inhibition
Caption: Inhibition of F-type ATP synthase by this compound and oligomycin.
Experimental Workflow for Assessing Inhibitor Specificity
Caption: General workflow for determining the specificity of an F0 subunit inhibitor.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Escherichia coli H+-ATPase by this compound, oligomycin and ossamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
cross-validation of venturicidin's antifungal activity in different species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of venturicidin with other alternatives, supported by available experimental data. This compound, a macrolide antibiotic, demonstrates notable antifungal properties by targeting a crucial enzyme in fungal cellular respiration.
Performance Comparison
This compound exhibits a potent inhibitory effect on a range of fungal species. Its primary mechanism of action is the inhibition of the F-type ATP synthase, a key enzyme in the production of ATP, the main energy currency of the cell. This disruption of energy metabolism leads to fungal cell death.[1]
Quantitative Antifungal Activity of this compound
The following table summarizes the available quantitative data on the antifungal activity of this compound A and a mixture of this compound A and B against various fungal species. The data is presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).
| Fungal Species | This compound Type | Activity Metric | Value (µg/mL) |
| Botrytis cinerea | This compound A | EC50 | 1.08 |
| Fusarium graminearum | This compound A | EC50 | 3.69 |
| Pyricularia oryzae | This compound A & B (2:1 mixture) | MIC | 0.115 |
Note: Lower EC50 and MIC values indicate higher antifungal activity.
Comparative Antifungal Activity with Other Agents
Direct comparative studies of this compound alongside other common antifungal agents are limited in the available scientific literature. To provide a broader context for its potential efficacy, the following tables summarize the MIC ranges for two widely used antifungal drugs, Amphotericin B and Fluconazole, against a variety of clinically relevant fungal species.
Table 2: Antifungal Activity of Amphotericin B
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Candida albicans | 0.03 - 1.0 |
| Cryptococcus neoformans | 0.125 - 1.0 |
Table 3: Antifungal Activity of Fluconazole
| Fungal Species | MIC Range (µg/mL) |
| Aspergillus fumigatus | 16 - >64 |
| Candida albicans | 0.25 - 64 |
| Cryptococcus neoformans | 4 - 64 |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of antifungal activity.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 30-35°C) to obtain pure colonies.
-
A suspension of the fungal cells or spores is prepared in a sterile saline solution (0.85% NaCl) or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, spore suspensions are adjusted to a specific concentration.
-
The standardized fungal suspension is then diluted in the test medium (e.g., RPMI-1640) to the final desired inoculum concentration.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of this compound (or other antifungal agents) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 buffered with MOPS). The final concentrations should cover a clinically relevant range.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing the fungal inoculum in the medium without the antifungal agent) and a sterility control well (containing only the medium) are included on each plate.
-
The plates are incubated at 35°C for 24-72 hours, depending on the growth rate of the fungus.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound's inhibitory action on the fungal F-type ATP synthase.
Caption: this compound inhibits the F₀ subunit of ATP synthase, blocking proton translocation and ATP synthesis.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the experimental workflow for the broth microdilution method.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
A Comparative Guide to the Electrochemical Effects of Venturicidin and DCCD on F-Type ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical effects of two well-characterized inhibitors of F-type ATP synthase: the macrolide antibiotic venturicidin and the carbodiimide (B86325) reagent N,N'-dicyclohexylcarbodiimide (DCCD). By examining their mechanisms of action, quantitative effects on enzymatic activity, and impact on cellular bioenergetics, this document serves as a critical resource for studies in drug discovery, mitochondrial biology, and cellular metabolism.
Introduction: Targeting the Engine of the Cell
F-type ATP synthases (F1Fo-ATPases) are fundamental enzymes responsible for the majority of ATP production in living organisms. These intricate molecular machines harness the energy of a transmembrane proton gradient, the proton motive force (PMF), to drive the synthesis of ATP. The enzyme is composed of two main domains: the soluble F1 domain, which contains the catalytic sites for ATP synthesis and hydrolysis, and the membrane-embedded Fo domain, which functions as a proton channel.
Both this compound and DCCD exert their inhibitory effects by targeting the Fo domain, thereby disrupting the crucial link between proton translocation and ATP synthesis. However, the specifics of their interactions and the resulting electrochemical consequences exhibit notable differences.
Mechanism of Action: Distinct Modes of Fo Inhibition
While both compounds target the proton-translocating Fo domain, their chemical nature and binding mechanisms differ significantly.
DCCD (N,N'-dicyclohexylcarbodiimide) is a classical, irreversible inhibitor of F-type ATPases. It acts by covalently modifying a highly conserved acidic residue (aspartate or glutamate) within the c-subunits of the Fo domain.[1] This modification physically obstructs the proton-binding sites, thereby blocking the rotation of the c-ring and halting proton translocation.[2] The covalent nature of this bond results in a long-lasting and potent inhibition of the enzyme. Single-molecule studies have suggested that the modification of just one c-subunit within the entire complex may be sufficient to block the rotary catalysis of the F0F1 enzyme.[3]
This compound is a macrolide antibiotic that also binds to the Fo domain, but its interaction is non-covalent and reversible. It is believed to bind to a hydrophobic pocket formed by the c-subunits, effectively plugging the proton channel and preventing the passage of protons.[4] Unlike the covalent modification by DCCD, the inhibitory effect of this compound can be influenced by factors such as membrane potential and the conformational state of the enzyme.
A key distinction in the mechanism of this compound, particularly observed in bacterial systems at higher concentrations, is its ability to induce a "decoupling" of the F1 and Fo domains.[5] This leads to a state where the F1 domain, now detached from the inhibitory influence of the blocked Fo, can hydrolyze ATP without proton translocation.[4][5]
Mechanism of F-Type ATPase Inhibition
Caption: Comparative mechanism of F-type ATPase inhibition by DCCD and this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound and DCCD on F-type ATPase activity. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary significantly based on the enzyme source, purity, and assay conditions.
| Inhibitor | Organism/System | IC50 / Ki | Comments | Reference |
| This compound A | Trypanosoma brucei brucei | 21.49 nM | In vitro efficacy against bloodstream form. | [6] |
| Trypanosoma brucei rhodesiense | 5 nM | In vitro efficacy. | [6] | |
| Escherichia coli membranes | Ki = 0.7 µM | Inhibition of ATP hydrolysis. | [7] | |
| Pseudomonas aeruginosa membranes | Ki = 1.2 µM | Inhibition of ATP hydrolysis. | [7] | |
| DCCD | Escherichia coli membranes | ~95% inhibition at 1 mol DCCD/mol F1-IP complex | Covalent modification leads to near-complete inhibition. | [8] |
| Escherichia coli F1Fo | Single molecule sufficient for inhibition | Single-molecule rotation assays show that one DCCD molecule can block the enzyme. | [3] |
Electrochemical Effects: A Comparative Analysis
The inhibition of the Fo proton channel by this compound and DCCD leads to significant alterations in the electrochemical gradient across the membrane.
Effect on Membrane Potential
Both inhibitors have a profound impact on the mitochondrial or bacterial membrane potential (ΔΨ).
-
This compound: Studies have demonstrated that this compound A treatment leads to a rapid loss of mitochondrial membrane potential in Trypanosoma brucei.[5][6] This collapse of ΔΨ is a direct consequence of the blocked proton influx through ATP synthase, which is essential for maintaining the potential in these organisms. In respiring bacteria, however, this compound has been shown to increase the membrane potential, as the proton-pumping activity of the electron transport chain is no longer dissipated by ATP synthesis.[7]
-
DCCD: By blocking the primary route for proton re-entry, DCCD also leads to an increase in the proton motive force and hyperpolarization of the membrane in respiring systems. However, the irreversible nature of DCCD inhibition can lead to a more sustained and ultimately detrimental disruption of ion gradients.
Effect on ATP Synthesis and Hydrolysis
The primary consequence of Fo inhibition is the cessation of ATP synthesis via oxidative phosphorylation.
-
This compound: At lower concentrations, this compound effectively inhibits both ATP synthesis and hydrolysis by the coupled F1Fo complex. However, at higher concentrations in bacterial systems, the decoupling phenomenon can lead to a recovery of ATPase activity.[7] This uncoupled ATP hydrolysis can lead to a significant depletion of cellular ATP, especially under anaerobic conditions where ATP synthase would normally operate in reverse to maintain the proton motive force.[7]
-
DCCD: DCCD potently inhibits both ATP synthesis and the coupled ATP hydrolysis.[9] The irreversible nature of the inhibition means there is no recovery of ATPase activity. The "single hit" nature of DCCD inhibition, where one modified c-subunit can halt the entire complex, underscores its potency.[3][9]
Experimental Protocols
The following are generalized protocols for assessing the electrochemical effects of this compound and DCCD.
Measurement of ATPase Activity Inhibition
Objective: To quantify the inhibition of F-type ATPase activity by this compound and DCCD.
Method: A common method is the NADH-coupled ATP-regenerating assay.[7]
Protocol:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM Tris, pH 8.0), Mg-ATP, MgCl2, KCl, EDTA, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.[7]
-
Add the F-type ATPase preparation (e.g., isolated mitochondria, submitochondrial particles, or purified enzyme).
-
Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ADP production (and thus ATP hydrolysis).
-
To determine the IC50, perform the assay with a range of concentrations of this compound or DCCD.
-
For DCCD, a pre-incubation step is typically required to allow for the covalent modification to occur.
Experimental Workflow for ATPase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory effect of compounds on ATPase activity.
Measurement of Mitochondrial Membrane Potential
Objective: To assess the effect of this compound and DCCD on mitochondrial membrane potential (ΔΨm).
Method: Use of potentiometric fluorescent dyes such as MitoTracker Red CMXRos or JC-1.[6][10]
Protocol:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DCCD for a specified time. Include a positive control for depolarization (e.g., CCCP) and a vehicle control.
-
Incubate the cells with the fluorescent dye (e.g., MitoTracker Red CMXRos for 30 minutes).[6]
-
Wash the cells to remove excess dye.
-
Fix the cells (optional, depending on the dye and imaging method).
-
Analyze the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity of potential-dependent dyes indicates a loss of ΔΨm.
Conclusion
This compound and DCCD are both potent inhibitors of F-type ATP synthase that target the Fo proton channel. DCCD acts as an irreversible, covalent modifier, leading to a complete and lasting blockade of proton translocation and enzymatic activity. This compound, a non-covalent inhibitor, exhibits a more complex mechanism that can include the decoupling of the F1 and Fo domains at higher concentrations, leading to uncoupled ATP hydrolysis.
The choice between these two inhibitors in a research setting will depend on the specific experimental goals. DCCD is an excellent tool for achieving a complete and irreversible shutdown of F-type ATPase activity. This compound, with its reversible nature and potential for inducing decoupling, offers a more nuanced tool for studying the dynamic regulation of F-type ATPases and their role in cellular bioenergetics. Understanding the distinct electrochemical consequences of these two inhibitors is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic strategies targeting cellular energy metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Single-molecule Analysis of F0F1-ATP Synthase Inhibited by N,N-Dicyclohexylcarbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition sites in F1-ATPase from bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound A affects the mitochondrial membrane potential and induces kDNA loss in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of dicyclohexylcarbodiimide to a native F1-ATPase-inhibitor protein complex isolated from bovine heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H+-ATPase activity of Escherichia coli F1F0 is blocked after reaction of dicyclohexylcarbodiimide with a single proteolipid (subunit c) of the F0 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of fluorescent dyes for the detection of mitochondrial membrane potential changes in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Venturicidin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and proper disposal of chemical compounds like Venturicidin A are critical for ensuring both personal safety and environmental protection.[1] this compound A, a macrolide antibiotic, is a potent inhibitor of mitochondrial ATP synthase, necessitating careful management of its waste.[1][2][3] Adherence to the following procedural guidelines is essential.
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to handle this compound A with appropriate safety measures.
-
Ventilation : Always handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Personal Protective Equipment (PPE) : Wear chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat to prevent skin and eye contact.[1][4]
-
Emergency Procedures : In case of accidental contact, consult the product's Safety Data Sheet (SDS) for specific first-aid measures.[1][4]
Quantitative Toxicity Data
Understanding the toxicity of this compound A is crucial for appreciating the importance of proper disposal. The following table summarizes the available quantitative toxicity data.
| Metric | Value | Species |
| Intraperitoneal LD50 | 400 mg/kg | Mouse |
| IC50 (HEK cells) | 31 µg/mL | Human |
| Data sourced from BenchChem, citing Cayman Chemical Safety Data Sheet and a research article on MedchemExpress.com.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound A requires a systematic approach to prevent environmental contamination and the potential development of antibiotic resistance.[1] Do not discharge this compound A into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Waste Collection :
-
Collect waste this compound A, including the pure compound and any contaminated materials such as pipette tips and vials, in a suitable, clearly labeled, and closed container.[1]
-
Stock solutions of this compound A are considered hazardous chemical waste and must be collected in an approved container for chemical waste.[1][5]
-
-
Treatment of Contaminated Labware :
-
Disposable Labware : Contaminated disposable labware should be collected and treated as chemical waste.[1]
-
Reusable Labware : Decontaminate reusable labware that has been in contact with this compound A according to your institution's guidelines.
-
-
Disposal of Unused Media :
-
Cell culture media containing this compound A should be treated as chemical waste.[1]
-
While some antibiotics can be deactivated by autoclaving, it is crucial to confirm if this method is effective for this compound A.[1][5] If the heat stability is unknown, the media must be treated as chemical waste.[1]
-
-
Final Disposal Method :
-
The primary recommended method for the disposal of this compound A waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal in accordance with local, state, and federal regulations.[1]
-
-
Disposal of Contaminated Packaging :
-
Empty containers should be triple-rinsed (or the equivalent).[1] The rinsate must be collected as hazardous chemical waste.[1][6]
-
After rinsing, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
This compound Disposal Workflow
References
Essential Safety and Operational Guide for Handling Venturicidin
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for venturicidin, a potent inhibitor of mitochondrial ATP synthase. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, particularly in its powdered form, appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles are required to prevent eye contact with this compound dust or solutions.[1]
-
Hand Protection: Chemical-impermeable gloves, such as nitrile gloves, must be worn.[1] For handling larger quantities or when there is a risk of splashing, double gloving is recommended.
-
Body Protection: A laboratory coat should be worn to protect against skin contact.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1] When handling powdered this compound, a fume hood is necessary to avoid the inhalation of dust and aerosols.[2][3]
General Handling Precautions:
-
Avoid all direct contact with the product.[2]
-
Follow the usual precautionary measures for handling chemicals.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[2]
Quantitative Toxicity and Physicochemical Data
Understanding the toxicological and physical properties of this compound is crucial for a comprehensive risk assessment.
| Quantitative Data | Value | Species/System | Notes | Reference |
| Acute Toxicity | ||||
| Intraperitoneal LD50 | 400 mg/kg | Mouse | Lethal dose for 50% of subjects. | [4][5] |
| Intravenous LD50 | 20 mg/kg | Mouse | [6] | |
| In Vitro Toxicity | ||||
| IC50 | 31 µg/mL | Human Embryonic Kidney (HEK) cells | Concentration for 50% inhibition. | [7][8][9] |
| Physical/Chemical Properties | ||||
| Appearance | White, solid lyophilisate | N/A | [5][6] | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol. Poorly soluble in water. | N/A | [5][6][10] | |
| Storage | Long term storage at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | N/A | [6][9] |
Procedural Guidance: From Handling to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks and ensures responsible management.
First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
After Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2] While this compound is generally not a skin irritant, it is good practice to wash any contamination promptly.[5]
-
After Eye Contact: Rinse the opened eye for several minutes under running water.[2]
-
After Swallowing: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Operational Plan for a Typical Experiment
A common application of this compound is in potentiation assays with antibiotics. The following workflow outlines the key steps for such an experiment.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and vials, should be collected in a designated hazardous chemical waste container.[5]
-
Liquid Waste: Unused stock solutions and media containing this compound are considered hazardous chemical waste.[5][11] They should be collected in an approved, labeled container for chemical waste.[5][11] Do not discharge this compound into sewer systems.[5]
-
Decontamination: Reusable labware that has come into contact with this compound should be decontaminated.[5] Empty containers should be triple-rinsed, with the rinsate collected as hazardous chemical waste.[5]
-
Final Disposal: The recommended method for final disposal is through a licensed chemical destruction plant or by controlled incineration.[2][5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the inhibition of F-type ATP synthase, a critical enzyme in cellular energy production in both mitochondria and bacteria.[7][10] It specifically targets the F₀ subunit, which is embedded in the membrane, thereby blocking the translocation of protons.[7] This disruption of the proton motive force directly inhibits ATP synthesis.[7]
References
- 1. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarmt.com [biomarmt.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioaustralis.com [bioaustralis.com]
- 11. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
